molecular formula C12H8O4 B1582711 1,4-Naphthalenedicarboxylic acid CAS No. 605-70-9

1,4-Naphthalenedicarboxylic acid

Cat. No.: B1582711
CAS No.: 605-70-9
M. Wt: 216.19 g/mol
InChI Key: ABMFBCRYHDZLRD-UHFFFAOYSA-N
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Description

1,4-Naphthalenedicarboxylic acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,4-dicarboxylic acid
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InChI

InChI=1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
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InChI Key

ABMFBCRYHDZLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID2060545
Record name 1,4-Naphthalenedicarboxylic acid
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Molecular Weight

216.19 g/mol
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CAS No.

605-70-9
Record name 1,4-Naphthalenedicarboxylic acid
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Record name 1,4-Naphthalenedicarboxylic acid
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Record name 1,4-Naphthalenedicarboxylic acid
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Record name 1,4-Naphthalenedicarboxylic acid
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Record name Naphthalene-1,4-dicarboxylic acid
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Record name 1,4-NAPHTHALENEDICARBOXYLIC ACID
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Foundational & Exploratory

1,4-Naphthalenedicarboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Naphthalenedicarboxylic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,4-NDC) is an aromatic dicarboxylic acid featuring a naphthalene (B1677914) core. This white to off-white crystalline solid serves as a crucial building block in various fields of chemical synthesis, from high-performance polymers to intermediates for pharmaceuticals and dyestuffs.[1][2][3] Its rigid structure and bifunctional nature make it a valuable monomer for creating materials with enhanced thermal and chemical stability. This guide provides a comprehensive overview of its chemical properties, molecular structure, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a thermally stable compound with low solubility in water but better solubility in polar organic solvents such as ethanol (B145695) and dimethylformamide.[4] It is characterized by a high melting point, exceeding 300 °C.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₈O₄[2]
Molecular Weight 216.19 g/mol [5]
Appearance White to off-white crystalline solid[4]
Melting Point >300 °C[1]
Boiling Point 490.2 ± 28.0 °C (Predicted)
Density 1.54 g/cm³
pKa 2.71 ± 0.10 (Predicted)[4]
Solubility Insoluble in water; Soluble in ethanol and dimethylformamide[4]

Molecular Structure and Identification

The structure of this compound consists of a naphthalene ring substituted with two carboxylic acid groups at the 1 and 4 positions.

Table 2: Structural Identifiers for this compound

IdentifierValueSource
IUPAC Name naphthalene-1,4-dicarboxylic acid[5]
CAS Number 605-70-9[5]
SMILES O=C(O)c1ccc(C(=O)O)c2ccccc12
InChI 1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16)
InChIKey ABMFBCRYHDZLRD-UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic data for this compound, including ¹H NMR, IR, and Mass Spectrometry, are available and serve as essential tools for its identification and characterization. This information can be accessed through various chemical databases.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common methods involve the oxidation of substituted naphthalenes.

Experimental Protocols

5.1.1 Oxidation of 1-Methyl-4-Naphthoic Acid

A prevalent method for the synthesis of this compound involves the oxidation of 1-methyl-4-naphthoic acid.

  • Materials: 1-methyl-4-naphthoic acid, glacial acetic acid, cobalt acetate (B1210297), manganese acetate, sodium acetate, air/oxygen, acetic anhydride (B1165640), caustic soda flakes, activated carbon, hydrochloric acid.

  • Procedure:

    • Dissolve 1-methyl-4-naphthoic acid in glacial acetic acid.

    • Add cobalt acetate, manganese acetate, and sodium acetate to the mixture.

    • Heat the mixture to 90 °C until all solids are dissolved.

    • Introduce a catalyst and raise the temperature to 130 °C.

    • Pump air uniformly through the reaction mixture.

    • Upon reaction completion, cool the mixture and filter to obtain the crude product of this compound.

    • The mother liquor can be treated with acetic anhydride and additional catalyst for further reaction with 1-methyl-4-naphthoic acid.

  • Purification:

    • Dissolve the crude product in water and add caustic soda flakes.

    • Heat the solution to 70-90 °C and adjust the pH to 7-8.

    • Add activated carbon, stir, and perform suction filtration.

    • Heat the filtrate to 70-90 °C and adjust the pH to below 2 with hydrochloric acid.

    • Cool the solution to 20-30 °C to precipitate the purified product.

    • Separate the solid material via centrifugation, wash with water until neutral, and dry to obtain the final product.

5.1.2 Synthesis from 4-Bromo-1-Naphthoic Acid

An alternative route involves the reaction of 4-bromo-1-naphthoic acid with cuprous cyanide followed by hydrolysis.

  • Materials: 4-bromo-1-naphthoic acid, cuprous cyanide, a polar aprotic solvent (e.g., dimethylformamide), potassium iodide, copper sulfate (B86663), sodium hydroxide, hydrochloric acid.

  • Procedure:

    • React 4-bromo-1-naphthoic acid with cuprous cyanide in a polar aprotic solvent. Catalytic amounts of potassium iodide and copper sulfate can be added. This reaction forms a 4-cyano naphthoic acid copper salt complex.

    • The resulting complex is then subjected to alkaline hydrolysis to yield this compound.

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_cyanation Cyanation Route A 1-Methyl-4-Naphthoic Acid B Oxidation (Air, Co/Mn catalysts) A->B C Crude 1,4-NDC B->C D Purification (Base/Acid Treatment) C->D E Pure 1,4-NDC D->E F 4-Bromo-1-Naphthoic Acid G Cyanation (CuCN) F->G H 4-Cyano-1-Naphthoic Acid Intermediate G->H I Alkaline Hydrolysis H->I J Pure 1,4-NDC I->J

Synthesis pathways for this compound.

Applications in Research and Drug Development

This compound is a versatile compound with numerous applications.

  • Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers such as polyesters and polyamides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for use in high-strength materials and specialty fibers.[1]

  • Organic Synthesis: It serves as an important intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

  • Materials Science: The rigid dicarboxylate structure makes it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

  • Fluorescent Materials: It is used in the production of fluorescent whitening agents.

Applications A This compound B High-Performance Polymers A->B C Organic Synthesis Intermediate A->C D Metal-Organic Frameworks (MOFs) A->D E Fluorescent Whitening Agents A->E B1 Polyesters (e.g., PEN) B->B1 B2 Polyamides B->B2 C1 Pharmaceuticals C->C1 C2 Agrochemicals C->C2 C3 Dyestuffs C->C3 D1 Gas Storage & Separation D->D1 D2 Catalysis D->D2

Key application areas of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself is an active modulator of specific biological signaling pathways. Its primary role in the pharmaceutical and drug development sector is as a structural component or intermediate in the synthesis of more complex, biologically active molecules.[1][3]

It is important to distinguish this compound from structurally related compounds like 1,4-naphthoquinone, which is known to exhibit a range of biological activities.

However, derivatives of this compound have been explored for their therapeutic potential. For instance, certain 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, which are synthesized from a 1,4-naphthalene diamine precursor, have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction, a target for suppressing neuroinflammation.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

References

An In-depth Technical Guide to 1,4-Naphthalenedicarboxylic Acid (CAS: 605-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Naphthalenedicarboxylic acid, with the CAS number 605-70-9, is an aromatic dicarboxylic acid characterized by a naphthalene (B1677914) core substituted with two carboxylic acid groups at the 1 and 4 positions. This molecule serves as a versatile building block in several scientific domains, including polymer chemistry, materials science, and as an intermediate in the synthesis of pharmaceuticals and dyes. Its rigid structure and bifunctionality make it a particularly valuable component in the construction of metal-organic frameworks (MOFs) and high-performance polymers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with minimal odor.[1] It exhibits moderate thermal stability.[1] While it has low solubility in water, it is more soluble in polar organic solvents such as ethanol (B145695) and dimethylformamide.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 605-70-9[1]
Molecular Formula C₁₂H₈O₄[3]
Molecular Weight 216.19 g/mol [3]
Appearance White to off-white crystalline solid[1]
Melting Point >300 °C[4]
Boiling Point (Predicted) 490.2 ± 28.0 °C[4]
Density (Predicted) 1.54 g/cm³[4]
pKa (Predicted) 2.71 ± 0.10[3]
Water Solubility Insoluble[1][4]
Solubility in Organic Solvents Soluble in ethanol and dimethylformamide[1]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

Spectrum TypeKey Features/NotesSource
¹H NMR Data available, but specific peak assignments are not detailed in the searched literature.[3]
¹³C NMR Data available, but specific peak assignments are not detailed in the searched literature.[3]
Mass Spectrometry (MS) Data available through various databases.[5]
Infrared (IR) Spectroscopy Data available through various databases.[1]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The most common methods involve the oxidation of substituted naphthalenes.

Oxidation of 1,4-Dimethylnaphthalene

A prevalent industrial method for synthesizing this compound is the liquid-phase oxidation of 1,4-dimethylnaphthalene. This reaction is typically carried out using a cobalt-manganese-bromine catalyst system at elevated temperatures and pressures.[1]

Experimental Workflow: Oxidation of 1,4-Dimethylnaphthalene

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Dimethylnaphthalene 1,4-Dimethylnaphthalene Temperature 120-180 °C Dimethylnaphthalene->Temperature Catalyst Co/Mn/Br Catalyst Catalyst->Temperature Solvent Acetic Acid Solvent->Temperature Oxidant Air/Oxygen Temperature->Oxidant Pressure ~3 kPa - High Pressure Cooling Cooling & Filtration Oxidant->Cooling Washing Washing Cooling->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis from 4-Bromo-1-naphthoic Acid

Another documented synthesis involves the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide in a polar, aprotic solvent, followed by saponification of the resulting copper salt complex in an alkaline medium.

Detailed Experimental Protocol:

  • Cyanation: A mixture of 125.6 parts by weight of 4-bromo-1-naphthoic acid and 51 parts by weight of copper(I) cyanide in 330 parts by weight of anhydrous quinoline (B57606) is heated under reflux at 235-240 °C for 4 hours with stirring.

  • Hydrolysis: The resulting dark solution is then subjected to alkaline hydrolysis to saponify the cyano group to a carboxylic acid.

  • Purification: The product, this compound, is precipitated by adjusting the pH and can be further purified by washing and drying.

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

This compound is a key building block (linker) in the synthesis of MOFs. These crystalline materials have high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of UiO-66-NDC

This protocol describes the synthesis of a zirconium-based MOF, UiO-66-NDC, using this compound as the organic linker.

  • Solution Preparation: Dissolve zirconium(IV) chloride (ZrCl₄) and this compound in N,N-dimethylformamide (DMF).

  • Solvothermal Synthesis: The mixture is heated in a sealed container at 120 °C for 24 hours.

  • Purification: After cooling to room temperature, the resulting precipitate is collected by centrifugation and washed multiple times with DMF and methanol.

  • Drying: The final product is dried overnight at 70 °C.

Experimental Workflow: MOF Synthesis

Metal_Salt Metal Salt (e.g., ZrCl4) Reaction_Vessel Sealed Reaction Vessel Metal_Salt->Reaction_Vessel Linker This compound Linker->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heating Heating (e.g., 120°C, 24h) Reaction_Vessel->Heating Centrifugation Centrifugation Heating->Centrifugation Washing Washing with Solvents Centrifugation->Washing Drying Drying (e.g., 70°C) Washing->Drying MOF_Product MOF Crystals (UiO-66-NDC) Drying->MOF_Product

Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.

Polymer Synthesis

This compound is used as a monomer in the synthesis of high-performance polyesters and polyamides.[1] The resulting polymers often exhibit enhanced thermal stability and mechanical properties due to the rigid naphthalene unit in the polymer backbone.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly detailing the biological activity or the modulation of specific signaling pathways by this compound.

However, derivatives of the closely related 1,4-naphthoquinone (B94277) scaffold have been extensively studied and are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects. These activities are often attributed to their ability to generate reactive oxygen species (ROS) and interact with various cellular signaling pathways. It is important to note that the dicarboxylic acid functional groups in this compound significantly alter its electronic and chemical properties compared to the quinone moiety, and therefore, its biological activity is expected to be different.

One study has reported on the optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, which are derivatives of 1,4-naphthalenediamine and not directly from the dicarboxylic acid, as inhibitors of the Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation.[8] This suggests that the naphthalene core can be a scaffold for developing modulators of specific biological pathways.

Further research is required to elucidate the specific biological effects and potential therapeutic applications of this compound and its direct derivatives.

Logical Relationship: From Chemical Structure to Potential Biological Activity

cluster_known Known Information cluster_inferred Inferred Potential Structure This compound (Rigid, Aromatic, Dicarboxylic Acid) Potential_Activity Potential for Biological Activity (Requires Experimental Validation) Structure->Potential_Activity Structural Similarity (Different Functionality) Naphthoquinone 1,4-Naphthoquinone Derivatives (Known Biological Activity) Naphthoquinone->Potential_Activity Suggests Naphthalene Scaffold Can Be Bioactive

Caption: Inferred potential for biological activity based on related structures.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][4]

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Causes skin irritationH315[4]
Causes serious eye irritationH319[4]
May cause respiratory irritationH335[4]

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1]

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in materials science and as a synthetic intermediate. Its rigid aromatic structure is particularly advantageous in the creation of robust polymers and porous MOFs. While its direct biological activities are not yet well-defined, the broader class of naphthalene derivatives suggests potential for future exploration in drug discovery. Researchers and developers should handle this compound with appropriate safety precautions due to its irritant nature. This guide provides a foundational understanding of this compound to support its application in further research and development endeavors.

References

An In-depth Technical Guide to 1,4-Naphthalenedicarboxylic Acid and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,4-naphthalenedicarboxylic acid, its synonyms, physicochemical properties, and its burgeoning role in materials science and drug development. The document delves into the synthesis of this compound and its application as a linker in metal-organic frameworks (MOFs) for drug delivery. Furthermore, it explores the significant biological activities of its derivatives, particularly 1,4-naphthoquinones, highlighting their potential as anticancer and antimycobacterial agents. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their endeavors.

Chemical Identity and Synonyms

This compound is a dicarboxylic acid derivative of naphthalene (B1677914). For clarity and comprehensive literature searching, a list of its synonyms and key identifiers is provided below.

Identifier Type Value
Systematic IUPAC Name naphthalene-1,4-dicarboxylic acid
Common Synonyms 1,4-Dicarboxynaphthalene, 1,4-Naphthalic acid
CAS Registry Number 605-70-9
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
InChI Key ABMFBCRYHDZLRD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O

Physicochemical Properties

This compound presents as a white to off-white or slightly pale yellow to reddish-yellow crystalline powder. It exhibits a high melting point, typically above 300 °C. The compound is sparingly soluble in water but shows better solubility in polar organic solvents.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory and industrial approach involves the oxidation of 1,4-dimethylnaphthalene. Another patented method describes a process starting from 4-bromo-1-naphthoic acid.

Experimental Protocol: Oxidation of 1-Methyl-4-naphthoic Acid[1]

This method utilizes the oxidation of 1-methyl-4-naphthoic acid in the presence of a mixed catalyst system.

Materials:

  • 1-methyl-4-naphthoic acid

  • Glacial acetic acid

  • Cobalt acetate (B1210297)

  • Manganese acetate

  • Sodium acetate

  • Catalyst (as specified in the patent, often a bromide source)

  • Acetic anhydride (B1165640)

  • Caustic soda (sodium hydroxide)

  • Activated carbon

  • Hydrochloric acid

Procedure:

  • Dissolve 1-methyl-4-naphthoic acid in glacial acetic acid.

  • Add cobalt acetate, manganese acetate, and sodium acetate (mass ratio of 1:50 to the starting material).

  • Heat the mixture to 90 °C until all solids are dissolved.

  • Introduce the catalyst and raise the temperature to 130 °C.

  • Pump air uniformly through the reaction mixture to facilitate oxidation.

  • Upon reaction completion, cool the mixture and filter to obtain the crude this compound.

  • The mother liquor can be treated with acetic anhydride and additional catalyst for subsequent batches.

  • For purification, dissolve the crude product in water by adding caustic soda and heating to 70-90 °C, adjusting the pH to 7-8.

  • Treat with activated carbon, stir, and filter.

  • Heat the filtrate to 70-90 °C and acidify with hydrochloric acid to a pH below 2 to precipitate the purified product.

  • Cool to 20-30 °C, separate the solid by centrifugation, wash with water until neutral, and dry to obtain the final product.

Experimental Protocol: Synthesis from 4-Bromo-1-naphthoic Acid[2]

This process involves the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide followed by saponification.

Materials:

  • 4-bromo-1-naphthoic acid

  • Copper(I) cyanide

  • Polar, aprotic solvent (e.g., dimethylformamide)

  • Alkaline medium for saponification (e.g., sodium hydroxide (B78521) solution)

  • Hydrochloric acid

Procedure:

  • React 4-bromo-1-naphthoic acid with at least one mole equivalent of copper(I) cyanide in a polar, aprotic solvent.

  • The reaction is carried out at a temperature between 150-250 °C.

  • The resulting copper salt complex of 4-cyanonaphthoic acid is then saponified in an alkaline medium.

  • The saponification step hydrolyzes the nitrile group to a carboxylic acid.

  • Acidification of the reaction mixture with hydrochloric acid precipitates the this compound.

  • The precipitate is filtered, washed, and dried.

Applications in Drug Development and Materials Science

While this compound itself has limited direct biological applications, it serves as a crucial building block in two key areas relevant to drug development: as a linker for Metal-Organic Frameworks (MOFs) for drug delivery and as a scaffold for the synthesis of biologically active derivatives.

Metal-Organic Frameworks (MOFs) for Drug Delivery

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The high surface area, tunable pore size, and versatile functionality of MOFs make them excellent candidates for drug delivery systems.[1][2] this compound is used as a rigid organic linker in the synthesis of various MOFs.[3][4][5] These MOFs can encapsulate therapeutic agents for controlled release.[3][4]

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • 2,6-Naphthalenedicarboxylic acid (as a representative isomer, the protocol is adaptable for 1,4-NDC)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve iron(III) nitrate nonahydrate and 2,6-naphthalenedicarboxylic acid in DMF.

  • The synthesis can be performed using a conventional electric oven (solvothermal) or via microwave irradiation.

  • For the solvothermal method, seal the reaction mixture in a Teflon-lined stainless steel autoclave and heat at a specific temperature (e.g., 120 °C) for a set period (e.g., 24-72 hours).

  • For microwave-assisted synthesis, heat the mixture in a sealed vessel in a microwave reactor.

  • After the reaction, allow the vessel to cool to room temperature.

  • Collect the crystalline product by filtration, wash with fresh solvent, and dry.

The general workflow for utilizing MOFs in drug delivery involves synthesis, characterization, drug loading, and release studies.

MOF_Drug_Delivery_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_drug_loading Drug Loading cluster_release Drug Release Metal_Salt Metal Salt Synthesis Solvothermal or Microwave Synthesis Metal_Salt->Synthesis NDC_Linker 1,4-NDC Linker NDC_Linker->Synthesis Solvent Solvent Solvent->Synthesis MOF Porous MOF Synthesis->MOF PXRD PXRD MOF->PXRD FTIR FTIR MOF->FTIR TGA TGA MOF->TGA Loading Encapsulation MOF->Loading MOF->Loading Drug Therapeutic Drug Drug->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Release Controlled Release Drug_Loaded_MOF->Release

Caption: Workflow for MOF-based drug delivery.

Biologically Active Derivatives: 1,4-Naphthoquinones

Derivatives of the naphthalene core, particularly 1,4-naphthoquinones, have demonstrated significant biological activities, including anticancer and antimycobacterial properties.[6][7][8][9][10] These compounds often exert their effects through various mechanisms, including the induction of cellular stress pathways.

Several studies have reported the potent anticancer activity of 1,4-naphthoquinone (B94277) derivatives against various cancer cell lines.[6][7][10] The mechanism of action often involves the induction of apoptosis and autophagy through cellular stress signaling pathways.

A study on a novel 1,4-naphthoquinone derivative, Pyr-1, revealed its ability to induce rapid cell death in chemoresistant melanoma cells without the generation of reactive oxygen species (ROS), a common mechanism for other 1,4-naphthoquinones.[6] The study showed that Pyr-1 activates major stress pathways, and this effect can be blocked by ERK and PI3K inhibitors.

The following diagram illustrates the proposed signaling pathway for the anticancer activity of the 1,4-naphthoquinone derivative Pyr-1.

Pyr1_Signaling_Pathway cluster_pathways Cellular Stress Pathways Pyr1 Pyr-1 (1,4-Naphthoquinone Derivative) ERK_Pathway ERK Pathway Pyr1->ERK_Pathway activates AKT_Pathway AKT/PI3K Pathway Pyr1->AKT_Pathway activates Autophagy Autophagy ERK_Pathway->Autophagy AKT_Pathway->Autophagy Cell_Death Cancer Cell Death Autophagy->Cell_Death ERK_Inhibitor ERK Inhibitor ERK_Inhibitor->ERK_Pathway inhibits PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->AKT_Pathway inhibits

Caption: Proposed signaling pathway for Pyr-1.

The following table summarizes the cytotoxic activities (IC₅₀ values) of selected 1,4-naphthoquinone derivatives against various cancer cell lines.

Compound Cancer Cell Line IC₅₀ (µM) Reference
BH10 HEC1A (Endometrial)-[7]
Compound 11 HepG2 (Liver)0.15 - 1.55[10]
HuCCA-1 (Cholangiocarcinoma)0.15 - 1.55[10]
A549 (Lung)0.15 - 1.55[10]
MOLT-3 (Leukemia)0.15 - 1.55[10]
Compound 44 Cancer Cells6.4[11]

Note: Specific IC₅₀ for BH10 was not provided in the abstract, but it was noted to have cancer cell-specific cytotoxicity.

Derivatives of naphthalene-1,4-dione have also been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.

The following table presents the minimum inhibitory concentration (MIC) and growth inhibition data for potent naphthalene-1,4-dione derivatives against M. tuberculosis H37Rv.

Compound MIC (µg/mL) Growth Inhibition (%) IC₅₀ (µg/mL)
Compound 7 3.13990.49
Compound 8 3.1399-
Compound 10 3.1399-
Compound 1 3.1396-98-
Compound 3 3.1396-98-
Compound 18 3.1396-98-

Experimental Protocols for Biological Assays

Detailed protocols for assessing the biological activity of these compounds are crucial for reproducible research.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)[9]

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HEC1A) and non-cancerous cell lines (for selectivity)

  • Cell culture medium and supplements

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

This assay is commonly used to determine the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Resazurin (B115843)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis to each well.

  • Include a drug-free control and a positive control (e.g., isoniazid).

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent and resazurin to each well.

  • Incubate for another 24 hours.

  • Assess the color change visually (blue indicates no growth, pink indicates growth) or measure the fluorescence or absorbance with a plate reader.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

This compound is a versatile chemical compound with significant relevance to materials science and drug development. Its primary role as a linker in the synthesis of MOFs opens up possibilities for advanced drug delivery systems. Furthermore, the naphthalene scaffold serves as a valuable template for the development of potent biological agents, as evidenced by the significant anticancer and antimycobacterial activities of 1,4-naphthoquinone derivatives. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and development in these promising areas. The exploration of cellular signaling pathways of these derivatives will continue to be a critical aspect of designing next-generation therapeutics.

References

A Comprehensive Technical Guide to the Solubility of 1,4-Naphthalenedicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,4-naphthalenedicarboxylic acid in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who utilize this compound in their work.

Introduction to this compound

This compound is a dicarboxylic acid based on a naphthalene (B1677914) core. It is a white to off-white crystalline solid that sees significant use as a monomer in the synthesis of high-performance polymers, such as polyesters and polyamides.[1] Its rigid aromatic structure imparts desirable thermal and mechanical properties to these materials. In the pharmaceutical industry, it can serve as an intermediate in the synthesis of various active pharmaceutical ingredients. A thorough understanding of its solubility is crucial for its effective use in these applications, from reaction engineering and purification to formulation.

Qualitative Solubility of this compound

General solubility information indicates that this compound is soluble in polar organic solvents and insoluble in water.[1][2][3][4] The presence of two carboxylic acid groups allows for hydrogen bonding with polar solvents, facilitating dissolution.

Table 1: Qualitative Solubility of this compound

SolventPolaritySolubility
WaterHighInsoluble[1][2][3][4]
EthanolHighSoluble[1][2]
Dimethylformamide (DMF)HighSoluble[1]
Dimethyl Sulfoxide (DMSO)HighSoluble[1]
Non-polar solventsLowPoorly soluble[5]

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for this compound in a variety of organic solvents. This indicates a potential knowledge gap in the existing literature. The following table is presented as a template for researchers to populate with their own experimentally determined data.

Table 2: Quantitative Solubility of this compound (Template for Experimental Data)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25--
Ethanol25--
Isopropanol25--
Acetone25--
N,N-Dimethylformamide (DMF)25--
Dimethyl Sulfoxide (DMSO)25--

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[6][7][8] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.

Experimental Workflow for Gravimetric Solubility Determination

G A Add excess this compound to the solvent B Equilibrate the mixture at a constant temperature with stirring A->B C Allow the undissolved solid to settle B->C D Carefully withdraw a known volume of the supernatant C->D E Transfer the supernatant to a pre-weighed container D->E F Evaporate the solvent completely E->F G Dry the remaining solid to a constant weight F->G H Weigh the container with the dried solid G->H I Calculate the solubility H->I

Caption: Workflow for determining solubility using the gravimetric method.

Detailed Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: Place the container in a constant temperature bath and stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the container to rest in the constant temperature bath without agitation until the undissolved solid has fully settled.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish). Evaporate the solvent using a suitable method, such as a rotary evaporator or a gentle stream of inert gas.

  • Drying: Dry the container with the solid residue in a vacuum oven at a temperature below the decomposition point of the acid until a constant weight is achieved.

  • Weighing: Accurately weigh the container with the dried solid.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Weight of container + solid) - (Weight of empty container)] / (Volume of supernatant withdrawn in mL) * 100

Spectroscopic Method for Solubility Determination

Spectroscopic methods, such as UV-Vis spectrophotometry, can also be employed to determine solubility, particularly for compounds that have a strong chromophore, like this compound.[9][10] This method relies on the Beer-Lambert law.

Experimental Workflow for Spectroscopic Solubility Determination

G A Prepare a series of standard solutions of known concentrations B Measure the absorbance of each standard solution at λmax A->B C Generate a calibration curve (Absorbance vs. Concentration) B->C D Prepare a saturated solution of the acid in the solvent E Filter the saturated solution to remove undissolved solid D->E F Dilute a known volume of the filtrate with the solvent E->F G Measure the absorbance of the diluted solution F->G H Determine the concentration from the calibration curve G->H I Calculate the original solubility H->I

Caption: Workflow for determining solubility using a spectroscopic method.

Detailed Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

  • Determination of λmax: Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Filtration: Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Dilution: Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 1,4-dimethylnaphthalene (B47064).[1]

Workflow for the Synthesis of this compound

G A Dissolve 1,4-dimethylnaphthalene in a suitable solvent (e.g., acetic acid) B Add a strong oxidizing agent (e.g., potassium permanganate) A->B C Heat the reaction mixture under reflux B->C D Monitor the reaction for completion (e.g., by TLC) C->D E Cool the reaction mixture D->E F Quench the excess oxidizing agent E->F G Filter the reaction mixture to remove inorganic byproducts F->G H Acidify the filtrate to precipitate the dicarboxylic acid G->H I Collect the crude product by filtration H->I J Recrystallize the crude product from a suitable solvent to purify I->J K Dry the purified this compound J->K

Caption: A general workflow for the synthesis of this compound.

Conclusion

While qualitative data indicates that this compound is soluble in polar organic solvents, a notable lack of quantitative solubility data exists in the public domain. This guide provides detailed experimental protocols for the gravimetric and spectroscopic determination of its solubility to enable researchers to generate this crucial data. A comprehensive understanding of the solubility of this compound is essential for its effective application in polymer chemistry and pharmaceutical synthesis.

References

A Technical Guide to the Spectroscopic Data of 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-naphthalenedicarboxylic acid (C₁₂H₈O₄, MW: 216.19 g/mol ), a significant building block in the synthesis of high-performance polymers and functional organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation: Spectroscopic Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The NMR data for this compound reveals the distinct electronic environments of its protons and carbons. Due to the symmetrical nature of the molecule, the spectrum is relatively simple.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 (broad)Singlet2HCarboxylic acid protons (-COOH)
~8.8 - 8.6Multiplet2HAromatic protons (H-5, H-8)
~8.0Singlet2HAromatic protons (H-2, H-3)
~7.8 - 7.6Multiplet2HAromatic protons (H-6, H-7)
Solvent: DMSO-d₆. Data is predicted based on typical values for aromatic carboxylic acids.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~168Carboxylic acid carbons (-COOH)
~135Aromatic quaternary carbons (C-4a, C-8a)
~132Aromatic quaternary carbons (C-1, C-4)
~130Aromatic CH carbons (C-5, C-8)
~128Aromatic CH carbons (C-6, C-7)
~125Aromatic CH carbons (C-2, C-3)
Solvent: DMSO-d₆. Data is predicted based on typical values for aromatic carboxylic acids and available data from suppliers like Sigma-Aldrich.[1]

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the prominent absorption bands of the carboxylic acid functional groups and the aromatic naphthalene (B1677914) core.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch of hydrogen-bonded carboxylic acid
~1700Strong, SharpC=O stretch of carboxylic acid
~1600MediumC=C aromatic ring stretch
~1420MediumO-H bend coupled with C-O stretch
~1300MediumC-O stretch coupled with O-H bend
~850StrongC-H out-of-plane bend (aromatic)
Data is based on typical values for aromatic carboxylic acids and available spectral images.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).

m/z RatioRelative IntensityProposed Fragment
216High[M]⁺˙ (Molecular Ion)
199Medium[M - OH]⁺ (Loss of hydroxyl radical)
171Medium[M - COOH]⁺ (Loss of carboxyl radical)
127Low[C₁₀H₇]⁺ (Naphthyl cation)
Data sourced from PubChem, based on NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a solid aromatic carboxylic acid like this compound.

2.1 NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation:

    • Approximately 5-10 mg of solid this compound is accurately weighed and placed into a clean, dry vial.

    • About 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is added to the vial. DMSO-d₆ is a suitable solvent for this compound.

    • The mixture is gently agitated or sonicated until the solid is completely dissolved.

    • The resulting solution is transferred into a standard 5 mm NMR tube using a Pasteur pipette. It is important to ensure the solution is free of any particulate matter.

    • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

  • Instrumentation and Parameters:

    • Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse sequence (e.g., zg30).

      • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

      • Relaxation Delay (d1): 1-5 seconds.

      • Acquisition Time: 2-4 seconds.

      • Spectral Width: 0-16 ppm.

    • ¹³C NMR Parameters:

      • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: 1-2 seconds.

      • Spectral Width: 0-220 ppm.

    • Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

2.2 Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation:

    • A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No prior sample preparation such as creating a KBr pellet is necessary.[2]

  • Instrumentation and Parameters:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

    • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

    • Sample Scan:

      • The powdered sample is placed on the crystal.

      • A pressure clamp is applied to ensure firm and uniform contact between the sample and the ATR crystal.

      • The sample spectrum is then recorded.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Derivatization):

    • Due to the low volatility of dicarboxylic acids, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or trimethylsilyl (B98337) esters).

    • A common procedure involves reacting a small, accurately weighed amount of the acid with a derivatizing agent (e.g., diazomethane (B1218177) for methylation or BSTFA for silylation) in a suitable solvent.

    • The reaction is allowed to proceed to completion, often with gentle heating.

    • The resulting solution containing the derivatized analyte is then diluted to an appropriate concentration for GC-MS analysis.

  • Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Injection Mode: Splitless injection is often used for trace analysis.

      • Injector Temperature: Typically 250-300 °C.

      • Carrier Gas: Helium at a constant flow rate.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100 °C, holding for 1 minute, then ramping up to 300 °C at a rate of 10-20 °C/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 40-500.

      • Ion Source Temperature: ~230 °C.

      • Interface Temperature: ~280 °C.

Visualization of Experimental Workflow

The logical flow from sample preparation to data acquisition and analysis for the spectroscopic characterization of this compound is illustrated below.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation start Solid Sample (this compound) prep_nmr Dissolve in DMSO-d6 start->prep_nmr prep_ftir Use Powder Directly start->prep_ftir prep_ms Derivatization (e.g., Esterification) start->prep_ms nmr NMR Spectrometer (¹H & ¹³C) prep_nmr->nmr ftir ATR-FTIR Spectrometer prep_ftir->ftir ms GC-MS System prep_ms->ms analysis_nmr NMR Spectrum (Chemical Shifts, Coupling Constants) nmr->analysis_nmr analysis_ftir IR Spectrum (Absorption Bands) ftir->analysis_ftir analysis_ms Mass Spectrum (Fragmentation Pattern) ms->analysis_ms

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Solid-State Architecture of 1,4-Naphthalenedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,4-naphthalenedicarboxylic acid, a key building block in the development of advanced materials, including metal-organic frameworks (MOFs) and high-performance polymers. This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and visualizations of the molecular arrangement in the solid state.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and key bond lengths and angles are summarized in the tables below.

Parameter Value
Chemical FormulaC₁₂H₈O₄
Formula Weight216.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.358(2)
b (Å)5.213(1)
c (Å)11.834(3)
β (°)109.48(2)
Volume (ų)485.6
Z2
Density (calculated)1.478 g/cm³

Table 1: Crystal Data and Structure Refinement for this compound.

Bond Length (Å) Angle Degrees (°)
C1-C21.374(3)C2-C1-C9120.9(2)
C1-C91.420(3)C1-C2-C3120.7(2)
C2-C31.408(3)C2-C3-C4120.1(2)
C3-C41.373(3)C3-C4-C10120.8(2)
C4-C101.421(3)C1-C9-C10118.9(2)
C9-C101.424(3)C4-C10-C9118.4(2)
C1-C111.489(3)C2-C1-C11119.5(2)
C11-O11.258(3)C9-C1-C11119.6(2)
C11-O21.272(3)C1-C11-O1118.1(2)
C1-C11-O2116.8(2)
O1-C11-O2125.1(2)

Table 2: Selected Bond Lengths and Angles for this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound follows a standardized experimental workflow.

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable organic solvent, such as ethanol (B145695) or a mixture of ethanol and water. High-purity starting material is essential for obtaining diffraction-quality crystals.

  • Crystal Selection and Mounting: A well-formed, clear crystal with dimensions of approximately 0.2 x 0.2 x 0.3 mm is selected under a microscope. The crystal is mounted on a glass fiber or a cryoloop and placed on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and an area detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by least-squares methods against the experimental diffraction data. In the refinement process, the atomic coordinates, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.

Visualizing the Crystal Structure

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural features of this compound in the solid state.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental workflow for crystal structure determination.

Intermolecular interactions in this compound.

Structural Insights and Intermolecular Interactions

The crystal packing of this compound is dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. These interactions form infinite chains along the crystallographic b-axis. The oxygen atoms of the carboxyl groups act as both hydrogen bond donors and acceptors, creating a robust network.

In addition to hydrogen bonding, π-π stacking interactions between the naphthalene (B1677914) rings of neighboring molecules contribute to the overall stability of the crystal lattice. The planar naphthalene cores are arranged in a parallel-displaced fashion, which is a common packing motif for aromatic systems. This combination of strong, directional hydrogen bonds and weaker, dispersive π-π stacking interactions dictates the physicochemical properties of the solid material.

This detailed understanding of the crystal structure of this compound is crucial for its application in materials science, providing a foundation for the rational design of novel functional materials with tailored properties.

An In-Depth Technical Guide to the Thermal Stability of 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,4-naphthalenedicarboxylic acid (1,4-NDC), a key building block in the synthesis of high-performance polymers and a molecule of interest in pharmaceutical and materials science. Understanding the thermal behavior of 1,4-NDC is critical for its application in processes requiring high-temperature resilience, such as melt polymerization and the development of thermally stable materials.

Core Thermal Properties

This compound is a crystalline solid known for its robust thermal stability. Its high melting point and decomposition temperature are key characteristics that make it suitable for applications in demanding thermal environments.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of this compound gathered from experimental data. It is important to note that specific values can vary slightly depending on the experimental conditions such as heating rate and atmospheric purity.

Thermal PropertyValueAnalytical MethodNotes
Melting Point (°C) >300Multiple SourcesConsistently reported across various chemical suppliers and literature.[1][2]
Decomposition Temperature (TGA, N2 atmosphere) Onset ~400°C, Peak ~434°CThermogravimetric Analysis (TGA)Based on the thermal decomposition of the 1,4-NDC moiety within a zinc coordination polymer.[3] The decomposition of the pure compound is expected to be in a similar range.
Thermal Decomposition Profile One-step decompositionThermogravimetric Analysis (TGA)The decomposition of the 1,4-NDC ligand in a metal-organic framework occurs in a single step.[3]

Thermal Analysis Experimental Protocols

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and residual mass of 1,4-NDC.

Methodology:

  • Sample Preparation: A small, representative sample of pure this compound (typically 5-10 mg) is accurately weighed into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The sample pan is placed onto the TGA balance.

    • An inert atmosphere is established by purging the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • The sample is initially held at a low temperature (e.g., 30°C) to allow for stabilization.

    • The temperature is then increased at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

  • Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is used to determine melting points, glass transitions, and the enthalpy of transitions.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC sample pan (e.g., aluminum), and the pan is hermetically sealed.

  • Instrument Setup:

    • The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.

    • An inert atmosphere is maintained with a continuous purge of nitrogen gas.

  • Thermal Program (Heat-Cool-Heat):

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to erase any prior thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its crystallization point.

    • Second Heating Scan: A final heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis to ensure a uniform thermal history.

  • Data Analysis: The heat flow is plotted against temperature. The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram. The area under the melting peak can be integrated to determine the heat of fusion.

Visualizing Thermal Analysis Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Prep Weigh Pure 1,4-NDC Sample TGA Thermogravimetric Analysis (TGA) (Inert Atmosphere) Prep->TGA DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere) Prep->DSC TGA_Data TGA Curve: Mass vs. Temperature TGA->TGA_Data DSC_Data DSC Thermogram: Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine: - Decomposition Temp - Mass Loss % - Melting Point - Heat of Fusion TGA_Data->Analysis DSC_Data->Analysis

A typical workflow for the thermal analysis of this compound.

Decomposition Pathway

The thermal decomposition of aromatic carboxylic acids like this compound primarily proceeds through decarboxylation, where the carboxylic acid groups (-COOH) are eliminated as carbon dioxide (CO2). This process is initiated at elevated temperatures and leads to the formation of a naphthalene (B1677914) core and potentially other aromatic byproducts.

The high thermal stability of 1,4-NDC is attributed to the strong aromatic character of the naphthalene ring system and the resonance stabilization of the carboxylate groups.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the structure of this compound and its observed thermal stability, leading to its applications in high-performance materials.

Stability_Relationship Structure 1,4-NDC Structure - Rigid Naphthalene Core - Carboxylic Acid Groups Properties Inherent Properties - Strong Aromaticity - Resonance Stabilization Structure->Properties Stability High Thermal Stability - High Melting Point - High Decomposition Temp. Properties->Stability Application Application in High-Performance Polymers Stability->Application

Relationship between the molecular structure of 1,4-NDC and its thermal stability.

Conclusion

This compound exhibits excellent thermal stability, characterized by a high melting point and a decomposition temperature exceeding 400°C. This robustness is a direct consequence of its rigid aromatic structure. The primary mechanism of its thermal degradation is decarboxylation. A thorough understanding of its thermal properties, as detailed in this guide, is essential for its effective utilization in the development of advanced polymers and other materials where high-temperature performance is a critical requirement.

References

In-Depth Technical Guide: Health and Safety Information for 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety information for 1,4-Naphthalenedicarboxylic acid (CAS No. 605-70-9). While extensive toxicological data for this specific compound are limited, this document synthesizes existing safety data, hazard classifications, and handling precautions.[1] To provide a broader context for risk assessment, toxicological data for related isomers and structurally similar compounds, such as 1,4-Naphthoquinone (B94277), are also discussed. All personnel handling this chemical should be thoroughly trained in its potential hazards and safe handling procedures.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with minimal odor.[1][2] It has a high melting point and is characterized by low solubility in water, but it is more soluble in polar organic solvents like ethanol (B145695) and dimethylformamide.[1][2][3][4]

PropertyValueReference
Molecular Formula C₁₂H₈O₄[2]
Molecular Weight 216.19 g/mol [2]
CAS Number 605-70-9[2]
Appearance White to off-white crystalline solid[1][4]
Melting Point >300 °C[3]
Solubility in Water Insoluble / Sparingly soluble[1][3]
Solubility in Organic Solvents Soluble in ethanol[3]

Hazard Identification and Classification

This compound is classified as an irritant.[2][3] Based on aggregated GHS data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

  • alt text

Toxicological Information

Detailed toxicological studies on this compound are limited.[1] The toxicological properties have not been fully investigated.[5] The primary hazards identified are related to its irritant properties.

Acute Toxicity:

  • Oral: No specific LD50 data are available for this compound. For the related isomer, 2,6-Naphthalenedicarboxylic acid, an oral LD50 of >5000 mg/kg in rats has been reported.[6]

  • Dermal: No specific LD50 data are available. For 2,6-Naphthalenedicarboxylic acid, a dermal LD50 of >2000 mg/kg in rabbits has been reported.[6]

  • Inhalation: No specific LC50 data are available. For 2,6-Naphthalenedicarboxylic acid, an inhalation LC50 of >1.23 mg/L in rats has been reported.[6]

Skin and Eye Irritation:

  • The compound is classified as a skin and eye irritant.[2][3] Direct contact can cause redness and irritation.

Genotoxicity and Carcinogenicity:

  • There is no conclusive evidence linking this compound to carcinogenic activity.[1] It has not been classified as a known carcinogen by IARC or the EPA.[1]

Insights from Related Compounds: 1,4-Naphthoquinone

Naphthalene (B1677914), the parent aromatic structure, can be metabolized to various compounds, including 1-naphthol, which can then form 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone.[8] These quinones are considered to be the cytotoxic species.[8] While the direct metabolic pathway from this compound to 1,4-Naphthoquinone is not established, the toxicological profile of 1,4-Naphthoquinone is relevant due to structural similarities.

1,4-Naphthoquinone is toxic to cells by inducing oxidative stress and depleting cellular energy.[9] It has been shown to be the most toxic of several naphthalene by-products, with an EC50 of 38.7 µM on A549 lung cells.[9][10]

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not available, the following sections describe standardized protocols that would be used for its assessment.

In Vivo Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to produce irritation after a single topical application.

  • Test System: Healthy, young adult albino rabbits are used. The dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A dose of 0.5 g of the test substance, moistened with a small amount of a suitable solvent (e.g., water) to form a paste, is applied to a small area (approx. 6 cm²) of the clipped, intact skin.

  • Exposure: The test site is covered with a gauze patch and secured with tape. The trunk of the animal is wrapped to hold the patch in place and prevent ingestion. The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and any residual test substance is cleaned. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index is calculated from these scores to classify the substance.

Diagram: Experimental Workflow for In Vivo Dermal Irritation Test

G cluster_prep Preparation cluster_app Application cluster_exp Exposure & Observation Animal_Selection Select healthy albino rabbits Clipping Clip dorsal fur 24h prior to test Animal_Selection->Clipping Application Apply substance to sk-in under gauze patch Clipping->Application Substance_Prep Prepare 0.5g of This compound Substance_Prep->Application Exposure 4-hour exposure (semi-occluded) Application->Exposure Removal Remove patch & clean skin Exposure->Removal Observation Score erythema & edema at 1, 24, 48, 72h Removal->Observation Data_Analysis Classification Observation->Data_Analysis Calculate Primary Irritation Index

Caption: Workflow for the OECD 404 Acute Dermal Irritation test.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537 or TA97a) and one strain of E. coli (WP2 uvrA or WP2 uvrA (pKM101)) or S. typhimurium (TA102).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.

  • Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined. In the plate incorporation method, this mixture is combined with molten top agar (B569324) and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies over the background.

Potential Biological Signaling Pathways

Direct studies on the signaling pathways affected by this compound are not available. However, research on the structurally related 1,4-Naphthoquinone suggests potential mechanisms of action that could be relevant. The primary mechanism is the generation of Reactive Oxygen Species (ROS) through redox cycling. This oxidative stress can trigger several downstream signaling cascades.

Potential Nrf2 Pathway Activation:

  • Oxidative stress is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key cellular defense mechanism against oxidative damage.

  • Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1.

  • ROS can oxidize cysteine residues on Keap1, leading to the release of Nrf2.

  • Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including those for antioxidant enzymes.

Diagram: Potential ROS-Mediated Nrf2 Signaling Pathway

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NQ 1,4-Naphthoquinone (structurally related) ROS Reactive Oxygen Species (ROS) NQ->ROS generates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Keap1_ox Oxidized Keap1 Keap1_Nrf2->Keap1_ox oxidation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Transcription Transcription of Antioxidant Genes ARE->Transcription

References

A Technical Guide to 1,4-Naphthalenedicarboxylic Acid: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 1,4-naphthalenedicarboxylic acid, a significant compound in the landscape of organic chemistry. While no single individual is credited with its initial discovery, its synthesis and characterization were documented in the early 20th century. This document provides a comprehensive overview of its historical synthesis, key experimental protocols, and physical and chemical properties, tailored for a scientific audience.

Historical Context and Discovery

The synthesis of this compound was first thoroughly documented in the early 20th century.[1] While earlier mentions may exist, a significant contribution to the systematic study of naphthalenedicarboxylic acid isomers came from the work of E. F. Bradbrook and R. P. Linstead in 1936. Their research on dicyanonaphthalenes provided a pathway to the corresponding dicarboxylic acids, including the 1,4-isomer. This work was pivotal in making various naphthalenedicarboxylic acids accessible for further study and application.

Early synthetic routes often involved the oxidation of corresponding dimethylnaphthalenes or the hydrolysis of dicyanonaphthalenes.[1] These methods, while foundational, have been refined over the years to improve yield, purity, and environmental safety.

Physicochemical Properties

This compound is a white to off-white crystalline solid with minimal odor.[1] It exhibits low solubility in water but is more soluble in polar organic solvents like ethanol (B145695) and dimethylformamide.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₈O₄[3][4]
Molecular Weight216.19 g/mol [3][4]
Melting Point>300 °C[5][6]
AppearanceWhite to off-white crystalline solid[1][2]
Solubility in WaterInsoluble/Sparingly soluble[1][5]
Solubility in EthanolSoluble (with blue fluorescence)[5][7]
TPSA (Topological Polar Surface Area)74.6 Ų[3][4]
logP2.2362[4]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors2[4]
Rotatable Bonds2[4]

Historical Synthesis Protocols

The following are detailed experimental protocols based on established historical methods for the synthesis of this compound.

Oxidation of 1,4-Dimethylnaphthalene (B47064)

This method relies on the oxidation of the methyl groups on the naphthalene (B1677914) ring to carboxylic acid groups.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, suspend 1,4-dimethylnaphthalene in an aqueous solution of an oxidizing agent, such as potassium permanganate (B83412) or nitric acid.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction temperature and duration will depend on the chosen oxidizing agent. For instance, with potassium permanganate, the reaction is typically carried out under heated conditions.[1]

  • Work-up: After the reaction is complete (as determined by the disappearance of the purple color of permanganate), cool the mixture and filter off the manganese dioxide byproduct.

  • Purification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound. The precipitate is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

From 4-Bromo-1-naphthoic Acid via Cyanation and Hydrolysis

This multi-step synthesis provides an alternative route to this compound.

Experimental Protocol:

  • Cyanation Reaction: React 4-bromo-1-naphthoic acid with at least one molar equivalent of copper(I) cyanide in a polar, aprotic solvent such as dimethylformamide. The reaction is typically heated to between 150-250 °C. This forms a copper salt complex of 4-cyanonaphthoic acid.[8]

  • Isolation of Intermediate: The copper salt complex of 4-cyanonaphthoic acid can be precipitated by the addition of water or a low-boiling polar solvent and then separated by filtration.[8]

  • Alkaline Hydrolysis: The isolated copper salt complex is then saponified in an alkaline medium (e.g., aqueous sodium hydroxide) by heating. This hydrolysis step converts the cyano group into a carboxylic acid group.

  • Purification: After hydrolysis, the reaction mixture is filtered, and the filtrate is acidified with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 2 to precipitate the this compound. The precipitate is collected by suction filtration, washed with water until chloride-free, and dried. This method is reported to yield a practically colorless product with a melting point of 315-320 °C.[8]

Synthesis Pathways and Logical Flow

The following diagrams illustrate the logical progression of the historical synthesis methods.

G Synthesis of this compound via Oxidation A 1,4-Dimethylnaphthalene C Oxidation Reaction (Heated) A->C B Oxidizing Agent (e.g., KMnO4) B->C D Crude Product Mixture C->D E Acidification D->E F This compound E->F

Caption: Oxidation pathway for the synthesis of this compound.

G Synthesis via Cyanation and Hydrolysis A 4-Bromo-1-naphthoic Acid C Cyanation (150-250 °C) A->C B CuCN B->C D Copper Salt Complex of 4-Cyanonaphthoic Acid C->D E Alkaline Hydrolysis D->E F Acidification E->F G This compound F->G

References

The Anomaly of Nature: A Technical Guide to the Natural Occurrence of Naphthalenedicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalenedicarboxylic acids (NDCs) are a family of aromatic dicarboxylic acids that have found significant application in the synthesis of high-performance polymers, such as polyethylene (B3416737) naphthalate (PEN). While extensively studied and utilized in industrial chemistry, their presence in the natural world is exceptionally limited and not a result of direct biosynthesis in plants, animals, or microorganisms. This technical guide provides an in-depth exploration of the rare instances and pathways through which naphthalenedicarboxylic acids can be considered of "natural occurrence," focusing on their presence in fossil fuels and their formation through microbial biotransformation of polycyclic aromatic hydrocarbons (PAHs).

Occurrence in Geologically Altered Natural Materials

The primary context for the "natural" presence of naphthalenedicarboxylic acids is within fossil fuels, which are derived from ancient biomass that has undergone extensive geological transformation over millions of years.

Coal Tar and Crude Oil

Trace amounts of naphthalenedicarboxylic acid precursors, and potentially the acids themselves, have been associated with coal tar and crude oil. These complex mixtures of hydrocarbons and other organic compounds are natural products of geological processes. The presence of NDCS in these matrices is not due to biological synthesis but rather the chemical alteration of organic matter under heat and pressure.

A notable example is the use of coal tar distillate as a starting material for the industrial synthesis of 2,6-naphthalenedicarboxylic acid. This process involves isolating 2,6-dimethylnaphthalene (B47086) from the coal tar and subsequently oxidizing it. While the final product is synthetic, the precursor is of natural origin. Naphthenic acids, a complex mixture of carboxylic acids, are naturally present in crude oil and can include aromatic carboxylic acids, although specific isomers of naphthalenedicarboxylic acid are not typically reported as major components.

Microbial Biotransformation: A Pathway to "Natural" Naphthalenedicarboxylic Acids

The most scientifically documented instances of naphthalenedicarboxylic acids arising from natural processes involve the metabolic action of microorganisms on other aromatic compounds. This biotransformation is a key mechanism for the environmental degradation of pollutants.

Fungal Degradation of Fluoranthene

The white-rot fungus Armillaria sp. F022 has been shown to degrade the four-ring polycyclic aromatic hydrocarbon fluoranthene. One of the metabolic pathways involves the formation of naphthalene-1,8-dicarboxylic acid[1]. This process is part of the fungus's broader enzymatic machinery for breaking down complex aromatic structures, such as lignin.

The proposed pathway for this transformation is illustrated below:

Fungal_Degradation_of_Fluoranthene cluster_fungal_metabolism Metabolism by Armillaria sp. F022 Fluoranthene Fluoranthene Acenapthenone Acenapthenone Fluoranthene->Acenapthenone 7,8-Dioxygenation Naphthalene_1_8_dicarboxylic_acid Naphthalene-1,8-dicarboxylic acid Acenapthenone->Naphthalene_1_8_dicarboxylic_acid Hydroxylation & Oxidation Benzene_1_2_3_tricarboxylic_acid Benzene-1,2,3-tricarboxylic acid Naphthalene_1_8_dicarboxylic_acid->Benzene_1_2_3_tricarboxylic_acid Degradation Phthalic_acid Phthalic acid Benzene_1_2_3_tricarboxylic_acid->Phthalic_acid Decarboxylation Ring_Cleavage_Products Further Degradation (Ring Cleavage Products) Phthalic_acid->Ring_Cleavage_Products Metabolism

Fungal degradation pathway of fluoranthene.
Bacterial Biotransformation of Naphthalene (B1677914) Derivatives

Certain bacteria have demonstrated the ability to produce naphthalenedicarboxylic acids from related naphthalene compounds. A notable example is a strain of Pseudomonas sp. (HN-72) that can biotransform 2-formyl-6-naphthoic acid into 2,6-naphthalenedicarboxylic acid[2]. This biotransformation is highly efficient and has been explored as a method for purifying crude 2,6-naphthalenedicarboxylic acid.

The enzymatic reaction pathway is as follows:

Bacterial_Biotransformation cluster_biotransformation Biotransformation Process Crude_2_6_NDA Crude 2,6-Naphthalenedicarboxylic Acid (containing 2-formyl-6-naphthoic acid) Purified_2_6_NDA Purified 2,6-Naphthalenedicarboxylic Acid Crude_2_6_NDA->Purified_2_6_NDA Biotransformation Pseudomonas_sp Pseudomonas sp. HN-72 Pseudomonas_sp->Purified_2_6_NDA

Biotransformation by Pseudomonas sp.

Quantitative Data

Quantitative data on the natural occurrence of naphthalenedicarboxylic acids is scarce due to their rarity. The available information primarily pertains to laboratory-based biotransformation studies.

CompoundSource/OrganismPrecursorConcentration/YieldReference
Naphthalene-1,8-dicarboxylic acidArmillaria sp. F022FluorantheneNot quantified in the study, identified as a metabolite.[1]
2,6-Naphthalenedicarboxylic acidPseudomonas sp. HN-722-formyl-6-naphthoic acid100% biotransformation yield under optimized conditions.[2]

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and quantification of naphthalenedicarboxylic acids from microbial cultures.

Fungal Culture and Metabolite Extraction (Armillaria sp. F022)

Objective: To isolate and identify metabolites from the fungal degradation of fluoranthene.

Methodology:

  • Fungal Culture: Armillaria sp. F022 is grown in a liquid medium containing a suitable carbon source and nutrients. The culture is incubated until sufficient mycelial growth is achieved.

  • Induction: Fluoranthene, dissolved in a suitable solvent (e.g., dimethylformamide), is added to the fungal culture to induce the expression of degradative enzymes.

  • Incubation and Extraction: The culture is incubated for a specified period to allow for the metabolism of fluoranthene. The culture broth is then separated from the mycelia by filtration. The filtrate is acidified and extracted with an organic solvent such as ethyl acetate.

  • Purification and Identification: The organic extract is concentrated and subjected to chromatographic separation techniques (e.g., thin-layer chromatography, high-performance liquid chromatography) to isolate the metabolites. The structure of the isolated compounds is elucidated using spectroscopic methods, including UV-Vis spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Bacterial Biotransformation and Product Analysis (Pseudomonas sp. HN-72)

Objective: To quantify the biotransformation of 2-formyl-6-naphthoic acid to 2,6-naphthalenedicarboxylic acid.

Methodology:

  • Bacterial Culture and Cell Preparation: Pseudomonas sp. HN-72 is cultured in a nutrient-rich medium. The cells are harvested by centrifugation, washed, and resuspended in a buffer solution (e.g., KH₂PO₄/KOH buffer, pH 8.0).

  • Biotransformation Reaction: The crude 2,6-naphthalenedicarboxylic acid containing 2-formyl-6-naphthoic acid is added to the cell suspension. The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with agitation.

  • Sample Preparation and Analysis: Aliquots of the reaction mixture are taken at different time intervals. The reaction is stopped, and the supernatant is collected after centrifugation. The concentrations of the substrate (2-formyl-6-naphthoic acid) and the product (2,6-naphthalenedicarboxylic acid) are determined by high-performance liquid chromatography (HPLC) with UV detection.

Logical Workflow for Investigation

The following diagram illustrates a general workflow for investigating the natural occurrence of naphthalenedicarboxylic acids.

Investigation_Workflow Sample_Collection Sample Collection (e.g., Soil, Sediment, Water, Microbial Culture) Extraction Extraction with Organic Solvents Sample_Collection->Extraction Cleanup Sample Cleanup and Fractionation (e.g., Solid-Phase Extraction) Extraction->Cleanup Screening Initial Screening (e.g., HPLC-UV, TLC) Cleanup->Screening Identification Compound Identification (e.g., GC-MS, LC-MS, NMR) Screening->Identification Putative Hits Quantification Quantification (e.g., HPLC with standards) Identification->Quantification Pathway_Elucidation Pathway Elucidation (for biotransformation studies) Identification->Pathway_Elucidation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Naphthalenedicarboxylic Acid from 1,4-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-naphthalenedicarboxylic acid, a valuable intermediate in the production of polymers, dyes, and pharmaceuticals.[1][2] The primary method detailed is the liquid-phase catalytic oxidation of 1,4-dimethylnaphthalene (B47064). This process offers a direct route to the desired dicarboxylic acid. The protocols provided are based on established methods for the oxidation of alkylnaphthalenes, utilizing a cobalt-manganese-bromide catalyst system in an acetic acid solvent under oxygen pressure.[3][4][5]

Introduction

This compound is a key building block in organic synthesis. Its applications include the manufacturing of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), specialty dyes, and as an intermediate for various active pharmaceutical ingredients.[1][2] The oxidation of the readily available 1,4-dimethylnaphthalene presents a direct and economically viable route for its production. This document outlines a representative protocol for this transformation, drawing from established literature on the oxidation of similar substrates, such as the conversion of 2,6-dimethylnaphthalene (B47086) to 2,6-naphthalenedicarboxylic acid.[4]

Chemical Reaction

The overall chemical transformation is the oxidation of the two methyl groups of 1,4-dimethylnaphthalene to carboxylic acid groups.

Reaction Scheme:

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the catalytic oxidation of dimethylnaphthalenes, adapted for the synthesis of the 1,4-isomer.

ParameterValueReference
Substrate1,4-DimethylnaphthaleneN/A
SolventGlacial Acetic Acid[3][5]
Catalyst SystemCo(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, NaBr[3][4]
Temperature120-150 °C[3]
Oxygen Pressure4-10 bar[3]
Reaction Time4-8 hours[3]
Expected Yield70-90% (Crude)[3]
Purity (after purification)>98%N/A

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from 1,4-dimethylnaphthalene.

Materials and Equipment:

  • 1,4-Dimethylnaphthalene (98% purity)

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Glacial acetic acid

  • Deionized water

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Protocol: Catalytic Oxidation of 1,4-Dimethylnaphthalene

  • Reactor Charging:

    • To a high-pressure autoclave reactor, add 1,4-dimethylnaphthalene (e.g., 10 g, 0.064 mol).

    • Add glacial acetic acid as the solvent (e.g., 100 mL).

    • Add the catalyst components: cobalt(II) acetate tetrahydrate (e.g., 0.5 g), manganese(II) acetate tetrahydrate (e.g., 0.5 g), and sodium bromide (e.g., 0.2 g).

  • Reaction Setup and Execution:

    • Seal the autoclave reactor.

    • Begin stirring the mixture.

    • Pressurize the reactor with oxygen to the desired pressure (e.g., 4-10 bar).

    • Heat the reactor to the reaction temperature (e.g., 120-150 °C).

    • Maintain the temperature and pressure for the duration of the reaction (e.g., 4-8 hours). Monitor the pressure, as a drop may indicate oxygen consumption.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess oxygen.

    • The crude this compound will precipitate out of the acetic acid solution upon cooling.

    • Filter the crude product using a Buchner funnel.

    • Wash the collected solid with fresh glacial acetic acid to remove residual catalyst and unreacted starting material.

    • Further wash the product with deionized water to remove the acetic acid.

    • Dry the purified this compound in a vacuum oven at 80-100 °C until a constant weight is achieved.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxygen under pressure is a strong oxidant and poses a fire and explosion hazard. Ensure the reactor is free of any flammable contaminants.

Visualizations

Experimental Workflow:

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Charge 1,4-Dimethylnaphthalene B Add Glacial Acetic Acid A->B C Add Catalyst System (Co/Mn/Br salts) B->C D Seal Reactor C->D E Pressurize with O₂ D->E F Heat to 120-150 °C E->F G Stir for 4-8 hours F->G H Cool to Room Temperature G->H I Vent Excess O₂ H->I J Filter Crude Product I->J K Wash with Acetic Acid J->K L Wash with Water K->L M Dry under Vacuum L->M N Pure this compound

Caption: Workflow for the synthesis of this compound.

Reaction Pathway:

reaction_pathway Start 1,4-Dimethylnaphthalene Intermediate Monocarboxylic Acid Intermediate (4-methylnaphthalene-1-carboxylic acid) Start->Intermediate + O₂, Catalyst Product This compound Intermediate->Product + O₂, Catalyst

Caption: Stepwise oxidation from dimethylnaphthalene to dicarboxylic acid.

References

Application Notes and Protocols for the Preparation of 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various oxidation methods used in the synthesis of 1,4-naphthalenedicarboxylic acid, an important intermediate in the fields of pigments, resins, fuels, and pharmaceuticals. The following sections outline key synthetic strategies, present quantitative data in a comparative format, and offer step-by-step experimental procedures.

Introduction

This compound is a valuable bifunctional molecule utilized in the synthesis of high-performance polymers, such as polyesters and polyamides, and serves as a crucial building block in the development of novel materials and pharmaceutical agents. The methods for its preparation primarily involve the oxidation of appropriately substituted naphthalene (B1677914) precursors. This document details three prominent methods: the oxidation of 1-methyl-4-naphthoic acid, the synthesis from 4-bromo-1-naphthoic acid via cyanation and hydrolysis, and the direct oxidation of 1,4-dimethylnaphthalene (B47064).

Comparative Overview of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired product purity, and scalability. The table below summarizes the key quantitative parameters for the methods detailed in this document.

MethodStarting MaterialKey Reagents/CatalystsSolventTemperature (°C)PressureTypical YieldProduct Purity/Melting Point
Method 1 1-Methyl-4-naphthoic acidCobalt acetate, Manganese acetate, Sodium acetate, Air/OxygenGlacial acetic acid70 - 130Atmospheric>96% (crude)Not specified in detail
Method 2 4-Bromo-1-naphthoic acidCopper(I) cyanide, followed by strong alkali (e.g., NaOH) for saponificationDimethylformamide150 - 160AtmosphericHighM.P. 315-320 °C (practically colorless)
Method 3 1,4-DimethylnaphthaleneCobalt compound, Manganese compound, Bromine compound, Molecular oxygen (Air)Acetic acid155 - 1802 - 8 atmHighHigh purity anticipated

Method 1: Oxidation of 1-Methyl-4-naphthoic Acid

This method utilizes a cost-effective and environmentally friendly approach by employing air as the oxidant in the presence of a mixed-metal catalyst system.[1]

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and a condenser, dissolve 200 kg of 1-methyl-4-naphthoic acid (98% purity) in 300 kg of glacial acetic acid.[1]

  • Catalyst Addition: To the solution, add cobalt acetate, manganese acetate, and sodium acetate. The mass ratio of each catalyst to the 1-methyl-4-naphthoic acid is 1:50.[1]

  • Reaction Conditions: Heat the mixture to 70 °C with stirring until all solids are dissolved. Then, begin to pump air evenly into the reaction mixture.[1] The reaction temperature for similar processes can be up to 130 °C.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by sampling and analyzing the concentration of 1-methyl-4-naphthoic acid. The reaction is considered complete when the content of the starting material is less than 0.5%.[1]

  • Product Isolation (Crude): Upon completion, cool the reaction mixture and filter to collect the crude this compound. The crude product is expected to have a purity greater than 96%.[1]

  • Purification:

    • Dissolve the crude product in water by adding caustic soda flakes and heating to 70-90 °C to adjust the pH to 7-8.

    • Add activated carbon, stir, and filter the solution.

    • Reheat the filtrate to 70-90 °C and acidify with a mineral acid to a pH below 2.

    • Cool the solution to 20-30 °C to precipitate the purified this compound.

    • Isolate the solid by centrifugation, wash with water until neutral, and dry to obtain the final product.[1]

Workflow Diagram

cluster_0 Reaction cluster_1 Workup and Purification Start Start Dissolution Dissolve 1-methyl-4-naphthoic acid in glacial acetic acid Start->Dissolution Catalyst_Addition Add Co, Mn, and Na acetates Dissolution->Catalyst_Addition Heating_and_Aeration Heat to 70-130°C and introduce air Catalyst_Addition->Heating_and_Aeration Reaction_Monitoring Monitor until starting material < 0.5% Heating_and_Aeration->Reaction_Monitoring Cooling_and_Filtration Cool and filter to get crude product Reaction_Monitoring->Cooling_and_Filtration Redissolution Dissolve crude product in aqueous base Cooling_and_Filtration->Redissolution Decolorization Treat with activated carbon and filter Redissolution->Decolorization Precipitation Acidify to pH < 2 Decolorization->Precipitation Isolation Centrifuge, wash, and dry Precipitation->Isolation Final_Product Pure this compound Isolation->Final_Product

Workflow for the oxidation of 1-methyl-4-naphthoic acid.

Method 2: Synthesis from 4-Bromo-1-naphthoic Acid

This synthetic route involves a nucleophilic substitution of a bromine atom with a cyanide group, followed by hydrolysis to the dicarboxylic acid. This method is advantageous for producing a high-purity product.[2]

Experimental Protocol
  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and stirrer, combine 125.6 parts by weight of 4-bromo-1-naphthoic acid and 51 parts by weight of copper(I) cyanide in 330 parts by weight of dimethylformamide.[2]

  • Reaction Conditions: Heat the mixture to reflux at 150-160 °C with stirring for 4 hours. During this time, the solids will initially dissolve, followed by the precipitation of the 4-cyano-1-naphthoic acid copper bromide complex.[2]

  • Isolation of Intermediate: After cooling, the precipitated copper salt complex is separated.

  • Saponification: The isolated, moist copper salt complex is then directly saponified in an alkaline medium, for instance, with an excess of 10-35% strength sodium hydroxide (B78521) solution at boiling temperature.[2]

  • Workup:

    • Adjust the pH of the solution to 7-8 to precipitate copper oxide, which is then removed by filtration.[2]

    • Acidify the filtrate with a mineral acid (e.g., concentrated hydrochloric acid) to a pH of 2 to precipitate the this compound.[2]

  • Purification: Filter the precipitate, wash with water until chloride ions are no longer detected, and then dry. This process yields a practically colorless this compound with a melting point of 315-320 °C.[2]

Workflow Diagram

cluster_0 Cyanation Reaction cluster_1 Hydrolysis and Purification Start Start Reactants Combine 4-bromo-1-naphthoic acid and CuCN in DMF Start->Reactants Reflux Heat to reflux (150-160°C) for 4 hours Reactants->Reflux Intermediate_Formation Precipitation of Cu salt complex Reflux->Intermediate_Formation Saponification Saponify with hot NaOH solution Intermediate_Formation->Saponification Copper_Removal Adjust pH to 7-8 and filter out copper oxide Saponification->Copper_Removal Precipitation Acidify filtrate to pH 2 Copper_Removal->Precipitation Isolation Filter, wash with water, and dry Precipitation->Isolation Final_Product Pure this compound Isolation->Final_Product

Workflow for the synthesis from 4-bromo-1-naphthoic acid.

Method 3: Oxidation of 1,4-Dimethylnaphthalene

The direct oxidation of 1,4-dimethylnaphthalene to this compound is an industrially relevant process, often carried out under pressure with a specific catalyst system.[3]

Experimental Protocol
  • Reaction Setup: Charge 1,4-dimethylnaphthalene, acetic acid (as the solvent), a cobalt compound, a manganese compound, and a bromine compound (as the catalyst system) into a high-pressure reactor. The amount of acetic acid should be at least 4 parts by weight per part of dimethylnaphthalene.

  • Reaction Conditions: Heat the mixture to a temperature within the range of 155 to 180 °C. Introduce molecular oxygen (e.g., from compressed air) to maintain an oxygen partial pressure of 2 to 8 atmospheres.

  • Reaction Execution: Maintain the reaction at the specified temperature and pressure with vigorous stirring until the oxidation is complete.

  • Product Isolation: After the reaction, cool the reactor and vent the excess pressure. The this compound, which has low solubility in the acetic acid solvent at lower temperatures, will precipitate.

  • Purification: The precipitated product can be collected by filtration, washed with fresh acetic acid and then with water to remove residual catalysts and solvent, and subsequently dried.

Workflow Diagram

cluster_0 High-Pressure Oxidation cluster_1 Product Isolation Start Start Charging Charge reactor with 1,4-dimethylnaphthalene, acetic acid, and Co/Mn/Br catalyst Start->Charging Pressurizing_and_Heating Heat to 155-180°C and pressurize with air (2-8 atm O2) Charging->Pressurizing_and_Heating Reaction Maintain conditions with stirring Pressurizing_and_Heating->Reaction Cooling_and_Depressurizing Cool reactor and vent pressure Reaction->Cooling_and_Depressurizing Precipitation_and_Filtration Precipitate product and filter Cooling_and_Depressurizing->Precipitation_and_Filtration Washing Wash with acetic acid and water Precipitation_and_Filtration->Washing Drying Dry the final product Washing->Drying Final_Product This compound Drying->Final_Product

Workflow for the oxidation of 1,4-dimethylnaphthalene.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Reactions involving high pressures and temperatures should be conducted behind a blast shield with appropriate pressure-relief systems.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. Heavy metal catalysts and brominated compounds require careful handling and disposal according to institutional guidelines.

References

High-Yield Synthesis of 1,4-Naphthalenedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1,4-naphthalenedicarboxylic acid, a valuable intermediate in the production of dyes, UV absorbers, scintillators, optical brighteners, and high-performance polymers.[1][2] The following sections outline two robust methods for its preparation: the oxidation of 1-methyl-4-naphthoic acid and a multi-step synthesis commencing from 1-naphthalene bromide.

Method 1: Catalytic Oxidation of 1-Methyl-4-Naphthoic Acid

This method utilizes a cost-effective and environmentally conscious approach by employing air or oxygen as the oxidant in the presence of a mixed metal catalyst system.[3] This process avoids the use of stoichiometric heavy metal oxidants like potassium permanganate, thereby reducing cost and eliminating solid waste byproducts such as manganese dioxide.[3]

Reaction Scheme:
Quantitative Data Summary
ParameterValueReference
Starting Material1-Methyl-4-naphthoic acid[3]
SolventGlacial Acetic Acid[3]
CatalystsCobalt Acetate (B1210297), Manganese Acetate, Sodium Acetate[3]
OxidantAir or Oxygen[3]
Reaction Temperature130 °C[3]
Crude Product Purity>96%[3]
Experimental Protocol

1. Reaction Setup:

  • In a suitable reaction vessel equipped with a stirrer, gas inlet, and condenser, dissolve 1-methyl-4-naphthoic acid in glacial acetic acid.

  • Add catalytic amounts of cobalt acetate, manganese acetate, and sodium acetate. A suggested mass ratio of each acetate salt to the starting material is 1:50.[3]

2. Oxidation:

  • Heat the mixture to 90 °C with stirring until all solids have dissolved.[3]

  • Increase the temperature to 130 °C and begin bubbling air or oxygen uniformly through the reaction mixture.[3]

  • Monitor the reaction progress by sampling and analyzing the concentration of 1-methyl-4-naphthoic acid. The reaction is considered complete when the content of the starting material is less than 0.5%.[3]

3. Isolation of Crude Product:

  • Upon completion, cool the reaction mixture to 20-30 °C.[3]

  • The crude this compound will precipitate out of solution.

  • Filter the mixture to collect the crude product. The mother liquor, containing the catalyst and acetic acid, can be treated with acetic anhydride (B1165640) and reused for subsequent batches.[3]

4. Purification:

  • Suspend the crude product in water and add sodium hydroxide (B78521) flakes to adjust the pH to 7-8, forming the disodium (B8443419) salt.[3]

  • Heat the solution to 70-90 °C and treat with activated carbon to decolorize.[3]

  • Filter the hot solution to remove the activated carbon.

  • Reheat the filtrate to 70-90 °C and acidify with a strong acid (e.g., hydrochloric acid) to a pH below 2.[1][3]

  • Cool the mixture to 20-30 °C to precipitate the purified this compound.[3]

  • Collect the purified product by filtration, wash with water until the filtrate is neutral, and dry to obtain the final product.[3]

Workflow Diagram

G cluster_reaction Oxidation Reaction cluster_isolation Crude Product Isolation cluster_purification Purification A Dissolve 1-methyl-4-naphthoic acid and catalysts in glacial acetic acid B Heat to 130 °C and introduce air/oxygen A->B C Monitor reaction until starting material < 0.5% B->C D Cool to 20-30 °C C->D E Filter to collect crude product D->E F Dissolve in aqueous NaOH (pH 7-8) E->F G Treat with activated carbon and filter F->G H Acidify with HCl (pH < 2) G->H I Cool, filter, wash, and dry H->I J J I->J Purified this compound

Caption: Workflow for the synthesis of this compound via catalytic oxidation.

Method 2: Synthesis from 1-Naphthalene Bromide via Cyanation and Hydrolysis

This classical synthetic route involves the conversion of 4-bromo-1-naphthoic acid to the corresponding nitrile, followed by hydrolysis to the dicarboxylic acid. This method is reported to produce a high-purity product free from colored impurities.[1][4]

Reaction Scheme:
  • Friedel-Crafts Acylation: 1-Naphthalene bromide + Acetyl chloride --(AlCl3)--> 4-Bromo-1-acetylnaphthalene

  • Oxidation: 4-Bromo-1-acetylnaphthalene + Hypochlorite (B82951) --> 4-Bromo-1-naphthoic acid

  • Cyanation: 4-Bromo-1-naphthoic acid + CuCN --> 4-Cyano-1-naphthoic acid copper complex

  • Hydrolysis: 4-Cyano-1-naphthoic acid copper complex --(Alkaline medium)--> this compound

Quantitative Data Summary
ParameterValueReference
Starting Material for Cyanation4-Bromo-1-naphthoic acid[1]
Reagent for CyanationCopper(I) cyanide (at least 1 mole equivalent)[1]
Solvent for CyanationPolar, aprotic (e.g., Dimethylformamide, Quinoline)[1]
Cyanation Temperature150-250 °C[1]
Hydrolysis ConditionAlkaline medium[1]
Final Product Melting Point315-320 °C[1]
Experimental Protocol

1. Preparation of 4-Bromo-1-naphthoic acid (starting from 1-naphthalene bromide):

  • Friedel-Crafts Acylation: To a suspension of aluminum chloride in a dry solvent (e.g., ethylene (B1197577) chloride), add acetyl chloride followed by 1-naphthalene bromide. Stir the mixture until a clear solution forms. Pour the reaction mixture into ice/water and extract the product. Purify to obtain 4-bromo-1-acetylnaphthalene.[1]

  • Oxidation: Oxidize 4-bromo-1-acetylnaphthalene using a hypochlorite solution (e.g., sodium hypochlorite) to yield 4-bromo-1-naphthoic acid. Isolate the product by acidification and filtration.[4]

2. Cyanation of 4-Bromo-1-naphthoic acid:

  • In a reaction vessel, combine 4-bromo-1-naphthoic acid and at least one molar equivalent of copper(I) cyanide in a polar, aprotic solvent such as dimethylformamide or quinoline.[1]

  • Heat the mixture under reflux with stirring for several hours (e.g., 4 hours at 235-240 °C in quinoline) to form a homogeneous solution.[1]

  • The intermediate copper salt complex of 4-cyanonaphthoic acid can be precipitated by the addition of water or a low-boiling polar solvent and then separated by filtration.[1]

3. Saponification (Hydrolysis):

  • The isolated copper salt complex is then saponified in an alkaline medium (e.g., aqueous sodium hydroxide solution) by heating.

  • This hydrolysis step converts the cyano group into a carboxylic acid group.

4. Isolation and Purification:

  • After hydrolysis, filter the hot solution to remove any insoluble copper salts.

  • Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, to a pH of 2 to precipitate the this compound.[1]

  • Filter the precipitate, wash with water until chloride-free, and dry to obtain the pure product.[1]

Workflow Diagram

G cluster_synthesis Synthesis of 4-Bromo-1-naphthoic acid cluster_cyanation Cyanation cluster_hydrolysis Hydrolysis and Isolation A Friedel-Crafts Acylation of 1-Naphthalene Bromide B Oxidation to 4-Bromo-1-naphthoic acid A->B C React with CuCN in polar aprotic solvent B->C D Heat to 150-250 °C C->D E Precipitate and isolate copper salt complex D->E F Saponify in alkaline medium E->F G Filter to remove copper salts F->G H Acidify filtrate to pH 2 G->H I Filter, wash, and dry product H->I J J I->J Purified this compound

Caption: Workflow for the synthesis of this compound from 1-naphthalene bromide.

References

Application Notes and Protocols for the Purification of 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1,4-naphthalenedicarboxylic acid, a key intermediate in the synthesis of polymers, dyes, and pharmaceuticals.[1][2][3] The following sections outline various purification techniques, including acid-base treatment, recrystallization, sublimation, and chromatography, complete with quantitative data and step-by-step protocols.

Purification by Acid-Base Treatment and Precipitation

This method is highly effective for removing colored impurities and other contaminants from crude this compound synthesized via oxidation. The process involves dissolving the crude acid in an alkaline solution, treating with activated carbon for decolorization, and subsequent precipitation of the purified product by acidification.

Quantitative Data Summary
ParameterValueReference
Initial Purity (Crude) >96%CN103739484A[4]
Final Purity (Purified) Not explicitly stated, but described as a "finished product"CN103739484A[4]
Yield 90% - 92.6%CN103739484A[4]
Appearance Practically colorless acidUS4064160A[5]
Melting Point >300 °C[2]
Experimental Protocol

Materials:

  • Crude this compound

  • Sodium hydroxide (B78521) (caustic soda flakes)

  • Activated carbon

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Beakers, stirring apparatus, heating mantle, filtration setup (e.g., Buchner funnel)

Procedure: [4]

  • Dissolution: Dissolve the crude this compound in water to achieve a concentration of 0.075 kg/L .

  • Basification: Add sodium hydroxide flakes to the solution. The mass ratio of sodium hydroxide to crude this compound should be approximately 1:1.5.

  • Heating: Gently heat the mixture to 70-90 °C while stirring until the solid is completely dissolved.

  • pH Adjustment (Alkaline): Adjust the pH of the solution to 7-8 using an appropriate acidic substance.

  • Decolorization: Add activated carbon to the solution. The mass ratio of activated carbon to crude this compound should be approximately 1:30.

  • Stirring and Filtration: Stir the mixture for a period to allow for adsorption of impurities onto the activated carbon, then perform a suction filtration to remove the activated carbon.

  • Reheating: Heat the filtrate to 70-90 °C.

  • Precipitation: While stirring, slowly add concentrated hydrochloric acid to adjust the pH to below 2. The this compound will precipitate out of the solution.

  • Cooling and Isolation: Cool the mixture to 20-30 °C and collect the precipitate by centrifugal separation or vacuum filtration.

  • Washing: Wash the collected solid with deionized water until the washings are neutral.

  • Drying: Dry the purified this compound to obtain the final product.

Workflow Diagram

AcidBasePurification cluster_dissolution Dissolution & Basification cluster_decolorization Decolorization cluster_precipitation Precipitation & Isolation crude Crude 1,4-NDCA dissolve Dissolve in Water + NaOH (70-90°C) crude->dissolve decolorize Add Activated Carbon (pH 7-8) dissolve->decolorize hot_filter Hot Suction Filtration decolorize->hot_filter precipitate Acidify with HCl (pH < 2) (70-90°C) hot_filter->precipitate cool_filter Cool (20-30°C) & Centrifuge/Filter precipitate->cool_filter wash_dry Wash with Water & Dry cool_filter->wash_dry purified Purified 1,4-NDCA wash_dry->purified

Caption: Workflow for the purification of this compound by acid-base treatment.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. This compound has low solubility in water but is more soluble in polar organic solvents such as ethanol (B145695) and dimethylformamide.[1] A mixed solvent system, such as ethanol-water, can be effective.

Quantitative Data Summary
ParameterValueReference
Solubility (Water) Insoluble/Sparingly soluble[1][2]
Solubility (Ethanol) Soluble, exhibits blue fluorescence[2]
Solubility (DMF) Readily soluble[1]
Purity (Commercial) 94% - >95%[6]
Melting Point >300 °C[2]
Experimental Protocol

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask, heating mantle/hot plate, condenser, filtration apparatus

Procedure:

  • Solvent Selection: Based on solubility data, ethanol is a suitable primary solvent. Water can be used as an anti-solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point.

  • Re-dissolution: If cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at an appropriate temperature.

Workflow Diagram

RecrystallizationWorkflow start Crude 1,4-NDCA dissolve Dissolve in minimum hot ethanol start->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter add_antisolvent Add hot water to cloud point hot_filter->add_antisolvent cool_slowly Slow cooling to room temperature add_antisolvent->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash_dry Wash with cold solvent & Dry vacuum_filter->wash_dry end Purified 1,4-NDCA wash_dry->end

Caption: General workflow for the recrystallization of this compound.

Purification by Sublimation

General Protocol Outline
  • Preparation: Place the crude, dry this compound in a sublimation apparatus.

  • Apparatus Setup: The apparatus typically consists of a vessel for the crude material, a cold finger or a cooled surface for condensation, and a vacuum connection.

  • Vacuum Application: Evacuate the system to a low pressure. Reducing the pressure lowers the sublimation temperature.

  • Heating: Gently heat the sample. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition. The optimal temperature needs to be determined experimentally.

  • Condensation: The vapor of the pure compound will condense on the cold surface, forming crystals.

  • Collection: After the sublimation is complete, cool the apparatus, release the vacuum, and carefully scrape the purified crystals from the cold surface.

Purification by Chromatography

Chromatographic techniques can be employed for the purification of dicarboxylic acids, although it is more commonly used for analysis of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical tool to assess the purity of this compound. A reversed-phase (RP) HPLC method can be used.[8]

  • Column: A C18 or similar non-polar stationary phase column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid).

  • Detection: UV detection is suitable for aromatic compounds like this compound.

While primarily analytical, this method can be scaled up to preparative HPLC for the isolation of highly pure material, though it is generally more expensive and complex than other purification methods for larger quantities.

References

Application Notes and Protocols: 1,4-Naphthalenedicarboxylic Acid for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-naphthalenedicarboxylic acid (1,4-NDA) as a monomer in the synthesis of high-performance polymers. The incorporation of the rigid naphthalene (B1677914) moiety into polymer backbones can significantly enhance thermal stability, mechanical strength, and barrier properties, making these materials suitable for a wide range of advanced applications.

Introduction to this compound in Polymer Chemistry

This compound is an aromatic dicarboxylic acid with the chemical formula C₁₀H₆(CO₂H)₂.[1] Its rigid and planar naphthalene core structure, when incorporated into polymers such as polyesters and polyamides, imparts exceptional thermal and mechanical properties.[2][3] These characteristics make 1,4-NDA-based polymers attractive candidates for applications requiring high performance, such as in advanced composites, high-temperature resistant films, and specialty fibers. The use of naphthalene-based monomers can lead to polymers with high glass transition temperatures (Tg), excellent thermal stability, and superior mechanical strength compared to their terephthalic acid-based counterparts.[2][3]

Data Presentation: Properties of Naphthalene-Based Polymers

The inclusion of the naphthalene ring from 1,4-NDA and its isomers in the polymer backbone leads to a significant improvement in thermal and mechanical properties. The following tables summarize quantitative data for various naphthalene-containing polymers, providing a basis for comparison with conventional high-performance polymers.

Table 1: Thermal Properties of Naphthalene-Based Polymers

Polymer/Copolymer NameMonomersGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
Poly(ethylene 2,6-naphthalate) (PEN)2,6-Naphthalenedicarboxylic acid, Ethylene (B1197577) Glycol121.8>300>400
Poly(1,4-cyclohexylenedimethylene terephthalate-co-1,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate) (PCTN)Terephthalic acid, 2,6-Naphthalenedicarboxylic acid, 1,4-Cyclohexanedimethanol85-115290-310>430
Aromatic Polyamide1,5-Bis(4-trimellitimido)naphthalene, various diamines241-359-480-492
Naphthalene-based PolyimideNaphthalene-based dianhydride and diamine288-318-505-583

Table 2: Mechanical Properties of Naphthalene-Based Polymers

Polymer/Copolymer NameMonomersTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(ethylene 2,6-naphthalate) (PEN)2,6-Naphthalenedicarboxylic acid, Ethylene Glycol175-2405.0-6.015-50
Poly(ethylene-co-1,4-cyclohexanedimethylene terephthalate) (PETG)Terephthalic acid, Ethylene Glycol, 1,4-Cyclohexanedimethylene50-602.0-2.4100-300
Aromatic Polyamide FilmsPhthalazinone-containing diacid63.9-81.6-up to 11.4
Naphthalene-based Polyimide FilmsNaphthalene-based dianhydride and diamine85-1202.0-3.55-10

Experimental Protocols

The following are generalized protocols for the synthesis of high-performance polyesters and polyamides using this compound or its derivatives. These protocols are based on common laboratory practices and should be adapted based on specific monomers and desired polymer characteristics.

Protocol 1: Synthesis of a Naphthalene-Containing Copolyester via Melt Polymerization

This protocol describes a two-stage melt polymerization process, a common method for synthesizing high-molecular-weight polyesters.

Materials:

  • This compound (1,4-NDA)

  • A suitable diol (e.g., ethylene glycol, 1,4-butanediol, 1,4-cyclohexanedimethanol)

  • A comonomer diacid (e.g., terephthalic acid), optional

  • Catalyst (e.g., antimony trioxide, titanium(IV) butoxide)

  • Stabilizer (e.g., phosphorous acid)

Procedure:

  • Esterification Stage:

    • Charge the reactor with 1,4-NDA, the diol (in molar excess, e.g., 1:1.2 to 1:2.2 molar ratio of diacid to diol), and the optional comonomer diacid.

    • Add the catalyst (e.g., 200-400 ppm of antimony trioxide) and stabilizer.

    • Heat the reactor under a nitrogen atmosphere with mechanical stirring. Gradually increase the temperature from room temperature to 190-230°C.

    • Water will be produced as a byproduct of the esterification reaction and should be continuously removed. Monitor the reaction progress by the amount of water collected. This stage typically takes 2-4 hours.

  • Polycondensation Stage:

    • After the esterification is complete (as indicated by the cessation of water formation), gradually increase the temperature to 260-290°C.[4][5]

    • Simultaneously, gradually reduce the pressure to below 1 Torr to facilitate the removal of the excess diol and promote the increase in polymer molecular weight.

    • Continue the reaction under high vacuum and high temperature for 2-4 hours. The viscosity of the molten polymer will increase significantly. The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.

    • Extrude the polymer from the reactor under nitrogen pressure and quench it in water.

    • Pelletize the resulting polymer for further analysis and processing.

Protocol 2: Synthesis of a Naphthalene-Containing Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of an aromatic polyamide using the diacid chloride of 1,4-NDA. This method is suitable for monomers that are not stable at the high temperatures required for melt polymerization.

Materials:

  • 1,4-Naphthalenedicarbonyl dichloride (prepared from 1,4-NDA and a chlorinating agent like thionyl chloride)

  • An aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • An acid scavenger (e.g., pyridine, triethylamine) or a solubility promoter like lithium chloride.[6]

Procedure:

  • Monomer Dissolution:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in the anhydrous polar aprotic solvent. If using a solubility promoter, add it at this stage.

    • Cool the solution to 0-5°C in an ice bath.

  • Polymerization:

    • Slowly add the 1,4-naphthalenedicarbonyl dichloride as a solid or as a solution in the same solvent to the stirred diamine solution. Maintain the temperature below 5°C to control the reaction rate and prevent side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Isolation and Purification:

    • Precipitate the polyamide by pouring the viscous polymer solution into a non-solvent such as methanol (B129727) or water.

    • Filter the fibrous or powdered polymer precipitate and wash it thoroughly with the non-solvent and then with hot water to remove any unreacted monomers, solvent, and salts.

    • Dry the purified polyamide in a vacuum oven at 80-120°C for 24 hours.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of high-performance polymers from this compound and the logical relationship between monomer structure and polymer properties.

Structure_Property_Relationship cluster_properties Enhanced Properties Monomer This compound Structure Rigid Naphthalene Moiety in Polymer Backbone Monomer->Structure Polymerization Properties High-Performance Properties Structure->Properties Thermal Increased Tg and Thermal Stability Properties->Thermal Mechanical Higher Tensile Strength and Modulus Properties->Mechanical Barrier Improved Gas Barrier Properties Properties->Barrier

References

Application Notes and Protocols for the Melt Polymerization of Polyesters with 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters derived from 1,4-naphthalenedicarboxylic acid (1,4-NDA) are a class of high-performance polymers with potential applications in various fields, including advanced materials and drug delivery, owing to their enhanced thermal stability, mechanical strength, and unique molecular architecture. The kinked structure of the 1,4-naphthalene moiety, in contrast to its linear 2,6-isomer, can influence the polymer's crystallinity and solubility, offering a pathway to tailor material properties. This document provides detailed application notes and protocols for the synthesis of polyesters from 1,4-NDA via melt polymerization, a widely used industrial method for producing high molecular weight polymers.

Melt polymerization is an efficient, solvent-free process that involves the direct reaction of monomers in their molten state. The synthesis of polyesters from 1,4-NDA typically proceeds through a two-stage process: an initial esterification or transesterification stage, followed by a polycondensation stage under high vacuum and elevated temperatures to build molecular weight.

Data Presentation

The following tables summarize key quantitative data for polyesters synthesized from naphthalenedicarboxylic acid isomers. While specific data for homopolymers of 1,4-NDA are limited in the literature, the data for copolyesters provide valuable insights into the influence of the 1,4-NDA monomer on the final polymer properties.

Table 1: Thermal Properties of Naphthalate Copolyesters

Polymer CompositionGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
PENTN (with 1,4-NDA)~80-85Amorphous> 400
PENTN (with 2,6-NDA)82.2 - 90.5Amorphous> 400
PEN (Poly(ethylene 2,6-naphthalate))120265-270~450
PBN (Poly(butylene 2,6-naphthalate))80-90240-245> 400

Table 2: Mechanical Properties of Poly(ethylene naphthalate) (PEN) for Comparison

PropertyValue
Tensile Strength180 - 220 MPa
Tensile Modulus4.5 - 5.5 GPa
Elongation at Break10 - 50%

Note: These values are for PEN (derived from the 2,6-isomer) and serve as a benchmark for high-performance naphthalate-based polyesters.

Experimental Protocols

The following are detailed protocols for the melt polymerization of polyesters using this compound. These protocols are based on established methods for polyester (B1180765) synthesis and can be adapted for specific diols and desired polymer characteristics.

Protocol 1: Melt Polymerization of Poly(alkylene 1,4-naphthalate) via Direct Esterification

This protocol is suitable for the synthesis of polyesters from this compound and a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol).

Materials:

  • This compound (1,4-NDA)

  • Diol (e.g., ethylene glycol, 1,4-butanediol) (molar ratio of diol to 1,4-NDA typically 1.2:1 to 2.2:1)

  • Esterification catalyst (e.g., antimony trioxide, titanium(IV) butoxide, zinc acetate) (typically 200-500 ppm relative to the polymer weight)

  • Polycondensation catalyst (if different from esterification catalyst)

  • Stabilizer (e.g., phosphoric acid)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and collection flask.

  • Heating mantle or oil bath with a temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Inert gas supply (e.g., high-purity nitrogen).

Procedure:

Stage 1: Esterification

  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried to prevent hydrolytic side reactions.

  • Charging Monomers and Catalyst: Charge the reactor with this compound, the diol, and the esterification catalyst.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the esterification stage.

  • Heating and Reaction: Begin stirring and gradually heat the reactor to a temperature of 190-230°C. The esterification reaction will commence, producing water as a byproduct, which will be collected in the distillation flask.

  • Monitoring Reaction Progress: The reaction progress can be monitored by the amount of water collected. Continue the reaction until approximately 80-90% of the theoretical amount of water has been distilled off. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Addition of Stabilizer: Cool the reactor slightly and add the stabilizer (e.g., phosphoric acid) to deactivate the esterification catalyst if necessary and prevent side reactions during polycondensation.

  • Application of Vacuum: Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 30-60 minutes.

  • Temperature Increase: Increase the temperature of the reaction mixture to 250-280°C.

  • Polycondensation Reaction: Continue the reaction under high vacuum and elevated temperature. The excess diol will be removed, and the molecular weight of the polymer will increase, leading to a noticeable rise in the melt viscosity.

  • Monitoring Viscosity: The increase in melt viscosity can be monitored by the torque on the mechanical stirrer. The reaction is typically continued for 2-4 hours or until the desired viscosity is achieved.

  • Polymer Extrusion and Quenching: Once the desired molecular weight is reached, stop the reaction and extrude the molten polymer from the reactor under nitrogen pressure into a strand. Quench the polymer strand in a water bath to solidify it.

  • Pelletization: Dry the polymer strand and cut it into pellets for further analysis and processing.

Protocol 2: Characterization of the Synthesized Polyester

1. Molecular Weight Determination:

  • Intrinsic Viscosity (IV): Dissolve a known concentration of the polymer in a suitable solvent (e.g., a phenol/1,1,2,2-tetrachloroethane mixture) and measure the flow time using a Ubbelohde viscometer. The intrinsic viscosity is a measure of the polymer's molecular weight.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with a suitable solvent and calibration standards.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating a sample at a controlled rate in a nitrogen or air atmosphere and monitoring the weight loss as a function of temperature.

3. Mechanical Testing:

  • Prepare test specimens by injection molding or compression molding.

  • Perform tensile tests according to ASTM standards to determine properties such as tensile strength, Young's modulus, and elongation at break.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the melt polymerization of polyesters with this compound.

Melt_Polymerization_Reaction cluster_monomers Monomers cluster_process Melt Polymerization 1_4_NDA This compound Esterification Esterification (190-230°C, N2) 1_4_NDA->Esterification Diol Diol (e.g., Ethylene Glycol) Diol->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Oligomers Water Water (byproduct) Esterification->Water Polyester Poly(alkylene 1,4-naphthalate) Polycondensation->Polyester Excess_Diol Excess Diol (removed) Polycondensation->Excess_Diol

Caption: Reaction pathway for melt polymerization.

Experimental_Workflow Start Start Reactor_Setup Reactor Setup and Purging Start->Reactor_Setup Monomer_Charging Charge Monomers and Catalyst Reactor_Setup->Monomer_Charging Esterification Esterification Stage (Heat under N2, Collect Water) Monomer_Charging->Esterification Polycondensation_Prep Add Stabilizer and Apply Vacuum Esterification->Polycondensation_Prep Polycondensation Polycondensation Stage (Increase Temp under Vacuum) Polycondensation_Prep->Polycondensation Extrusion_Quenching Extrude and Quench Polymer Polycondensation->Extrusion_Quenching Pelletization Dry and Pelletize Extrusion_Quenching->Pelletization Characterization Polymer Characterization (IV, GPC, DSC, TGA, Mechanical) Pelletization->Characterization End End Characterization->End

Caption: Experimental workflow for melt polymerization.

Application Notes and Protocols for 1,4-Naphthalenedicarboxylic Acid-Based Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a variety of biomedical applications, including drug delivery.[1][2] The use of 1,4-naphthalenedicarboxylic acid (1,4-NDC) as an organic linker has led to the development of robust MOFs with unique properties suitable for encapsulating and delivering therapeutic agents.[3]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, drug loading, and in vitro release studies of MOFs utilizing the 1,4-NDC linker, with a focus on their application in drug development.

Featured Metal-Organic Framework: UiO-66-NDC

A prominent example of a MOF synthesized with 1,4-NDC is UiO-66-NDC, which is a zirconium-based MOF.[3] This framework exhibits high thermal and chemical stability, making it an excellent candidate for drug delivery applications.[3] The naphthalene (B1677914) moiety in the linker can also offer potential for π-π stacking interactions with aromatic drug molecules, which can enhance drug loading capacity.

Experimental Protocols

Protocol 1: Synthesis of UiO-66-NDC

This protocol describes the solvothermal synthesis of UiO-66-NDC.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (1,4-NDC)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (modulator)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, dissolve ZrCl₄ (0.23 mmol) and 1,4-NDC (0.23 mmol) in 5 mL of DMF in a glass vial.

  • Add a modulating agent, such as benzoic acid (10.3 mmol), to the solution. The modulator helps to control the crystal size and defect density of the MOF.[3]

  • Ensure all reagents are fully dissolved, resulting in a clear solution.

  • Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with a low-boiling-point solvent like ethanol (B145695) or chloroform (B151607) to remove unreacted precursors and residual DMF.

  • Dry the final product under vacuum.

Experimental Workflow for UiO-66-NDC Synthesis

cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation and Purification prep_metal Dissolve ZrCl4 in DMF mix Combine and Mix Solutions prep_metal->mix prep_linker Dissolve 1,4-NDC and Benzoic Acid in DMF prep_linker->mix autoclave Transfer to Autoclave mix->autoclave heating Heat at 120°C for 24h autoclave->heating cool Cool to Room Temperature heating->cool filter Filter/Centrifuge cool->filter wash Wash with DMF and Ethanol filter->wash dry Dry under Vacuum wash->dry final_product UiO-66-NDC Product dry->final_product

Caption: General workflow for the solvothermal synthesis of UiO-66-NDC.

Protocol 2: Characterization of UiO-66-NDC

Standard techniques are employed to characterize the synthesized MOF.

Characterization TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF by comparing the diffraction pattern with known standards.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose. It can also indicate the removal of solvent molecules.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF structure and confirm the coordination of the carboxylate groups of the 1,4-NDC linker to the metal clusters.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.
Protocol 3: Drug Loading into UiO-66-NDC

This protocol describes a general impregnation method for loading a model anticancer drug, 5-Fluorouracil (5-FU), into UiO-66-NDC.

Materials:

  • Activated UiO-66-NDC

  • 5-Fluorouracil (5-FU)

  • Phosphate-buffered saline (PBS, pH 7.4) or other suitable solvent

  • Orbital shaker

Procedure:

  • Activate the synthesized UiO-66-NDC by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a stock solution of 5-FU in a suitable solvent (e.g., PBS at pH 7.4).

  • Disperse a known amount of activated UiO-66-NDC in the 5-FU solution.

  • Agitate the mixture on an orbital shaker at room temperature for a specified period (e.g., 24-72 hours) to allow for the diffusion of the drug into the MOF pores.

  • After the loading period, separate the drug-loaded MOF (5-FU@UiO-66-NDC) from the solution by centrifugation.

  • Wash the 5-FU@UiO-66-NDC with the solvent to remove any drug adsorbed on the external surface.

  • Dry the final product under vacuum.

  • Determine the drug loading capacity by measuring the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy and applying the following formula:

    Drug Loading (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

Quantitative Data for Drug Loading

The following table summarizes reported drug loading capacities for UiO-66-NDC and analogous zirconium-based MOFs.

MOFDrugDrug Loading Capacity (wt%)Reference
UiO-66-NDC5-Fluorouracil51.23%[4]
UiO-66Doxorubicin6.2%[5]
UiO-66Ibuprofenup to 35%[6]
UiO-66-NH₂Doxorubicin~22.4%[4]
Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment to evaluate the release profile of 5-FU from 5-FU@UiO-66-NDC.

Materials:

  • 5-FU@UiO-66-NDC

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment)

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain the MOF while allowing the drug to pass through)

  • Thermostated shaker

Procedure:

  • Disperse a known amount of 5-FU@UiO-66-NDC in a specific volume of PBS inside a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of fresh PBS at the desired pH (e.g., 7.4 or 5.5).

  • Maintain the setup in a thermostated shaker at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Illustrative In Vitro Release Profile of 5-Fluorouracil

The following table provides a hypothetical, yet representative, dataset for the pH-responsive release of 5-FU from a MOF carrier. The acidic environment, typical of tumor microenvironments, can trigger a faster release of the drug.[7]

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1515
21028
62255
123578
245092
486598

Drug Loading and Release Workflow

cluster_loading Drug Loading cluster_release In Vitro Drug Release mof Activated UiO-66-NDC mix_load Mix and Agitate mof->mix_load drug_solution 5-FU Solution drug_solution->mix_load separate_load Centrifuge and Wash mix_load->separate_load drug_loaded_mof 5-FU@UiO-66-NDC separate_load->drug_loaded_mof disperse_release Disperse in PBS (pH 7.4 or 5.5) drug_loaded_mof->disperse_release dialysis Dialysis at 37°C disperse_release->dialysis sample Sample at Time Intervals dialysis->sample analyze UV-Vis Spectroscopy sample->analyze release_profile Cumulative Release Profile analyze->release_profile FU 5-Fluorouracil Ca_channel L-type Calcium Channel FU->Ca_channel stimulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM activates p53 p53 Phosphorylation (Ser15, Ser33, Ser37) CaM->p53 activates DISC Death-Inducing Signaling Complex (DISC) Formation p53->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

References

Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks with 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them highly attractive for a variety of applications, including gas storage and separation, catalysis, sensing, and drug delivery. 1,4-Naphthalenedicarboxylic acid (1,4-NDC) is a rigid, aromatic linker that is well-suited for the synthesis of robust and porous MOFs. This document provides detailed protocols and application notes for the solvothermal synthesis of MOFs utilizing 1,4-NDC as the organic linker. The solvothermal method, which involves heating the reactants in a sealed vessel in the presence of a solvent, is a common and effective technique for the crystallization of high-quality MOFs.

Key Applications of 1,4-NDC-based MOFs

MOFs synthesized with this compound have shown promise in several key scientific and technological areas:

  • Gas Storage and Separation: The inherent porosity of these MOFs allows for the storage of gases such as hydrogen and carbon dioxide. The specific pore environment created by the naphthalene (B1677914) linker can also be exploited for selective gas separation.

  • Catalysis: The metal nodes within the MOF structure can act as catalytic sites. For instance, Co(1,4-NDC) and Ni(1,4-NDC) have demonstrated high catalytic activity for hydrogen generation from the hydrolysis of sodium borohydride.[1][2]

  • Photocatalysis: Certain 1,4-NDC-based MOFs, such as UiO-66-NDC, can act as photocatalysts for the degradation of organic pollutants like industrial dyes.[3]

  • Sensing: The luminescent properties of some lanthanide-based MOFs incorporating naphthalenedicarboxylic acids can be utilized for the development of chemical sensors.

  • Drug Delivery: The high porosity and tunable properties of MOFs make them promising candidates for encapsulating and delivering therapeutic agents.

Experimental Protocols

The following sections provide a general procedure for the solvothermal synthesis of MOFs using this compound, followed by specific examples for different metal-based frameworks.

General Solvothermal Synthesis Protocol

This protocol outlines the fundamental steps for synthesizing MOFs with 1,4-NDC. Specific quantities and conditions will vary depending on the target MOF.

  • Reagent Preparation: In a typical synthesis, the metal salt (e.g., cobalt nitrate, nickel nitrate, zirconium chloride) and this compound are dissolved in a suitable solvent or solvent mixture. N,N-dimethylformamide (DMF) is a commonly used solvent.

  • Mixing: The reagents are combined in a vessel, often a Teflon-lined stainless-steel autoclave, which can withstand the pressures generated at elevated temperatures.

  • Heating: The sealed autoclave is placed in an oven and heated to a specific temperature for a defined period. This allows for the slow crystallization of the MOF.

  • Cooling: After the reaction is complete, the autoclave is allowed to cool down to room temperature, often slowly to promote the formation of larger, well-defined crystals.

  • Product Isolation and Purification: The crystalline product is collected by filtration or centrifugation. The isolated solid is then washed multiple times with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials and impurities trapped within the pores.

  • Activation: To access the full porosity of the MOF, the solvent molecules residing in the pores must be removed. This is typically achieved by heating the material under vacuum.

Specific Synthesis Protocols

1. Cobalt(II)-based MOF (Co(1,4-NDC))

  • Description: A cobalt-based MOF synthesized via a solvothermal method.

  • Experimental Protocol:

    • Dissolve 3 mmol of Co(NO₃)₂·6H₂O (870 mg) and 6 mmol of this compound (1.3 g) in 60 mL of N,N-dimethylformamide (DMF).[2]

    • Seal the solution in a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specified temperature for a designated period.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting crystals by filtration, wash with fresh DMF, and dry.

2. Nickel(II)-based MOF (Ni(1,4-NDC))

  • Description: A nickel-based MOF synthesized using a solvothermal approach.

  • Experimental Protocol:

    • The synthesis follows a similar procedure to Co(1,4-NDC), substituting Co(NO₃)₂·6H₂O with an equimolar amount of Ni(NO₃)₂·6H₂O.

3. Zirconium(IV)-based MOF (UiO-66-NDC)

  • Description: A zirconium-based MOF with the UiO-66 topology, known for its high stability.

  • Experimental Protocol:

    • Dissolve 0.23 mmol of ZrOCl₂·8H₂O, 0.23 mmol of this compound, and 10.3 mmol of benzoic acid (as a modulator) in 5 mL of N,N-dimethylformamide (DMF).[3]

    • Transfer the clear solution to a 25 mL Teflon-lined stainless-steel autoclave.[3]

    • Heat the autoclave at 120°C for 24 hours.[3]

    • After cooling to room temperature, collect the crystalline product by filtration, wash with DMF, and dry.

Data Presentation

The following table summarizes key quantitative data for several MOFs synthesized with this compound, facilitating easy comparison of their properties.

MOF NameMetal CenterBET Surface Area (m²/g)Synthesis Temperature (°C)Synthesis Time (h)Solvent(s)
Co(1,4-NDC)Co(II)820[1][2]Not SpecifiedNot SpecifiedDMF
Ni(1,4-NDC)Ni(II)770[1][2]Not SpecifiedNot SpecifiedDMF
UiO-66-NDCZr(IV)Not Specified120[3]24[3]DMF

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solvothermal synthesis process for MOFs based on this compound.

Solvothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Metal_Salt Metal Salt (e.g., Co(NO₃)₂·6H₂O) Mixing Mixing in Autoclave Metal_Salt->Mixing Linker 1,4-Naphthalenedicarboxylic Acid (1,4-NDC) Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (e.g., 120°C, 24h) Mixing->Heating Cooling Cooling to Room Temperature Heating->Cooling Isolation Isolation (Filtration/Centrifugation) Cooling->Isolation Washing Washing with Fresh Solvent Isolation->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_Product Final MOF Product Activation->Final_Product

Caption: General workflow for the solvothermal synthesis of MOFs.

UiO_66_NDC_Synthesis_Pathway cluster_reactants Reactants Zr_source ZrOCl₂·8H₂O Dissolution Dissolution in DMF Zr_source->Dissolution NDC_linker This compound NDC_linker->Dissolution Modulator Benzoic Acid Modulator->Dissolution DMF_solvent DMF DMF_solvent->Dissolution Autoclave Transfer to Teflon-lined Autoclave Dissolution->Autoclave Solvothermal_Reaction Solvothermal Reaction 120°C for 24 hours Autoclave->Solvothermal_Reaction Crystallization Crystallization of UiO-66-NDC Solvothermal_Reaction->Crystallization Post_Processing Cooling, Filtration, Washing, Drying Crystallization->Post_Processing Final_MOF UiO-66-NDC Crystals Post_Processing->Final_MOF

Caption: Signaling pathway for the synthesis of UiO-66-NDC.

References

Application Notes and Protocols for the Synthesis of UiO-66 Type MOFs using 1,4-Naphthalenedicarboxylic Acid for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. The UiO-66 family of MOFs, based on zirconium clusters, is particularly noted for its exceptional chemical and thermal stability. This document provides detailed protocols for the synthesis of a UiO-66 type MOF using 1,4-naphthalenedicarboxylic acid (NDC) as the organic linker, herein referred to as UiO-66-NDC. The larger aromatic system of the NDC linker compared to the terephthalic acid used in the parent UiO-66 can offer different host-guest interactions and potentially enhanced drug loading capacities for certain therapeutic agents.

These application notes detail the solvothermal synthesis of UiO-66-NDC nanoparticles, purification procedures, and protocols for drug loading and in vitro release studies. Furthermore, we discuss the cellular uptake of these nanoparticles and their interaction with key cellular signaling pathways, providing a comprehensive guide for researchers exploring UiO-66-NDC as a drug delivery platform.

Data Presentation

Table 1: Synthesis Parameters for UiO-66-NDC Nanoparticles
ParameterValueReference
Zirconium PrecursorZirconium tetrachloride (ZrCl₄)[1]
Organic LinkerThis compound (NDC)[1]
SolventN,N-Dimethylformamide (DMF)[1]
ModulatorBenzoic Acid[1]
Reaction Temperature120 °C[1]
Reaction Time24 hours[1]
Product YieldApprox. 715 mg
Table 2: Physicochemical Properties of UiO-66-NDC
PropertyValueCharacterization Method
Crystal TopologyUiO-66Powder X-ray Diffraction (PXRD)
Surface Area (BET)Up to 820 m²/g (with modulator)Nitrogen Adsorption-Desorption
Particle Size100 - 200 nmScanning Electron Microscopy (SEM)
Thermal StabilityStable up to 200 °C after activationThermogravimetric Analysis (TGA)
Table 3: Drug Loading and Release Parameters for UiO-66 Type MOFs*
DrugMOF CarrierDrug Loading CapacityRelease ConditionsKey FindingsReference
Doxorubicin (DOX)UiO-66-NH₂-FA36.25%pH 5.4 vs. 7.4pH-dependent release, with substantially higher release in acidic conditions.[2]
Doxorubicin (DOX)UiO-66@SiO₂5.6 wt%-Silica coating improved colloidal stability and prevented uncontrolled release.[3][4][5]
LetrozoleUiO-6662.21 ± 1.80%72 hoursSlower release pattern compared to the free drug.[6]
QuercetinUiO-66-NH₂40.1%pH 5.4 vs. 7.4Higher drug loading in the amine-functionalized version.[7]
Ibuprofen SodiumUiO-66-PDC~27.60 wt%pH 2.0 vs. 7.4Minimal release in acidic conditions, significant release in neutral pH.[8]

*Note: Data for drug loading and release is primarily available for the parent UiO-66 and its functionalized analogues. These values provide a benchmark for expected performance of UiO-66-NDC, though empirical validation is essential.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of UiO-66-NDC Nanoparticles

This protocol is adapted from a procedure for UiO-66-NDC synthesis, optimized for producing nanoparticles suitable for biomedical applications.[1]

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • This compound (NDC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzoic acid (modulator)

  • Teflon-lined stainless-steel autoclave (e.g., 25 mL)

  • Centrifuge

  • Oven

Procedure:

  • In a glass vial, suspend 279.6 mg of ZrCl₄ in 20 mL of DMF.

  • In a separate vial, dissolve 259.4 mg of this compound and a molar excess of benzoic acid (e.g., 10 equivalents relative to ZrCl₄) in 20 mL of DMF. The use of a modulator like benzoic acid helps to control the particle size and crystallinity.

  • Add the NDC/benzoic acid solution to the ZrCl₄ suspension and stir until a homogeneous mixture is obtained.

  • Transfer the reaction mixture to a 25 mL Teflon-lined autoclave and seal it tightly.

  • Place the autoclave in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the autoclave from the oven and allow it to cool down to room temperature.

  • The resulting white precipitate is the UiO-66-NDC product.

Protocol 2: Purification of UiO-66-NDC Nanoparticles

Materials:

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727) or Chloroform

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Collect the synthesized UiO-66-NDC powder by centrifuging the reaction mixture at a high speed (e.g., 8000 rpm) for 15 minutes.

  • Discard the supernatant and re-disperse the pellet in fresh DMF. Sonicate for 10 minutes to ensure thorough washing.

  • Repeat the centrifugation and washing step with DMF two more times to remove any unreacted precursors.

  • To exchange the DMF solvent within the pores, wash the pellet with a lower boiling point solvent like methanol or chloroform. Re-disperse the pellet in the chosen solvent, sonicate, and centrifuge. Repeat this step twice.

  • After the final wash, decant the supernatant and dry the purified UiO-66-NDC nanoparticles in a vacuum oven at 60-90 °C overnight. This process is known as activation and is crucial for creating accessible pores for drug loading.

Protocol 3: Doxorubicin (DOX) Loading into UiO-66-NDC Nanoparticles

This protocol is a general procedure for loading a model anticancer drug, doxorubicin, into UiO-66 type MOFs.[3][5]

Materials:

  • Activated UiO-66-NDC nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Deionized water or a suitable buffer (e.g., PBS at pH 7.4)

  • Shaker or orbital incubator

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Disperse a known amount of activated UiO-66-NDC nanoparticles in the DOX solution (e.g., 16 mg of MOFs in 1 mL of DOX solution).

  • Place the mixture on a shaker and agitate for a specified period (e.g., 6-24 hours) at room temperature in the dark to allow for drug encapsulation.

  • After incubation, centrifuge the mixture to separate the DOX-loaded UiO-66-NDC from the solution.

  • Carefully collect the supernatant. The amount of unloaded DOX in the supernatant can be quantified using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (around 480 nm).

  • Wash the DOX-loaded nanoparticles with deionized water several times to remove any surface-adsorbed drug.

  • The drug loading capacity can be calculated using the following formula: Loading Capacity (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of UiO-66-NDC] x 100%

Protocol 4: In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the release of a loaded drug from UiO-66-NDC under different pH conditions, mimicking physiological and tumor microenvironments.[2]

Materials:

  • DOX-loaded UiO-66-NDC nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.4 (simulating the endosomal/lysosomal environment of cancer cells)

  • Thermostatic shaker

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of DOX-loaded UiO-66-NDC nanoparticles in a specific volume of release medium (PBS at pH 7.4 and pH 5.4) in separate tubes.

  • Incubate the tubes in a thermostatic shaker at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), centrifuge the tubes.

  • Carefully collect a small aliquot of the supernatant and replace it with an equal volume of fresh release medium to maintain a constant volume.

  • Quantify the concentration of released DOX in the collected supernatant using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded.

  • Plot the cumulative drug release (%) as a function of time for both pH conditions to visualize the release profile.

Visualizations

experimental_workflow cluster_synthesis Synthesis of UiO-66-NDC cluster_purification Purification & Activation cluster_drug_delivery Drug Delivery Application precursors ZrCl4 + 1,4-NDC + Benzoic Acid in DMF solvothermal Solvothermal Reaction (120°C, 24h) precursors->solvothermal product UiO-66-NDC (in mother liquor) solvothermal->product centrifuge_dmf Centrifugation & DMF Washing (3x) product->centrifuge_dmf solvent_exchange Solvent Exchange (Methanol/Chloroform) centrifuge_dmf->solvent_exchange activation Vacuum Drying (Activation) solvent_exchange->activation purified_mof Activated UiO-66-NDC activation->purified_mof drug_loading Drug Loading (e.g., Doxorubicin) purified_mof->drug_loading drug_loaded_mof Drug-Loaded UiO-66-NDC drug_loading->drug_loaded_mof release_study In Vitro Release Study (pH 7.4 & 5.4) drug_loaded_mof->release_study cellular_studies Cellular Uptake & Toxicity Studies drug_loaded_mof->cellular_studies

Caption: Experimental workflow for the synthesis, purification, and drug delivery application of UiO-66-NDC.

Cellular Uptake and Signaling Pathways

The interaction of nanoparticles with cells is a critical aspect of drug delivery. For UiO-66 type MOFs, cellular uptake is a necessary step for the intracellular release of therapeutic cargo.

Cellular Uptake Mechanisms

The internalization of UiO-66 nanoparticles is an energy-dependent process, primarily occurring through endocytosis.[9] The specific endocytic pathway can be influenced by the nanoparticle's size, surface chemistry, and the cell type. Studies on UiO-66 have shown that different endocytic routes can be involved:

  • Clathrin-mediated endocytosis: This is a common pathway for the uptake of nanoparticles.[9]

  • Caveolae-mediated endocytosis: This pathway can sometimes allow nanoparticles to bypass the harsh environment of lysosomes.[9]

  • Macropinocytosis and Phagocytosis: These pathways are more prevalent in specialized cells like macrophages.[10]

The surface functionalization of UiO-66 can alter the uptake mechanism. For instance, conjugation with targeting ligands can promote receptor-mediated endocytosis, enhancing selectivity towards cancer cells.

Interaction with Cellular Signaling Pathways

Recent studies have begun to elucidate the molecular interactions of UiO-66 nanoparticles within cells. One significant finding is the ability of UiO-66 nanoparticles to modulate the innate immune response. In the context of viral infections, UiO-66 nanoparticles have been shown to activate the RIG-I-like receptor (RLR) signaling pathway .[11][12] This activation leads to an enhanced type I interferon antiviral effect.[11][12]

Interestingly, this antiviral response is accompanied by a suppression of inflammation-related pathways. Specifically, UiO-66 nanoparticle treatment has been observed to reduce the activation of the NF-κB signaling pathway , a key regulator of pro-inflammatory cytokine production.[11] This suggests that UiO-66 nanoparticles may have a dual function of boosting antiviral immunity while dampening excessive inflammation, a desirable characteristic for certain therapeutic applications.

The interaction of nanoparticles with cellular signaling is a complex field, and the specific pathways affected can be context-dependent (e.g., cell type, presence of a delivered drug). For instance, the pro-inflammatory response to some nanoparticles is known to be mediated by pathways such as MAPK and NF-κB .[13][14] While UiO-66 appears to suppress NF-κB in some contexts, further research is needed to fully understand its effects on these and other signaling cascades in various cell types, particularly in the context of cancer therapy.

signaling_pathway cluster_cell Cellular Response to UiO-66 Nanoparticles cluster_uptake Cellular Uptake cluster_signaling Signaling Pathway Modulation uio66 UiO-66 Nanoparticle endocytosis Endocytosis (Clathrin-mediated, Caveolae-mediated, etc.) uio66->endocytosis Internalization rlr_pathway RIG-I-like Receptor (RLR) Pathway endocytosis->rlr_pathway Intracellular Interaction nfkb_pathway NF-κB Pathway endocytosis->nfkb_pathway Intracellular Interaction antiviral_response Enhanced Type I Interferon Response (Antiviral Effect) rlr_pathway->antiviral_response Activates inflammation Reduced Pro-inflammatory Cytokine Production nfkb_pathway->inflammation Inhibits

Caption: Cellular uptake and modulation of signaling pathways by UiO-66 nanoparticles.

Conclusion

UiO-66 type MOFs constructed with this compound offer a stable and high-surface-area platform for drug delivery applications. The protocols provided herein offer a foundation for the synthesis, purification, and evaluation of these nanoparticles. The ability of UiO-66 based MOFs to be internalized by cells and modulate key signaling pathways, such as the RLR and NF-κB pathways, opens up exciting possibilities for the development of "smart" drug delivery systems with intrinsic therapeutic activities. Further research is warranted to fully explore the drug loading and release kinetics of a wider range of therapeutics from UiO-66-NDC and to comprehensively map its interactions with cellular signaling networks in various disease models.

References

Catalytic Applications of Metal-Organic Frameworks (MOFs) Derived from 1,4-Naphthalenedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of Metal-Organic Frameworks (MOFs) synthesized from the organic linker 1,4-naphthalenedicarboxylic acid (1,4-NDC). The unique structural and electronic properties of these MOFs make them promising catalysts for a variety of chemical transformations relevant to academic research and the pharmaceutical industry.

Overview of Catalytic Applications

MOFs constructed with this compound as a linker exhibit diverse catalytic activities, primarily attributed to the properties of the metal nodes and the porous, high-surface-area structure. Key application areas include:

  • Hydrogen Generation: Catalyzing the hydrolysis of chemical hydrides like sodium borohydride (B1222165) (NaBH₄) for on-demand hydrogen production.

  • Photocatalysis: Degradation of organic pollutants, such as dyes, under light irradiation, a process relevant for environmental remediation and water purification.

  • Lewis Acid Catalysis: The metal nodes (e.g., Zr, Ti) can act as Lewis acid sites, catalyzing a range of organic transformations.[1]

  • Oxidation Reactions: Selective oxidation of alcohols to aldehydes or ketones.

  • Carbon-Carbon Bond Forming Reactions: Including Knoevenagel condensation, a key reaction in the synthesis of various fine chemicals and pharmaceutical intermediates.

Synthesis of 1,4-NDC-Based MOFs

The synthesis of these MOFs typically involves a solvothermal reaction between a metal salt and this compound in a high-boiling point solvent. The choice of metal precursor dictates the resulting MOF's properties and catalytic activity.

MOF_Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt (e.g., Co(NO₃)₂, ZrCl₄) Mixing Mixing & Sonication Metal_Salt->Mixing Linker 1,4-Naphthalenedicarboxylic Acid (1,4-NDC) Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction (Autoclave, High T) Mixing->Solvothermal Isolation Isolation & Washing (Centrifugation, DMF, Ethanol) Solvothermal->Isolation Activation Activation (Drying under Vacuum) Isolation->Activation Final_MOF Crystalline MOF Catalyst Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of 1,4-NDC-based MOFs.

Protocol 2.1: Synthesis of Co(1,4-NDC)

This protocol is adapted from a procedure for synthesizing a cobalt-based MOF for hydrogen generation.[2][3]

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave (100 mL)

  • Oven

  • Centrifuge

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve 870 mg (3 mmol) of Co(NO₃)₂·6H₂O and 1.3 g (6 mmol) of 1,4-NDC in 60 mL of DMF.

  • Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave and seal it.

  • Heat the autoclave in an oven at 130 °C for 48 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the resulting violet crystals by filtration or centrifugation.

  • Wash the crystals thoroughly with DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the purified Co(1,4-NDC) crystals at 100 °C for 12 hours.

Protocol 2.2: Synthesis of UiO-66-NDC

This protocol describes the synthesis of a zirconium-based MOF, UiO-66-NDC, known for its stability and photocatalytic activity.[4]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (1,4-NDC)

  • Benzoic acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

Equipment:

  • Conical flask

  • Oven

  • Centrifuge

Procedure:

  • In a conical flask, dissolve 0.23 mmol of ZrCl₄, 0.23 mmol of 1,4-NDC, and 10.3 mmol of benzoic acid in 5 mL of DMF.

  • Heat the sealed flask in an oven.

  • After cooling to room temperature, isolate the precipitate by centrifugation.

  • Wash the product multiple times with DMF, followed by methanol, and then acetone.

  • Dry the final product overnight at 70 °C.

Application: Hydrogen Generation from Sodium Borohydride Hydrolysis

Co(1,4-NDC) and Ni(1,4-NDC) have demonstrated high catalytic activity for the hydrolysis of sodium borohydride (NaBH₄), a promising reaction for chemical hydrogen storage.[2][3]

Quantitative Data
CatalystTemperature (°C)Base AdditiveHydrogen Generation Rate (mL H₂ g⁻¹ min⁻¹)Activation Energy (kJ/mol)Recyclability (cycles)
Co(1,4-NDC) 60None1777[2]40.53[2]>7[2]
Co(1,4-NDC) 6015 mg NaOH6250[2]34.14[2]>7[2]
Ni(1,4-NDC) 60None1333[2]33.94[2]-
Protocol 3.1: Catalytic Hydrolysis of NaBH₄

This protocol details the procedure for evaluating the catalytic activity of 1,4-NDC-based MOFs in NaBH₄ hydrolysis.

Hydrolysis_Workflow cluster_setup Reaction Setup Reactor Reaction Flask in Water Bath Measurement Measure H₂ Volume (Water Displacement) Reactor->Measurement NaBH4_Sol Aqueous NaBH₄ Solution NaBH4_Sol->Reactor Catalyst MOF Catalyst Catalyst->Reactor Data_Analysis Calculate Hydrogen Generation Rate (HGR) Measurement->Data_Analysis

Caption: Experimental workflow for NaBH₄ hydrolysis and HGR determination.

Materials:

  • MOF catalyst (e.g., Co(1,4-NDC))

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH, optional)

Equipment:

  • Two-necked round-bottom flask

  • Water bath with temperature control

  • Magnetic stirrer

  • Gas burette or other gas collection system (e.g., water displacement)

Procedure:

  • Set up the reaction in a two-necked round-bottom flask placed in a temperature-controlled water bath on a magnetic stirrer.

  • Connect one neck of the flask to a gas burette to measure the volume of evolved hydrogen.

  • Prepare a 50 mM aqueous solution of NaBH₄. If a base additive is used, dissolve the appropriate amount of NaOH in this solution.

  • Add a specific amount of the MOF catalyst (e.g., 50 mg) to the NaBH₄ solution in the flask.

  • Immediately start the magnetic stirrer and begin recording the volume of hydrogen gas generated over time.

  • The reaction is complete when no more gas is evolved.

  • Calculate the hydrogen generation rate (HGR) from the linear portion of the plot of hydrogen volume versus time.

Application: Photocatalytic Degradation of Organic Dyes

UiO-66-NDC is an effective photocatalyst for the degradation of organic dyes under UV irradiation, which is relevant for wastewater treatment.[4]

Quantitative Data
DyeInitial Concentration (mg/L)Catalyst Loading (mg/L)Degradation Efficiency (%)
Reactive Orange 16 2030097[4]
Methyl Orange 2030099[4]
Rhodamine B 2030095[4]
Protocol 4.1: Photocatalytic Dye Degradation

This protocol outlines the experimental procedure for assessing the photocatalytic activity of UiO-66-NDC for dye degradation.

Photocatalysis_Cycle MOF UiO-66-NDC e_h e⁻ / h⁺ pair MOF->e_h Generation Light UVA Light (hν) Light->MOF Excitation ROS Reactive Oxygen Species (•OH, •O₂⁻) e_h->ROS Formation Dye Organic Dye ROS->Dye Attacks Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products Degradation

Caption: Simplified mechanism of photocatalytic dye degradation by UiO-66-NDC.

Materials:

  • UiO-66-NDC catalyst

  • Organic dye (e.g., Rhodamine B, Methyl Orange)

  • Deionized water

Equipment:

  • Photoreactor with a UVA lamp

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the target dye in deionized water.

  • In the photoreactor vessel, prepare a suspension containing the desired concentration of the dye (e.g., 20 mg/L) and the UiO-66-NDC catalyst (e.g., 300 mg/L).

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Turn on the UVA lamp to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Immediately centrifuge the aliquots to separate the catalyst particles.

  • Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Application: Lewis Acid Catalysis in Organic Synthesis

Zirconium-based MOFs, such as those derived from 1,4-NDC, possess Lewis acidic Zr-oxo clusters that can catalyze various organic reactions.[1] Bimetallic Zr(Ti)-NDC MOFs have been studied for reactions like the cyclization of citronellal (B1669106) and the isomerization of α-pinene oxide.[5]

Protocol 5.1: Knoevenagel Condensation

While specific data for 1,4-NDC MOFs in this reaction is emerging, MOFs with similar structures are active. This protocol provides a general procedure.

Materials:

  • Zr-based 1,4-NDC MOF (activated)

  • An aldehyde (e.g., benzaldehyde)

  • An active methylene (B1212753) compound (e.g., malononitrile)

  • Solvent (e.g., ethanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates

  • Apparatus for product purification (e.g., column chromatography)

  • Analytical instruments for product characterization (e.g., NMR, GC-MS)

Procedure:

  • Activate the MOF catalyst by heating under vacuum to remove guest molecules from the pores.

  • In a round-bottom flask, dissolve the aldehyde and the active methylene compound in the chosen solvent.

  • Add the activated MOF catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress using TLC.

  • Upon completion, filter off the catalyst. The catalyst can be washed, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

  • Characterize the final product and determine the yield.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals and conducting experiments.

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents like DMF.

  • Handle autoclaves with care and follow the manufacturer's instructions for safe operation, as they are high-pressure vessels.

  • Sodium borohydride is a reactive chemical that can release flammable hydrogen gas upon contact with water or acids. Handle it with care and away from ignition sources.

  • UVA radiation is harmful. Ensure that the photoreactor is properly shielded to prevent exposure.

References

Application Notes and Protocols for the Preparation of Polyamides using 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides derived from 1,4-naphthalenedicarboxylic acid are a class of high-performance polymers that exhibit exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid naphthalene (B1677914) moiety into the polymer backbone enhances the material's properties, making these polyamides attractive for applications in demanding environments, such as in the aerospace, automotive, and electronics industries. This document provides detailed protocols for the synthesis of polyamides from this compound and various aromatic diamines via direct polycondensation, along with a summary of their key properties and potential applications.

Data Presentation

The properties of polyamides synthesized from this compound are highly dependent on the chemical structure of the diamine comonomer. The following tables summarize key quantitative data for a representative series of polyamides.

Table 1: Thermal Properties of Polyamides Derived from this compound

Diamine Co-monomerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)Char Yield at 800°C (N2) (%)
4,4'-Oxydianiline (B41483) (ODA)249 - 309486 - 51753 - 61
4,4'-Sulfonyldianiline263 - 355415 - 441> 50
2,2-Bis[4-(4-aminophenoxy)phenyl]propane206 - 336> 400Not Reported
4,4′-(Hexafluoroisopropylidene)dianiline242 - 282475 - 504Not Reported

Table 2: Mechanical and Solubility Properties of Polyamide Films

Diamine Co-monomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Solubility
4,4'-Oxydianiline (ODA)64 - 861.8 - 2.210 - 18Soluble in polar aprotic solvents (DMAc, NMP, pyridine (B92270), THF)
Various Aromatic Diamines70 - 911.35 - 2.326 - 50Generally soluble in polar aprotic solvents
Phthalazinone-containing diamine63.9 - 81.6Not Reportedup to 11.4Soluble in organic solvents

Experimental Protocols

The primary method for the laboratory-scale synthesis of high-molecular-weight aromatic polyamides from dicarboxylic acids and diamines is direct polycondensation. The Yamazaki-Higashi phosphorylation reaction is a well-established and efficient method for this purpose.

Protocol 1: Synthesis of Polyamide via Yamazaki-Higashi Phosphorylation Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA).

Materials:

  • This compound (1.00 mmol)

  • 4,4'-Oxydianiline (ODA) (1.00 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Pyridine (Py) (1.0 mL)

  • Triphenyl phosphite (B83602) (TPP) (1.10 mmol)

  • Lithium Chloride (LiCl) (0.3 g)

  • Calcium Chloride (CaCl2) (optional, for enhanced solubility)

  • Methanol (B129727) (for precipitation and washing)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Beaker for precipitation

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Drying of Reagents: Ensure all glassware, monomers (this compound and ODA), and salts (LiCl) are thoroughly dried before use to prevent premature reaction termination.

  • Reaction Setup: In the three-necked flask, add this compound, 4,4'-oxydianiline, and lithium chloride.

  • Solvent Addition: Add N-methyl-2-pyrrolidone to the flask under a continuous flow of nitrogen gas. Stir the mixture until all solids are dissolved.

  • Addition of Condensing Agents: Add pyridine to the solution, followed by the dropwise addition of triphenyl phosphite with continuous stirring.

  • Polymerization: Heat the reaction mixture to 115°C and maintain this temperature with constant stirring for 3-5 hours under a nitrogen atmosphere. The viscosity of the solution will noticeably increase as the polymerization progresses.

  • Precipitation: After the reaction is complete, allow the viscous polymer solution to cool to room temperature. Pour the solution into a beaker containing vigorously stirred methanol to precipitate the polyamide as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with fresh methanol to remove any unreacted monomers, residual solvent, and by-products.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Mandatory Visualization

Polyamide_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Diacid 1,4-Naphthalenedicarboxylic Acid Polymerization Direct Polycondensation (Yamazaki-Higashi Reaction) Diacid->Polymerization Diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) Diamine->Polymerization Solvent NMP, Pyridine Solvent->Polymerization Catalyst Triphenyl Phosphite (TPP) + LiCl Catalyst->Polymerization Atmosphere Nitrogen Atmosphere Atmosphere->Polymerization Temperature 115 °C Temperature->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Viscous Solution Purification Washing and Drying Precipitation->Purification Fibrous Solid Polyamide High-Molecular-Weight Aromatic Polyamide Purification->Polyamide

Caption: Workflow for the synthesis of aromatic polyamides.

Signaling Pathways and Logical Relationships

The synthesis of polyamides from this compound and an aromatic diamine via the Yamazaki-Higashi reaction involves a direct polycondensation mechanism. The key logical relationship is the stepwise formation of amide linkages between the carboxylic acid groups of the diacid and the amine groups of the diamine, facilitated by the in-situ activation of the carboxylic acid by triphenyl phosphite in the presence of pyridine.

Yamazaki_Higashi_Mechanism Diacid R-COOH (this compound) Active_Ester Active Phosphonium Intermediate Diacid->Active_Ester + TPP, Pyridine Diamine R'-NH2 (Aromatic Diamine) TPP P(OPh)3 (Triphenyl Phosphite) Pyridine Pyridine Amide_Bond R-CO-NH-R' (Amide Linkage) Active_Ester->Amide_Bond + Diamine Polymer Polyamide Chain Growth Amide_Bond->Polymer Byproducts Triphenyl Phosphate + Pyridine Hydrochloride Amide_Bond->Byproducts Polymer->Polymer

Caption: Simplified reaction pathway for polyamide formation.

Applications

Polyamides derived from this compound are high-performance materials with a range of potential applications, including:

  • High-Temperature Resistant Films and Coatings: Their excellent thermal stability makes them suitable for use in flexible electronics, insulation for wiring, and protective coatings in harsh environments.

  • Advanced Composites: As a matrix material, these polyamides can be reinforced with fibers (e.g., carbon, glass) to produce lightweight and strong composites for aerospace and automotive components.

  • Fibers: The rigid polymer backbone allows for the spinning of high-strength and high-modulus fibers for use in ballistic protection, ropes, and cables.

  • Membranes: Their chemical resistance and tunable porosity make them candidates for gas separation and filtration membranes.

The specific properties and, therefore, the optimal applications of these polyamides can be tailored by the selection of the aromatic diamine comonomer. Further research and development in this area are likely to uncover new and innovative uses for this versatile class of polymers.

Application Notes and Protocols: 1,4-Naphthalenedicarboxylic Acid as a Versatile Intermediate for High-Performance Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Naphthalenedicarboxylic acid is a pivotal intermediate in the synthesis of a diverse range of high-performance dyes, including naphthalenediimides (NDIs), azo dyes, and anthraquinone (B42736) dyes. Its rigid, aromatic structure provides a robust scaffold for the construction of chromophores with desirable photophysical and chemical properties. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of dyes, leveraging this compound and its derivatives as key starting materials. The protocols are supplemented with quantitative data and visualizations to facilitate their implementation in a research and development setting.

Introduction

This compound is a white, crystalline solid that serves as a valuable building block in organic synthesis.[1] While it is a monomer for high-performance polymers like polyethylene (B3416737) naphthalate (PEN), its application as an intermediate for dyestuffs is of significant interest.[1] The naphthalene (B1677914) core offers a platform for the synthesis of dyes with excellent thermal stability, lightfastness, and vibrant colors. This document outlines the synthetic pathways to three major classes of dyes originating from this compound: Naphthalenediimides (NDIs), Azo Dyes, and Anthraquinone Dyes.

Naphthalenediimides (NDIs) are a class of electron-deficient compounds known for their intense fluorescence, high electron affinity, and excellent photostability. These properties make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as well as in fluorescent probes and pigments.

Azo Dyes are characterized by the presence of one or more azo groups (-N=N-) and represent the largest class of synthetic colorants. Naphthalene-based azo dyes are known for their bright colors and good fastness properties, making them suitable for dyeing textiles, plastics, and other materials.

Anthraquinone Dyes are based on the anthraquinone scaffold and are prized for their exceptional lightfastness and brilliant shades, particularly in the red, blue, and violet regions of the spectrum. They are widely used as vat dyes for cotton and as disperse dyes for synthetic fibers.

This application note provides detailed protocols for the synthesis of these dye classes, starting from this compound or its direct derivatives.

Section 1: Synthesis of Naphthalenediimide (NDI) Dyes

The synthesis of NDI dyes from this compound requires a two-step process. The first, and most challenging, step is the oxidation of this compound to 1,4,5,8-naphthalenetetracarboxylic acid. This tetracarboxylic acid can then be readily converted to its dianhydride, which is the direct precursor for NDI synthesis.

Synthetic Pathway Overview:

NDI_Synthesis A 1,4-Naphthalenedicarboxylic Acid B 1,4,5,8-Naphthalenetetracarboxylic Acid A->B Oxidation (Challenging Step) C 1,4,5,8-Naphthalenetetracarboxylic Dianhydride B->C Dehydration D Naphthalenediimide (NDI) Dye C->D Amine Primary Amine (R-NH2) Amine->D Condensation Azo_Dye_Synthesis A 1,4-Naphthalenedicarboxylic Acid B 1,4-Naphthalenediamide A->B Amidation C 1,4-Diaminonaphthalene B->C Hofmann Rearrangement or Reduction D Naphthalene-1,4- bis(diazonium) salt C->D Bis-Diazotization E Bis-Azo Dye D->E Coupling_Component Coupling Component (e.g., Naphthol) Coupling_Component->E Coupling Anthraquinone_Synthesis A Naphthalene B 1,4-Naphthoquinone A->B Oxidation C Tetrahydroanthraquinone B->C D Anthraquinone C->D Oxidation Butadiene Butadiene Butadiene->C Diels-Alder Reaction

References

Characterization of Polymers Derived from 1,4-Naphthalenedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from 1,4-naphthalenedicarboxylic acid (1,4-NDA). The unique structural features of the naphthalene (B1677914) ring impart valuable thermal, mechanical, and optical properties to these polymers, making them of significant interest in various high-performance applications.

Introduction to this compound-Based Polymers

Polymers synthesized from this compound incorporate a rigid and planar naphthalene moiety into the polymer backbone. This structural feature can lead to enhanced thermal stability, improved mechanical strength, and unique photophysical properties compared to their terephthalic acid-based counterparts. The primary classes of polymers derived from 1,4-NDA include polyesters, polyamides, and polyimides. The characterization of these polymers is crucial for understanding their structure-property relationships and determining their suitability for specific applications.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for polymers derived from naphthalenedicarboxylic acid isomers. It is important to note that while the focus is on the 1,4-isomer, literature data for homopolymers of 1,4-NDA is limited. Therefore, data for copolymers containing 1,4-NDA and homopolymers of the closely related 2,6-naphthalenedicarboxylic acid (2,6-NDA) are also included for comparative purposes.

Table 1: Thermal Properties of Naphthalene-Based Polyesters

Polymer/CopolymerMonomersGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td5%) (°C)Reference
PENTN (1,4-NDA based)Terephthalic acid, 1,4-NDA, Ethylene (B1197577) glycol, Neopentyl glycolNot significantly enhancedAmorphous-[1]
PENTN (2,6-NDA based)Terephthalic acid, 2,6-NDA, Ethylene glycol, Neopentyl glycol82.2 - 90.5Amorphous-[1]
PESCN (2,6-NDA based)2,6-NDA, Ethylene bis[4-(2-hydroxyethoxy)phenyl]sulfone, 1,4-Cyclohexanedimethanol128.1 - 134.5Amorphous to Crystalline>450[2]
PEN (2,6-NDA based)2,6-NDA, Ethylene glycol~120~265-[2]

Table 2: Thermal and Mechanical Properties of Naphthalene-Based Polyamides

Polymer/CopolymerMonomersGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td10%) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Aromatic Polyamide4-[4-(4-carboxyphenoxy)-naphthyl]-2-(4-carboxyphenyl)phthalazin-1-one based--63.9 - 81.6up to 11.4[3]
Aromatic Polyamide1,4-Bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine based->400--
Semi-aromatic Polyamide (c-SaPA)Cyclohexane-containing diamines----[4]

Table 3: Thermal and Mechanical Properties of Naphthalene-Based Polyimides

Polymer/CopolymerMonomersGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td5%) (°C)Tensile Strength (MPa)Modulus of Elasticity (GPa)Reference
NADA-based PI4,4′-(2,6-naphthalenediyl)bis[benzenamine], ODA, PMDA38156996.412.45[1]
HPMDA-3,4'-ODAHydrogenated Pyromellitic Dianhydride, 3,4′-Oxydianiline293.2487.8--[5]
HPMDA-4,4'-ODAHydrogenated Pyromellitic Dianhydride, 4,4′-Oxydianiline346.8---[5]

Note: Data for polyimides derived directly from 1,4-naphthalenedicarboxylic dianhydride was not available in the provided search results. The data presented is for polyimides containing other naphthalene-based monomers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of polymers derived from this compound.

Synthesis Protocols

3.1.1. Polyester Synthesis via Melt Polycondensation

This protocol describes a general two-step melt polycondensation for synthesizing polyesters from this compound and a diol (e.g., ethylene glycol).

  • Materials:

    • This compound (or its dimethyl ester, dimethyl 1,4-naphthalenedicarboxylate)

    • Ethylene glycol

    • Transesterification catalyst (e.g., zinc acetate)

    • Polycondensation catalyst (e.g., antimony trioxide)

    • Thermal stabilizer (e.g., phosphoric acid)

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column for byproduct removal.

    • Heating mantle with a temperature controller.

    • Vacuum pump.

  • Procedure:

    • Esterification/Transesterification:

      • Charge the reactor with this compound (or its dimethyl ester) and an excess of ethylene glycol (e.g., a 1:2 molar ratio).

      • Add the transesterification catalyst.

      • Purge the reactor with nitrogen and begin heating with stirring to 180-220°C.

      • Collect the water or methanol (B129727) byproduct in the distillation column. The reaction is typically continued until about 90% of the theoretical byproduct has been collected.

    • Polycondensation:

      • Add the polycondensation catalyst and thermal stabilizer to the reactor.

      • Gradually increase the temperature to 270-290°C while simultaneously reducing the pressure to below 1 Torr.

      • Continue the reaction under high vacuum and temperature, with constant stirring, to facilitate the removal of excess ethylene glycol and increase the polymer molecular weight. The reaction progress can be monitored by the increase in melt viscosity.

      • Once the desired viscosity is achieved, the molten polymer is extruded from the reactor, cooled, and pelletized.

3.1.2. Polyamide Synthesis via Solution Polycondensation (Yamazaki-Higashi Method)

This protocol outlines the synthesis of polyamides from this compound and a diamine (e.g., hexamethylene diamine) using the Yamazaki-Higashi phosphorylation reaction.

  • Materials:

  • Equipment:

    • Three-necked flask with a mechanical stirrer, nitrogen inlet, and condenser.

    • Heating mantle with a temperature controller.

  • Procedure:

    • In the reaction flask, dissolve this compound, the diamine, and lithium chloride in NMP under a nitrogen atmosphere.

    • Add pyridine to the solution, followed by the dropwise addition of triphenyl phosphite with stirring.

    • Heat the reaction mixture to approximately 115°C and maintain this temperature for 3-5 hours with continuous stirring under a nitrogen atmosphere.

    • As the polymerization proceeds, the viscosity of the solution will increase.

    • After the reaction is complete, cool the viscous solution to room temperature.

    • Precipitate the polymer by pouring the solution into vigorously stirred methanol.

    • Collect the fibrous polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven.

3.1.3. Polyimide Synthesis via Two-Step Method

This protocol describes the synthesis of polyimides from a dianhydride (derived from 1,4-NDA) and a diamine, involving the formation of a poly(amic acid) precursor followed by imidization.

  • Materials:

    • 1,4-Naphthalenedicarboxylic dianhydride (or a similar aromatic dianhydride)

    • Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

    • Polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc)

  • Equipment:

    • Dry, nitrogen-purged reaction flask with a mechanical stirrer.

    • Spin-coater and glass plates (for film formation).

    • Programmable oven.

  • Procedure:

    • Poly(amic acid) Synthesis:

      • Dissolve the diamine in the polar aprotic solvent in the reaction flask under a nitrogen atmosphere.

      • Slowly add the dianhydride powder to the stirred solution at room temperature. An equimolar ratio of diamine and dianhydride is crucial.

      • Continue stirring at room temperature for several hours (e.g., 12-24 hours) to form a viscous poly(amic acid) solution.

    • Imidization (Thermal):

      • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

      • Heat the film in a programmable oven using a staged heating process, for example:

        • 80-100°C for 1 hour to remove the bulk of the solvent.

        • 150°C for 1 hour.

        • 200°C for 1 hour.

        • 250-300°C for 1 hour to complete the cyclodehydration (imidization).

      • Cool the oven slowly to room temperature to obtain the final polyimide film.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the chemical structure and confirm the successful polymerization.

  • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture of trifluoroacetic acid-d/CDCl₃ for less soluble polymers).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of characteristic peaks corresponding to the naphthalene ring, the diol/diamine/dianhydride residues, and the newly formed ester, amide, or imide linkages.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To identify functional groups and confirm the formation of the desired polymer linkages.

  • Sample Preparation: Samples can be in the form of thin films, KBr pellets, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Procedure:

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands:

      • Polyesters: C=O stretching of the ester group (~1720 cm⁻¹), C-O stretching (~1250 cm⁻¹).

      • Polyamides: C=O stretching of the amide I band (~1650 cm⁻¹), N-H bending of the amide II band (~1550 cm⁻¹).

      • Polyimides: Asymmetric and symmetric C=O stretching of the imide ring (~1780 and 1720 cm⁻¹), C-N stretching (~1370 cm⁻¹). The absence of amic acid bands is indicative of complete imidization.

3.2.3. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability and decomposition behavior of the polymer.

  • Sample Preparation: Use a small amount of the polymer sample (5-10 mg) in a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition temperature (e.g., Td5% or Td10%, the temperature at which 5% or 10% weight loss occurs) and the char yield at the final temperature.

3.2.4. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Sample Preparation: Seal a small amount of the polymer sample (5-10 mg) in a DSC pan (e.g., aluminum).

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to above the expected Tm at a rate of 10-20°C/min.

      • Cool to below the expected Tg at a controlled rate (e.g., 10°C/min).

      • Heat again at 10-20°C/min to record the thermal transitions.

    • Analyze the second heating scan to determine the Tg (as a step change in the heat flow), Tc (as an exothermic peak), and Tm (as an endothermic peak).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships described in this document.

Polymer_Synthesis_Workflow cluster_Monomers Starting Materials cluster_Synthesis Polymerization cluster_Products Resulting Polymers Monomer1 This compound (or derivative) Polyester Melt Polycondensation (Polyester) Monomer1->Polyester Polyamide Solution Polycondensation (Polyamide) Monomer1->Polyamide Polyimide Two-Step Synthesis (Polyimide) Monomer1->Polyimide Monomer2 Diol / Diamine / Dianhydride Monomer2->Polyester Monomer2->Polyamide Monomer2->Polyimide Product_Polyester Polyester Polyester->Product_Polyester Product_Polyamide Polyamide Polyamide->Product_Polyamide Product_Polyimide Polyimide Polyimide->Product_Polyimide

Caption: General workflow for the synthesis of polymers from this compound.

Characterization_Workflow cluster_Techniques Characterization Techniques cluster_Properties Determined Properties Start Polymer Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR TGA Thermogravimetric Analysis Start->TGA DSC Differential Scanning Calorimetry Start->DSC Structure Chemical Structure Composition NMR->Structure FunctionalGroups Functional Groups Polymer Linkages FTIR->FunctionalGroups ThermalStability Thermal Stability Decomposition Profile TGA->ThermalStability ThermalTransitions Thermal Transitions (Tg, Tm, Tc) DSC->ThermalTransitions

Caption: Workflow for the characterization of 1,4-NDA based polymers.

Logical_Relationship Monomer This compound (Monomer) Polymer Polymer Backbone (Polyester, Polyamide, Polyimide) Monomer->Polymer Incorporation Properties Macroscopic Properties (Thermal, Mechanical, Optical) Polymer->Properties Dictates

Caption: Logical relationship from monomer structure to polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1,4-Naphthalenedicarboxylic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of 1,4-naphthalenedicarboxylic acid for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is poorly soluble in water and most non-polar organic solvents.[1][2][3][4] Its rigid, planar structure and the presence of two carboxylic acid groups lead to strong intermolecular hydrogen bonding in the solid state, which contributes to its low solubility. It exhibits better solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), particularly upon heating.[2]

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: The low solubility of this compound is a common issue. Several factors could be contributing to this problem:

  • Inappropriate solvent choice: Using non-polar or weakly polar solvents will likely result in poor solubility.

  • Insufficient temperature: The solubility of this compound in suitable solvents like DMF and DMSO is highly temperature-dependent. Room temperature dissolution may be very slow or incomplete.

  • Neutral pH: In aqueous or protic solvents, the carboxylic acid groups are protonated, making the molecule less polar and thus less soluble.

Q3: What are the primary strategies to improve the solubility of this compound for reactions?

A3: The main approaches to enhance the solubility of this compound include:

  • pH Adjustment (Salt Formation): Increasing the pH of an aqueous suspension will deprotonate the carboxylic acid groups to form a much more soluble carboxylate salt.

  • Use of Polar Aprotic Solvents: Solvents like DMF and DMSO are effective at solvating this compound, especially at elevated temperatures.[2]

  • Esterification: Converting the carboxylic acid groups to esters increases the compound's lipophilicity and solubility in a wider range of organic solvents.

  • Co-solvents: Using a mixture of solvents can modulate the polarity of the reaction medium to achieve better dissolution.

Troubleshooting Guides

Issue 1: The compound does not dissolve in the chosen organic solvent, even with heating.
Probable CauseRecommended Solution
Incorrect Solvent Choice Switch to a more appropriate polar aprotic solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).[5]
Insufficient Temperature Gradually increase the temperature of the solvent while stirring. Be mindful of the solvent's boiling point and the thermal stability of your reactants.
Low Solvent Volume Increase the volume of the solvent incrementally until the solid dissolves.
Issue 2: The compound precipitates out of solution upon cooling or during the reaction.
Probable CauseRecommended Solution
Supersaturation The solution was saturated at a higher temperature and became supersaturated upon cooling. Reheat the mixture to redissolve the compound and consider using a larger volume of solvent. If possible, maintain the reaction at an elevated temperature.
Change in Solvent Composition A change in the solvent mixture during the reaction (e.g., through the addition of another reagent in a different solvent) may have reduced the overall solvating power. Analyze the compatibility of all components and consider a different solvent system.
pH Shift In aqueous or protic systems, a decrease in pH can cause the more soluble carboxylate salt to protonate and precipitate as the less soluble carboxylic acid. Buffer the reaction mixture to maintain a stable pH.
Issue 3: Formation of an oil instead of a crystalline solid during recrystallization.
Probable CauseRecommended Solution
High Solute Concentration or Rapid Cooling The concentration of the solute is too high, or the solution was cooled too quickly. Reheat the mixture to form a clear solution, add a small amount of additional solvent, and allow it to cool more slowly.[6][7]
Impurities Present Impurities can sometimes inhibit crystallization. Try treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling.[1]

Data Presentation

A comprehensive search of scientific literature reveals a notable lack of specific quantitative solubility data for this compound. The following table provides a qualitative summary of its solubility in various solvents. For quantitative analysis, it is recommended that researchers determine the solubility in their specific solvent system experimentally using the protocol provided below.

Table 1: Qualitative Solubility of this compound

Solvent ClassExamplesQualitative SolubilityNotes
Water H₂OInsoluble[3][4]Solubility is significantly increased at basic pH due to salt formation.
Non-Polar Organic Hexane, TolueneInsolubleThe polar carboxylic acid groups prevent dissolution.
Polar Aprotic DMF, DMSOSoluble, especially with heating[2][5]These are the most effective solvents for dissolving the acid form.
Polar Protic Ethanol, Methanol (B129727)Sparingly Soluble[2]Solubility is limited but may be improved with heating.
Acids Glacial Acetic AcidSoluble with heating[8]Often used as a solvent for reactions involving this compound.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation)

This protocol describes the conversion of this compound to its more soluble disodium (B8443419) salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Suspend the desired amount of this compound in a volume of deionized water.

  • While stirring vigorously, slowly add 1 M NaOH solution dropwise.

  • Monitor the pH of the suspension. As the base is added, the solid will begin to dissolve as the dicarboxylate salt is formed.

  • Continue adding NaOH until all the solid has dissolved and the solution becomes clear. The final pH will be in the basic range (typically pH 8-10).

  • This aqueous solution of disodium 1,4-naphthalenedicarboxylate can then be used for subsequent reactions. Note that acidifying the solution will likely cause the precipitation of the dicarboxylic acid.

Protocol 2: Fischer Esterification to Dimethyl 1,4-Naphthalenedicarboxylate

This protocol details the conversion of this compound to its dimethyl ester, which has improved solubility in common organic solvents.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound and an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Attach the reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5][9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 1,4-naphthalenedicarboxylate.

  • The product can be further purified by recrystallization.

Protocol 3: Using DMF as a Co-solvent for Reactions

This protocol outlines the use of N,N-Dimethylformamide (DMF) as a solvent or co-solvent to facilitate reactions involving this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Other reaction-specific reagents and solvents

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In a reaction vessel, suspend this compound in the primary reaction solvent if it is different from DMF.

  • Add DMF as a co-solvent and begin stirring.

  • Gently heat the mixture to facilitate the dissolution of the this compound. A clear solution should form at elevated temperatures.[10]

  • Once the acid is dissolved, the other reagents can be added to initiate the reaction.

  • Maintain the temperature throughout the reaction to ensure the compound remains in solution.

  • Be aware that DMF has a high boiling point (153 °C) and can be difficult to remove.[8] Consider downstream purification methods when using DMF.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_products Solubilized Species for Reaction start Insoluble 1,4-Naphthalenedicarboxylic Acid ph_adjust pH Adjustment (Salt Formation) start->ph_adjust Base (e.g., NaOH) esterification Esterification start->esterification Alcohol, Acid Catalyst polar_solvent Dissolution in Polar Aprotic Solvent start->polar_solvent DMF/DMSO, Heat salt Soluble Dicarboxylate Salt in Aqueous Media ph_adjust->salt ester Soluble Diester in Organic Media esterification->ester dissolved_acid Dissolved Dicarboxylic Acid in Polar Solvent polar_solvent->dissolved_acid

Caption: Workflow for improving the solubility of this compound.

Caption: Troubleshooting guide for dissolution of this compound.

References

Technical Support Center: Polymerization of 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1,4-Naphthalenedicarboxylic acid (1,4-NDA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of high-performance polyesters using this rigid monomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the polymerization of 1,4-NDA.

Q1: My final polymer has a very low molecular weight. What are the potential causes and solutions?

A1: Achieving a high molecular weight is a primary challenge in polycondensation and is critical for obtaining desirable mechanical properties. Several factors can lead to low molecular weight polymers.[1][2]

  • Impure Monomers: Impurities, especially monofunctional ones, can act as chain terminators, preventing the growth of long polymer chains.[1][2] It is highly recommended to purify monomers before use.

  • Incorrect Stoichiometry: Step-growth polymerization requires a precise 1:1 molar ratio between the dicarboxylic acid (or its ester derivative) and the diol.[2] Any deviation from this ratio will limit the final molecular weight.

  • Inefficient Byproduct Removal: Polycondensation is an equilibrium reaction. The removal of byproducts (e.g., water during direct esterification or methanol (B129727) during transesterification) is essential to drive the reaction toward the formation of high molecular weight polymer.[1][2] This is typically achieved by applying a high vacuum during the final stages of polymerization.

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperatures that are too low can result in incomplete conversion.[1] Conversely, temperatures that are too high can cause thermal degradation of the polymer, leading to chain scission.[3]

  • Catalyst Issues: The choice and concentration of the catalyst can significantly impact reaction kinetics.[1] An inappropriate or deactivated catalyst will slow the polymerization rate.

Q2: The synthesized polymer is dark yellow or brown. How can I prevent this discoloration?

A2: Discoloration is typically a sign of thermal degradation or oxidation at the high temperatures required for melt polymerization.[2]

  • Reduce Polymerization Temperature: While high temperatures are needed, excessively high temperatures can cause the polymer backbone to decompose.[3][4] It is crucial to find an optimal temperature that promotes polymerization without significant degradation.

  • Use an Inert Atmosphere: Conducting the entire polymerization process under a blanket of inert gas, such as nitrogen or argon, minimizes oxidation.[2]

  • Use High-Purity Monomers: Impurities can often be the source of color formation at high temperatures.

  • Add Stabilizers: Small amounts of thermal stabilizers or antioxidants (e.g., phosphite-based compounds) can be added to the reaction mixture to mitigate degradation and improve the final polymer color.

Q3: The 1,4-NDA monomer is poorly soluble. What is the best way to handle it for polymerization?

A3: The rigid and planar structure of 1,4-NDA leads to low solubility in many common solvents, which can be a challenge for both purification and solution polymerization.[5]

  • For Purification: A common method is to dissolve the crude 1,4-NDA in a basic aqueous solution (e.g., using NaOH or KOH to form the soluble carboxylate salt), treat with activated carbon to remove colored impurities, and then re-precipitate the purified acid by adding a strong acid (like HCl) to lower the pH below 2.[6]

  • For Solution Polymerization: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often the best choices for dissolving aromatic dicarboxylic acids. Gentle heating can also aid dissolution.

  • Melt Polymerization: To bypass solubility issues entirely, melt polymerization is the most common method. This involves reacting the monomers in their molten state at high temperatures.[2]

Q4: The final polymer is very brittle. How can its mechanical properties be improved?

A4: Brittleness in polyesters derived from 1,4-NDA is often due to a combination of low molecular weight and high crystallinity from the rigid naphthalene (B1677914) units.[2]

  • Increase Molecular Weight: First, address any issues leading to low molecular weight as described in Q1. Higher molecular weight polymers have more chain entanglements, which generally leads to improved toughness.

  • Introduce Flexibility via Copolymerization: A highly effective strategy is to introduce a more flexible co-monomer into the polymer backbone. This disrupts the chain regularity, reduces crystallinity, and can significantly improve ductility. Examples include using a longer-chain aliphatic diol or incorporating a different, less rigid dicarboxylic acid.

Q5: The polymer's melting point is extremely high, making it difficult to process. What are the options?

A5: Homopolyesters based on 1,4-NDA can have very high melting temperatures (Tm), sometimes exceeding 350°C, which is often above their decomposition temperature.[7]

  • Copolymerization: As with improving brittleness, copolymerization is the most effective method to lower the melting point. Introducing a second diol or diacid disrupts the crystal lattice and reduces the Tm to a more manageable processing window.[8]

  • Solution Processing: If the polymer is soluble in a suitable solvent, it can be processed into films or fibers from solution, bypassing the need for melt processing.

Quantitative Data

The following tables summarize key data for this compound and typical polymerization conditions.

Table 1: Properties of this compound Monomer

PropertyValueSource
Molecular FormulaC₁₂H₈O₄[9][10]
Molecular Weight216.19 g/mol [9][10]
Melting Point>300 °C[5][11][12]
AppearanceWhite Solid[5]
Solubility in WaterInsoluble[5]

Table 2: Typical Conditions for Two-Stage Melt Polycondensation

ParameterEsterification StagePolycondensation StageSource
Temperature 180 - 230 °C230 - 290 °C[1][7][8]
Pressure Atmospheric (N₂ stream)High Vacuum (<1 mbar)[1][2]
Catalyst Zinc Acetate, Sodium AcetateAntimony(III) Oxide, Tetrabutyl Titanate[1][7]
Catalyst Conc. ~0.1 - 1.0 mol%~0.02 - 0.05 mol%[1][7]
Typical Duration 2 - 8 hours4 - 16 hours[1]

Experimental Protocols

Protocol 1: Purification of this compound

This protocol is adapted from a standard chemical purification method for crude 1,4-NDA.[6]

  • Dissolution: Dissolve the crude 1,4-NDA product in deionized water. Add caustic soda (NaOH) flakes portion-wise while stirring until the solid is fully dissolved. Heat the mixture to 70-90°C and adjust the pH to a final value of 7-8.

  • Decolorization: Add activated carbon (typically 1-2% w/w relative to the crude acid) to the hot solution. Stir the mixture vigorously for 30 minutes at 70-90°C.

  • Filtration: Perform a hot suction filtration to remove the activated carbon and any other insoluble impurities.

  • Reprecipitation: Transfer the hot, clear filtrate to a clean vessel. While stirring, slowly add a strong acid (e.g., 2M HCl) to regulate the pH to below 2. A white precipitate of purified 1,4-NDA will form.

  • Isolation and Washing: Cool the suspension to 20-30°C. Isolate the solid product via centrifugal separation or filtration. Wash the solid material with deionized water until the washings are neutral.

  • Drying: Dry the purified 1,4-NDA in a vacuum oven until a constant weight is achieved.

Protocol 2: Synthesis of a Polyester (B1180765) via Two-Stage Melt Polycondensation

This protocol describes a general procedure for synthesizing a polyester from 1,4-NDA and a diol (e.g., ethylene (B1197577) glycol).

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Charging Monomers: Charge the reactor with equimolar amounts (1:1 ratio) of purified this compound and the chosen diol. Add the esterification catalyst (e.g., zinc acetate, ~0.1 mol%).

  • Esterification Stage:

    • Begin stirring and purge the system with dry nitrogen gas.

    • Gradually heat the reactor to 180-220°C.

    • The esterification reaction will begin, producing water as a byproduct, which will be distilled off and collected.

    • Maintain this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Add the polycondensation catalyst (e.g., antimony(III) oxide, ~0.04 mol%) to the prepolymer mixture.

    • Gradually increase the temperature to 260-290°C while simultaneously and slowly reducing the pressure to below 1 mbar.

    • A significant increase in the melt viscosity will be observed as the molecular weight of the polymer increases. The diol byproduct will be removed under vacuum.

    • Continue the reaction under high vacuum and high temperature for 4-8 hours, or until the desired melt viscosity is achieved.

  • Recovery: Extrude the molten polymer from the bottom of the reactor under nitrogen pressure into a water bath to quench it. Pelletize the resulting polymer strand for analysis.

Visualizations

Experimental and Logical Workflows

Monomer_Purification_Workflow cluster_purification Protocol 1: Monomer Purification A Dissolve Crude 1,4-NDA in Basic Solution (pH 7-8) B Add Activated Carbon (Decolorization) A->B C Hot Suction Filtration B->C D Reprecipitate with Acid (pH < 2) C->D E Isolate and Wash Solid until Neutral D->E F Dry Purified Monomer E->F

Caption: Workflow for the purification of this compound.

Melt_Polymerization_Workflow cluster_polymerization Protocol 2: Two-Stage Melt Polymerization A Charge Reactor with 1,4-NDA, Diol (1:1), Catalyst B Stage 1: Esterification (180-220°C, N₂) Remove Water A->B C Add Polycondensation Catalyst B->C D Stage 2: Polycondensation (260-290°C, High Vacuum) Remove Diol C->D E Extrude and Quench Polymer D->E F Pelletize Final Product E->F

Caption: General workflow for two-stage melt polymerization.

Caption: Troubleshooting decision tree for low molecular weight polymer.

References

Technical Support Center: Synthesis of 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Naphthalenedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound via oxidation of 1,4-dimethylnaphthalene (B47064)?

A1: The most prevalent side reactions include incomplete oxidation, over-oxidation, and the formation of colored impurities.

  • Incomplete Oxidation: The oxidation process may halt at an intermediate stage, resulting in the formation of 4-methyl-1-naphthoic acid.[1] This occurs when one methyl group is oxidized to a carboxylic acid, but the second remains unreacted.

  • Over-oxidation: Excessive oxidation can lead to the opening of the naphthalene (B1677914) ring, forming byproducts such as trimellitic acid.[2]

  • Formation of Colored Impurities: High reaction temperatures can lead to the formation of dark-colored, "carbido-like" products.[2] The presence of certain impurities in the starting material can also contribute to discoloration of the final product.

Q2: My final product is off-white or colored. What is the cause and how can I purify it?

A2: Discoloration in the final product is a common issue and can be caused by several factors, including:

  • High reaction temperatures, which can lead to the formation of dark-colored byproducts.[2]

  • The presence of impurities in the starting 1,4-dimethylnaphthalene.

  • Insufficiently optimized catalyst systems.

A common and effective purification protocol involves the following steps:

  • Dissolve the crude this compound in an aqueous alkaline solution (e.g., sodium hydroxide) to form the disodium (B8443419) salt.

  • Treat the solution with activated carbon to adsorb colored impurities.

  • Filter the mixture to remove the activated carbon.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the purified this compound.

  • Wash the precipitate with water to remove any remaining salts and dry thoroughly.

Q3: I am observing a low yield of this compound. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Incomplete Oxidation: A significant portion of the starting material may only be partially oxidized to 4-methyl-1-naphthoic acid.[1]

  • Over-oxidation: Aggressive reaction conditions can degrade the desired product into smaller molecules like trimellitic acid.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or catalyst concentrations can favor side reactions over the desired product formation.

  • Mechanical Losses: Product may be lost during workup and purification steps.

To improve the yield, consider optimizing the reaction time, temperature, and catalyst composition. Monitoring the reaction progress by techniques like HPLC can help in determining the optimal endpoint.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Presence of 4-methyl-1-naphthoic acid in the final product Incomplete oxidation of 1,4-dimethylnaphthalene.- Increase reaction time to allow for complete oxidation of both methyl groups.- Optimize catalyst concentration; insufficient catalyst may lead to incomplete reaction.- Ensure adequate mixing and oxygen/air supply throughout the reaction.
Formation of trimellitic acid Over-oxidation due to harsh reaction conditions.- Reduce the reaction temperature. Temperatures exceeding 170-180°C have been shown to increase byproduct formation.[2]- Decrease the concentration of the oxidizing agent or the catalyst.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-oxidation of the product.
Product is dark or discolored Formation of "carbido-like" substances at high temperatures or presence of impurities.[2]- Maintain a reaction temperature below 180°C.[2]- Use high-purity 1,4-dimethylnaphthalene as the starting material.- Implement the purification protocol involving dissolution in alkali, treatment with activated carbon, and reprecipitation with acid.
Reaction is too exothermic and difficult to control The oxidation of methyl groups is a highly exothermic process.- Ensure the reaction vessel has adequate cooling capacity.- Add the oxidizing agent or introduce the air/oxygen stream gradually to control the rate of heat generation.- Use a solvent with a suitable boiling point to help dissipate heat through reflux.

Experimental Protocols

Synthesis of this compound via Oxidation of 1,4-Dimethylnaphthalene

This protocol is a general guideline based on typical oxidation reactions.

Materials:

  • 1,4-Dimethylnaphthalene

  • Acetic acid (solvent)

  • Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide (catalyst promoter)

  • Compressed air or oxygen

Procedure:

  • In a high-pressure reactor equipped with a stirrer, gas inlet, and reflux condenser, charge 1,4-dimethylnaphthalene and acetic acid.

  • Add the catalyst system consisting of cobalt(II) acetate, manganese(II) acetate, and sodium bromide.

  • Seal the reactor and pressurize with air or nitrogen.

  • Heat the mixture to the desired reaction temperature (typically 120-160°C) with vigorous stirring.

  • Introduce a continuous flow of air or oxygen into the reaction mixture.

  • Maintain the reaction at the set temperature and pressure for the desired duration, monitoring the reaction progress by taking periodic samples for analysis (e.g., by HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and vent the pressure.

  • The crude this compound will precipitate out of the solution.

  • Filter the solid product, wash with acetic acid, and then with water.

  • Dry the product under vacuum.

Purification of Crude this compound

Materials:

  • Crude this compound

  • Sodium hydroxide (B78521) solution (e.g., 1 M)

  • Activated carbon

  • Hydrochloric acid (e.g., 1 M)

  • Deionized water

Procedure:

  • Suspend the crude this compound in deionized water.

  • Slowly add sodium hydroxide solution while stirring until the solid completely dissolves, forming a solution of disodium 1,4-naphthalenedicarboxylate.

  • Add a small amount of activated carbon to the solution and stir for 30-60 minutes at room temperature or with gentle heating.

  • Filter the solution to remove the activated carbon.

  • Slowly add hydrochloric acid to the clear filtrate with stirring until the pH is acidic (pH ~2-3).

  • The purified this compound will precipitate as a white solid.

  • Filter the purified product, wash thoroughly with deionized water until the washings are neutral, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1,4-Dimethylnaphthalene Reaction Oxidation (Acetic Acid, Co/Mn/Br Catalyst, O2, Heat) Start->Reaction Crude_Product Crude this compound Reaction->Crude_Product Dissolution Dissolve in NaOH(aq) Crude_Product->Dissolution Decolorization Treat with Activated Carbon & Filter Dissolution->Decolorization Precipitation Acidify with HCl(aq) Decolorization->Precipitation Final_Product Pure this compound Precipitation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Problem with Synthesis Low_Yield Low Yield? Start->Low_Yield Colored_Product Colored Product? Start->Colored_Product Incomplete_Ox Incomplete Oxidation (4-methyl-1-naphthoic acid present) Low_Yield->Incomplete_Ox Yes Over_Ox Over-oxidation (Trimellitic acid present) Low_Yield->Over_Ox No Impure_SM Impure Starting Material or High Temperature Colored_Product->Impure_SM Yes Solution1 Increase reaction time/ catalyst concentration Incomplete_Ox->Solution1 Solution2 Decrease temperature/ oxidant concentration Over_Ox->Solution2 Solution3 Use purer starting material/ Lower reaction temperature/ Purify with activated carbon Impure_SM->Solution3

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1,4-Naphthalenedicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-naphthalenedicarboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial and laboratory methods for synthesizing this compound include:

  • Oxidation of 1,4-disubstituted naphthalenes: This is a widely used method, often employing starting materials like 1,4-dimethylnaphthalene (B47064) or 1-methyl-4-naphthoic acid. The oxidation is typically carried out using strong oxidizing agents or catalytic air/oxygen.

  • Multi-step synthesis from naphthalene (B1677914) derivatives: A common route involves the Friedel-Crafts acylation of a naphthalene precursor, followed by oxidation, cyanation of a bromo-intermediate, and subsequent hydrolysis to the dicarboxylic acid.[1]

  • Carboxylation of naphthalene: This method involves the direct addition of carbon dioxide to the naphthalene ring, which can be achieved through various means, including electrochemical and enzymatic processes.[2][3][4]

  • Diels-Alder reaction: Sustainable routes are being developed that utilize biomass-derived precursors in a Diels-Alder reaction to construct the naphthalene ring system.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields are highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the catalytic oxidation of 1-methyl-4-naphthoic acid, yields in the range of 90-93% have been reported.[5] Other methods may have varying yields, and it is crucial to follow optimized protocols.

Q3: How can I purify the crude this compound?

A3: A common and effective purification method for crude this compound obtained from oxidation reactions involves the following steps:

  • Dissolving the crude product in an aqueous basic solution (e.g., sodium hydroxide) to form the soluble disodium (B8443419) salt.

  • Treating the solution with activated carbon to adsorb colored impurities.

  • Filtering the solution to remove the activated carbon and any insoluble materials.

  • Acidifying the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH below 2.

  • The purified this compound precipitates out of the solution and can be collected by filtration, washed with deionized water until neutral, and then dried.[5] Recrystallization from a suitable solvent can also be employed for further purification.[6][7][8][9]

Troubleshooting Guides

Method 1: Catalytic Oxidation of 1,4-Disubstituted Naphthalene Precursors

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction has run for the specified time. Monitor the reaction progress by techniques like TLC or HPLC to confirm the consumption of the starting material. - Increase the reaction temperature or pressure within the recommended range for the specific catalyst system.
Catalyst Inactivity - Use fresh, high-purity catalysts. Cobalt and manganese catalysts can be sensitive to storage conditions. - Ensure the correct ratio of cobalt, manganese, and any bromide promoter is used, as this is critical for catalytic activity.
Insufficient Oxidant - In the case of air or oxygen oxidation, ensure a consistent and sufficient flow of the oxidant into the reaction mixture. - For chemical oxidants like potassium permanganate, ensure the correct stoichiometry is used.
Poor Mixing - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.

Issue 2: Product is colored (yellow or brown)

Potential Cause Troubleshooting Step
Formation of Colored Byproducts - Optimize the reaction temperature; excessively high temperatures can lead to the formation of degradation products. - Follow the recommended purification protocol involving dissolution in a basic solution and treatment with activated carbon, which is effective at removing colored impurities.[5]
Residual Catalyst - Ensure the product is thoroughly washed after filtration to remove any residual metal salts from the catalyst.

Issue 3: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Incomplete Oxidation - The presence of intermediates such as 1-methyl-4-naphthoic acid or 1-formyl-4-naphthoic acid indicates incomplete oxidation. Increase the reaction time, temperature, or oxidant concentration.
Ring Bromination - If using a bromide-containing catalyst, brominated naphthalenedicarboxylic acid can be a byproduct. Minimize the amount of bromide promoter or consider a bromide-free catalyst system if this is a persistent issue.
Over-oxidation - The formation of trimellitic acid (benzene-1,2,4-tricarboxylic acid) can occur from the oxidation of one of the naphthalene rings. This can be minimized by carefully controlling the reaction temperature and time.
Method 2: Multi-step Synthesis via Friedel-Crafts Acylation and Cyanation

Issue 1: Low yield in Friedel-Crafts Acylation Step

Potential Cause Troubleshooting Step
Inactive Lewis Acid Catalyst (e.g., AlCl₃) - The catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, unopened container of the Lewis acid if possible.
Incorrect Reaction Temperature - The regioselectivity of the acylation of naphthalene is temperature-dependent. Follow the recommended temperature for the desired isomer.
Formation of Tarry Byproducts - This is often due to excessively high reaction temperatures. Maintain the recommended temperature and avoid prolonged reaction times.

Issue 2: Incomplete Hydrolysis of the Dinitrile Intermediate

Potential Cause Troubleshooting Step
Insufficiently Harsh Conditions - The hydrolysis of aromatic nitriles to carboxylic acids often requires strong acidic or basic conditions and elevated temperatures. Ensure the concentration of the acid or base and the reaction temperature are adequate.
Formation of Amide Intermediate - Incomplete hydrolysis may result in the formation of the corresponding amide-acid. Prolong the reaction time or increase the temperature to drive the hydrolysis to completion.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound via Oxidation of 1-Methyl-4-Naphthoic Acid

ParameterConditionReference
Starting Material 1-Methyl-4-naphthoic acid[5]
Solvent Glacial Acetic Acid[5]
Catalyst Cobalt acetate (B1210297), Manganese acetate, Sodium acetate[5]
Oxidant Air[5]
Temperature 130 °C[5]
Yield (after purification) 90-92.6%[5]

Experimental Protocols

Protocol 1: Catalytic Air Oxidation of 1-Methyl-4-Naphthoic Acid

This protocol is adapted from patent literature and describes the synthesis of this compound from 1-methyl-4-naphthoic acid.[5]

Materials:

  • 1-Methyl-4-naphthoic acid

  • Glacial acetic acid

  • Cobalt acetate

  • Manganese acetate

  • Sodium acetate

  • Pressurized reaction vessel with gas inlet and stirrer

Procedure:

  • Dissolve 1-methyl-4-naphthoic acid in glacial acetic acid in the reaction vessel.

  • Add catalytic amounts of cobalt acetate, manganese acetate, and sodium acetate to the solution. The mass ratio of the starting material to each catalyst component can be in the range of 30:1 to 50:1.

  • Seal the reactor and heat the mixture to approximately 90 °C with stirring until all solids are dissolved.

  • Increase the temperature to 130 °C and begin to pump air uniformly into the reaction mixture.

  • Monitor the reaction by sampling and analyzing for the disappearance of the starting material (e.g., by HPLC). The reaction is typically complete when the content of 1-methyl-4-naphthoic acid is less than 0.5%.

  • Once the reaction is complete, cool the mixture and filter to collect the crude this compound.

  • Purify the crude product as described in FAQ Q3.

Protocol 2: Synthesis from 4-Bromo-1-naphthoic Acid via Cyanation and Hydrolysis

This protocol outlines the conversion of 4-bromo-1-naphthoic acid to this compound.

Materials:

  • 4-Bromo-1-naphthoic acid

  • Copper(I) cyanide

  • Polar aprotic solvent (e.g., dimethylformamide, quinoline)

  • Sodium hydroxide (B78521) solution (e.g., 20-35%)

  • Concentrated hydrochloric acid

Procedure:

  • Cyanation: In a reaction flask equipped with a reflux condenser, combine 4-bromo-1-naphthoic acid and at least one molar equivalent of copper(I) cyanide in a polar aprotic solvent. The reaction can be heated to reflux (typically 150-250 °C depending on the solvent) for several hours until the starting material is consumed.

  • Hydrolysis: After cooling, the intermediate copper salt complex of 4-cyanonaphthoic acid can be directly saponified. Add an excess of sodium hydroxide solution and heat the mixture to boiling. This will hydrolyze the nitrile group to a carboxylate and precipitate copper oxides.

  • Workup: Adjust the pH of the hot solution to 7-8 to ensure complete precipitation of copper salts and filter them off.

  • Precipitation: Heat the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the this compound.

  • Purification: Filter the precipitate, wash thoroughly with water until the washings are free of chloride ions, and dry to obtain the final product.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Dissolve 1-methyl-4-naphthoic acid and catalysts in glacial acetic acid react Heat to 130°C and introduce air flow start->react Heat monitor Monitor reaction progress (e.g., by HPLC) react->monitor Oxidize cool_filter Cool and filter to obtain crude product monitor->cool_filter Reaction complete dissolve Dissolve crude product in aqueous NaOH cool_filter->dissolve Transfer to purification charcoal Treat with activated carbon dissolve->charcoal filter_impurities Filter to remove carbon and insolubles charcoal->filter_impurities precipitate Acidify with HCl to pH < 2 to precipitate pure product filter_impurities->precipitate final_product Filter, wash, and dry This compound precipitate->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Is the starting material fully consumed? (Check TLC/HPLC) start->check_reaction check_catalyst Was the catalyst fresh and in the correct ratio? check_reaction->check_catalyst Yes incomplete_reaction Increase reaction time or temperature. check_reaction->incomplete_reaction No check_conditions Were temperature and oxidant flow rate optimal? check_catalyst->check_conditions Yes catalyst_issue Use fresh catalyst and verify ratios. check_catalyst->catalyst_issue No conditions_issue Optimize temperature and oxidant flow. check_conditions->conditions_issue No multistep_synthesis start 1-Bromonaphthalene step1 Friedel-Crafts Acylation (e.g., with Acetyl Chloride, AlCl₃) start->step1 intermediate1 4-Bromo-1-acetylnaphthalene step1->intermediate1 step2 Oxidation (e.g., with Hypochlorite) intermediate1->step2 intermediate2 4-Bromo-1-naphthoic acid step2->intermediate2 step3 Cyanation (with CuCN) intermediate2->step3 intermediate3 4-Cyano-1-naphthoic acid step3->intermediate3 step4 Hydrolysis (Acid or Base) intermediate3->step4 end This compound step4->end

References

Technical Support Center: Crystallinity Control in 1,4-Naphthalenedicarboxylic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers derived from 1,4-naphthalenedicarboxylic acid (1,4-NDA). The focus is on controlling the degree of crystallinity, a critical factor influencing the material's mechanical, thermal, and barrier properties.

Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format.

Q1: My 1,4-NDA based polyester (B1180765) is completely amorphous after synthesis. How can I induce crystallinity?

A1: The lack of crystallinity in as-synthesized 1,4-NDA polyesters can be due to rapid cooling from the melt or the inherent chemical structure. Here are several methods to induce crystallinity:

  • Thermal Annealing: Heat the amorphous polymer to a temperature between its glass transition temperature (Tg) and melting temperature (Tm). This provides the polymer chains enough mobility to arrange into ordered crystalline structures. Hold at this temperature for a specific duration, then cool slowly. The optimal annealing temperature and time need to be determined experimentally.[1]

  • Solvent-Induced Crystallization (SINC): Expose the amorphous polymer to a suitable solvent. The solvent plasticizes the polymer, lowering its Tg and allowing for chain rearrangement and crystallization at temperatures well below the thermal Tg.[2][3] The choice of solvent is crucial and should have a solubility parameter similar to the polymer.

  • Nucleating Agents: Introduce a nucleating agent during polymerization or blending. For instance, derivatives of this compound, such as N,N'-bis(benzoyl) this compound dihydrazide (NABH), have been shown to act as effective heterogeneous nucleation sites, accelerating the crystallization rate.[4][5]

Q2: I'm observing a very broad melting peak in my Differential Scanning Calorimetry (DSC) thermogram. What does this indicate?

A2: A broad melting peak in a DSC thermogram typically suggests a wide distribution of crystal sizes or perfection. This can be caused by:

  • Imperfect Crystals: Rapid crystallization or the presence of impurities can lead to the formation of small or imperfect crystals, which melt at lower temperatures than larger, more perfect crystals.

  • Recrystallization during Heating: In some cases, amorphous or poorly crystalline material can crystallize during the DSC heating scan (a phenomenon known as cold crystallization), and these newly formed crystals then melt.[6] This can broaden the melting endotherm.

  • Copolymer Composition: If your polymer is a copolyester, variations in the comonomer distribution along the polymer chains can lead to a range of crystalline structures with different melting points.

To obtain a sharper melting peak, you can try annealing the sample to allow for crystal perfection.

Q3: My polymer is degrading during melt processing at the high temperatures required for crystallization. How can I mitigate this?

A3: Balancing the processing temperature to induce crystallization while avoiding thermal degradation is a common challenge. Consider the following strategies:

  • Optimize Synthesis: Ensure high monomer purity and precise stoichiometry during polymerization to maximize molecular weight and thermal stability.[7]

  • Use of Catalysts: Employ efficient catalysts for polymerization to potentially lower the required reaction temperatures and times.[8]

  • Solid-State Polymerization (SSP): After initial melt polymerization to a moderate molecular weight, SSP can be performed at a temperature below the melting point to increase the molecular weight further without melt degradation.[7]

  • Processing Aids: Incorporate thermal stabilizers into your polymer formulation to inhibit degradation pathways during melt processing.

Q4: The introduction of a comonomer to produce an amorphous polymer significantly lowered the glass transition temperature (Tg). How can I maintain a high Tg in an amorphous 1,4-NDA copolyester?

A4: While flexible comonomers can effectively suppress crystallization, they often reduce the Tg.[9] To create amorphous copolyesters with a high Tg:

  • Incorporate Rigid Comonomers: Use rigid comonomers that disrupt chain packing and inhibit crystallization without significantly increasing chain flexibility. For example, incorporating bulky diols or other aromatic dicarboxylic acids can produce amorphous compositions with high Tg's.[10][11]

  • Control Comonomer Ratio: The Tg of a copolymer is dependent on the composition.[7] Systematically varying the comonomer ratio can help you find a balance between amorphous morphology and a high glass transition temperature.

Frequently Asked Questions (FAQs)

Q1: How does the choice of diol affect the crystallinity of polyesters made with this compound?

A1: The structure of the diol plays a crucial role. Linear, flexible diols like ethylene (B1197577) glycol or 1,4-butanediol (B3395766) can lead to semi-crystalline polymers. In contrast, bulky or non-linear diols, such as neopentyl glycol or 1,4-cyclohexanedimethanol (B133615) (CHDM), can disrupt the chain regularity and packing, leading to amorphous polymers.[9][10] The presence of side branches on the diol can also decrease crystallinity.[12]

Q2: What is the difference between using this compound and 2,6-naphthalenedicarboxylic acid in polyester synthesis?

A2: The isomer of the naphthalenedicarboxylic acid has a significant impact on the polymer properties. The 2,6-isomer has a more linear and rigid structure, which generally leads to polymers with higher melting points, higher glass transition temperatures, and a greater tendency to crystallize compared to the bent structure of the 1,4-isomer.[9]

Q3: What are the primary techniques for characterizing the crystallinity of these polymers?

A3: The most common techniques are:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The degree of crystallinity can be calculated from the enthalpy of melting.[6][13]

  • Wide-Angle X-ray Diffraction (WAXD): Provides information about the crystal structure and allows for the calculation of the degree of crystallinity by separating the diffraction pattern into crystalline peaks and an amorphous halo.[14][15]

  • Small-Angle X-ray Scattering (SAXS): Gives information about the morphology of the crystalline phase on a larger length scale.[15]

Q4: Can I control the crystal form (polymorphism) in 1,4-NDA based polymers?

A4: Polymorphism can be influenced by the crystallization conditions. For example, in poly(ethylene 2,6-naphthalate), different crystal forms (α and β) can be obtained depending on whether the crystallization is thermally or solvent-induced, and at what temperature it is carried out.[2] Similar polymorphic behavior can be expected in polymers derived from 1,4-NDA and would require systematic investigation of crystallization conditions.

Data Presentation

Table 1: Influence of Comonomers on Thermal Properties of Naphthalene Dicarboxylic Acid (NDA) Based Copolyesters

Polymer SystemComonomer (mol %)Tg (°C)Tm (°C)CrystallinityReference
PENTN (1,4-NDA based)Neopentyl GlycolNot significantly enhanced-Amorphous[9]
PENTN (2,6-NDA based)Neopentyl Glycol82.2 - 90.5-Amorphous[9]
PCTN2,6-NDA (vs. TPA)Increases with NDA content-Controlled by composition[7]
PESNs (2,6-NDA based)BHEBS121.1 - 152.2-Amorphous[11]

PENTN: Poly(terephthalic acid-naphthalene dicarboxylic acid-ethylene glycol-neopentyl glycol) PCTN: Poly(l,4-cyclohexylenedimethylene terephthalate-co-l,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate) PESNs: Poly(ethylene bis[4‐(2‐hydroxyethoxy) phenyl] sulfone 2,6‐naphthalate) BHEBS: bis[4‐(2‐hydroxyethoxy) phenyl] sulfone

Experimental Protocols

Protocol 1: Melt Polycondensation of a 1,4-NDA Polyester

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge this compound (1.0 mol), the desired diol (e.g., 1,4-butanediol, 1.2 mol), and a suitable catalyst (e.g., antimony trioxide, 0.05% w/w).

  • Esterification: Heat the mixture under a nitrogen atmosphere. Gradually increase the temperature to 180-220°C while stirring. Water will be produced and should be collected. This stage is complete when the theoretical amount of water has been collected (typically 2-4 hours).

  • Polycondensation: Gradually reduce the pressure to below 1 torr while increasing the temperature to 240-280°C. The viscosity of the mixture will increase significantly. Continue the reaction until the desired viscosity is achieved (typically 1-3 hours).

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water to obtain an amorphous polymer strand. Pelletize the strand for further processing and characterization.

Protocol 2: Thermal Annealing for Crystallinity Development

  • Sample Preparation: Prepare a thin film or a small amount of the amorphous polymer obtained from Protocol 1.

  • DSC Analysis (Optional but Recommended): Run a DSC scan on the amorphous sample to determine its glass transition temperature (Tg).

  • Annealing: Place the sample in an oven or on a hot stage at a temperature between Tg and the expected Tm (e.g., if Tg is 80°C, an initial annealing temperature of 110-140°C could be tested).

  • Isothermal Hold: Hold the sample at the annealing temperature for a predetermined time (e.g., 1, 2, 6, or 24 hours).

  • Cooling: Cool the sample slowly to room temperature (e.g., by turning off the oven and allowing it to cool naturally).

  • Characterization: Analyze the annealed sample using DSC and WAXD to determine the new degree of crystallinity.

Protocol 3: Characterization of Crystallinity by DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Heating Scan: Place the pan in the DSC cell. Heat the sample from room temperature to a temperature well above its melting point (e.g., 300°C) at a constant rate (e.g., 10°C/min).

  • Cooling Scan: Cool the sample from the melt to below its glass transition temperature at a controlled rate (e.g., 10°C/min).

  • Second Heating Scan: Heat the sample again at the same rate as the first scan. This scan is used to analyze the thermal properties after erasing the previous thermal history.

  • Data Analysis:

    • Determine Tg, Tc (from the cooling scan), and Tm (from the heating scans).

    • Integrate the area of the melting peak (ΔHm) from the first heating scan.

    • Calculate the percent crystallinity (Xc) using the formula:

      • Xc (%) = (ΔHm / ΔHm°) * 100

    • Where ΔHm° is the theoretical enthalpy of melting for a 100% crystalline sample of the specific polymer. This value may need to be found in the literature.

Visualizations

experimental_workflow cluster_modification Crystallinity Control start Start: 1,4-NDA & Diol synthesis Melt Polycondensation start->synthesis quench Rapid Quenching synthesis->quench amorphous Amorphous Polymer quench->amorphous analysis1 Characterization (DSC, WAXD) amorphous->analysis1 Analyze Initial State annealing Thermal Annealing amorphous->annealing sinc Solvent-Induced Crystallization amorphous->sinc semicrystalline Semi-Crystalline Polymer annealing->semicrystalline sinc->semicrystalline analysis2 Characterization (DSC, WAXD) semicrystalline->analysis2 Analyze Final State end End: Controlled Crystallinity analysis2->end

Caption: Workflow for synthesis and crystallinity control of 1,4-NDA polymers.

logical_relationships cluster_increase Factors Increasing Crystallinity cluster_decrease Factors Decreasing Crystallinity crystallinity Degree of Crystallinity bulky_diol Bulky/Asymmetric Diol crystallinity->bulky_diol comonomer Comonomer Incorporation crystallinity->comonomer rapid_quench Rapid Quenching crystallinity->rapid_quench low_mw Low Molecular Weight crystallinity->low_mw linear_diol Linear/Symmetric Diol linear_diol->crystallinity annealing Thermal Annealing annealing->crystallinity slow_cooling Slow Cooling from Melt slow_cooling->crystallinity nucleating_agent Nucleating Agent nucleating_agent->crystallinity

Caption: Factors influencing the final crystallinity of 1,4-NDA based polyesters.

References

Technical Support Center: Synthesis of MOFs with 1,4-Naphthalenedicarboxylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Metal-Organic Frameworks (MOFs) utilizing 1,4-naphthalenedicarboxylate (1,4-NDC) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My MOF synthesis with the 1,4-NDC linker resulted in a very low yield of crystalline product. What are the potential causes?

Several factors can contribute to low yields in MOF synthesis. The primary areas to investigate are reactant purity, solvent quality, reaction conditions (temperature and time), and the molar ratios of your precursors. Incomplete dissolution of reactants, improper solvent-to-reactant volume, or non-optimal heating can all lead to poor crystallization and low product recovery.

Q2: I suspect my reagents or solvent might be the issue. What should I check?

  • Reagent Purity: Ensure the metal salt and the 1,4-naphthalenedicarboxylic acid linker are of high purity. Impurities can interfere with the crystallization process.

  • Solvent Quality: The solvent, most commonly N,N-dimethylformamide (DMF), should be anhydrous. Water content can significantly affect the synthesis of many MOFs, leading to the formation of undesired metal oxides or hydroxides. Consider using a freshly opened bottle of anhydrous DMF or drying the solvent before use.

Q3: How critical are the reaction temperature and time, and what are the typical conditions for 1,4-NDC based MOFs?

Reaction temperature and time are crucial for successful MOF synthesis.

  • Temperature: The temperature needs to be high enough to facilitate the reaction between the metal precursor and the linker but not so high that it leads to the decomposition of the reactants or the product. For many 1,4-NDC based MOFs, solvothermal synthesis is conducted at temperatures ranging from 120°C to 130°C.[1][2]

  • Time: The reaction time must be sufficient for the crystals to nucleate and grow. Insufficient reaction time will result in a low yield of small crystals. Typical reaction times can range from 8 to 72 hours.[1][2] It is advisable to consult specific literature for the target MOF topology.

Q4: I am not using a modulator in my synthesis. Could this be affecting my yield?

Yes, the absence of a modulator can significantly impact the yield and quality of your MOF. Modulators, such as benzoic acid or formic acid, are often added to the reaction mixture.[1][3][4] They compete with the linker to coordinate to the metal centers, which can slow down the nucleation process and lead to the formation of larger, more well-defined crystals, thereby improving the isolated yield. The use of benzoic acid has been shown to enhance the porosity of UiO-type MOFs with NDC linkers.[4]

Q5: My product is an amorphous powder instead of a crystalline MOF. What went wrong?

The formation of an amorphous product suggests that the conditions were not suitable for crystallization. This could be due to:

  • Rapid Precipitation: If the reaction occurs too quickly, an amorphous solid may precipitate instead of a crystalline MOF. This can be controlled by adjusting the temperature or using a modulator.

  • Incorrect Stoichiometry: An incorrect ratio of metal salt to linker can lead to the formation of amorphous coordination polymers.

  • Presence of Water: As mentioned, water can lead to the formation of amorphous metal hydroxides.

Q6: How do I properly wash and activate the synthesized MOF to maximize my recovered yield?

Proper post-synthesis treatment is critical.

  • Washing: After the reaction, the product should be thoroughly washed to remove unreacted starting materials and solvent molecules trapped within the pores. This is typically done by exchanging the synthesis solvent (e.g., DMF) with a more volatile solvent like ethanol (B145695) or methanol (B129727) over several days.

  • Drying/Activation: The washed product needs to be dried to remove the solvent. This is often done under vacuum at an elevated temperature (e.g., 100°C for 12 hours) to fully activate the MOF by removing coordinated solvent molecules from the metal centers.[1] Incomplete activation can lead to a lower apparent yield and reduced surface area.

Quantitative Data Summary

The following table summarizes key quantitative parameters from literature for the synthesis of MOFs using 1,4-NDC linkers.

MOF NameMetal PrecursorLinkerModulatorSolventTemperature (°C)Time (h)Molar Ratio (Metal:Linker:Modulator)
Co(1,4-NDC)Co(NO₃)₂·6H₂O1,4-NDCNoneDMF130481:2:0
Ni(1,4-NDC)Ni(NO₃)₂·6H₂O1,4-NDCFormic AcidDMF1308Not explicitly stated, but amounts are given
UiO-66-1,4-NDCZrCl₄1,4-NDCBenzoic AcidDMFNot specifiedNot specified1:1.2:15 (approx.)
Cd-NDCCd(NO₃)₂·4H₂O2,6-NDCPyrazine & 1,5-pentamethylene-1H-tetrazoleMethanol & DMA120720.31:0.36:0.22 & 0.30 (mmol)
Ni-NDCNiCl₂·6H₂O2,6-NDCNoneDMF & Methanol120 then 8024 then 241:1:0

Experimental Protocols

Synthesis of Co(1,4-NDC) MOF [1]

  • Dissolve 870 mg of Co(NO₃)₂·6H₂O (3 mmol) and 1.3 g of this compound (6 mmol) in 60 mL of DMF.

  • Seal the mixture in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 130°C for 48 hours.

  • Allow the mixture to cool to room temperature.

  • Separate the resulting violet crystals by filtration.

  • Wash the crystals with DMF and then ethanol.

  • Dry the crystals at 100°C for 12 hours.

Synthesis of Ni(1,4-NDC) MOF [1]

  • Dissolve 3.56 g of Ni(NO₃)₂·6H₂O and 0.859 g of this compound in 80 mL of DMF.

  • Add 1.4 g of formic acid to the mixture as a modulator.

  • Heat the mixture in a 100 mL Teflon-lined stainless-steel autoclave at 130°C for 8 hours.

  • Filter the resulting product and wash it three times with DMF and then ethanol.

  • Dry the final sample at 100°C for 12 hours.

Visualizations

Troubleshooting_Low_Yield start Low MOF Yield check_reagents Check Reagent & Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_modulator Consider Use of Modulator start->check_modulator check_washing Optimize Washing & Activation start->check_washing impure Impure Reagents or Wet Solvent? check_reagents->impure suboptimal_cond Sub-optimal Temp/Time? check_conditions->suboptimal_cond no_modulator Modulator Not Used? check_modulator->no_modulator improper_activation Improper Post-Synthesis Treatment? check_washing->improper_activation solution_reagents Use High Purity Reagents & Anhydrous Solvent impure->solution_reagents Yes end Improved Yield impure->end No solution_conditions Adjust Temp (120-130°C) & Time (8-72h) suboptimal_cond->solution_conditions Yes suboptimal_cond->end No solution_modulator Introduce Modulator (e.g., Benzoic Acid) no_modulator->solution_modulator Yes no_modulator->end No solution_washing Thorough Solvent Exchange & Vacuum Drying improper_activation->solution_washing Yes improper_activation->end No solution_reagents->end solution_conditions->end solution_modulator->end solution_washing->end

Caption: Troubleshooting workflow for low MOF synthesis yield.

Experimental_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation dissolve Dissolve Metal Salt & 1,4-NDC Linker in DMF (+/- Modulator) autoclave Seal in Autoclave dissolve->autoclave heat Heat at specified Temperature & Time autoclave->heat cool Cool to Room Temperature heat->cool filter Filter Product cool->filter wash Wash with DMF & Ethanol filter->wash dry Dry under Vacuum at Elevated Temperature wash->dry product product dry->product Final MOF Product

References

Technical Support Center: Defect Prevention in MOFs Using 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of Metal-Organic Frameworks (MOFs) using 1,4-naphthalenedicarboxylic acid (1,4-NDC). It offers troubleshooting for common issues, detailed experimental protocols, and frequently asked questions to facilitate the production of high-quality, defect-minimized MOFs.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of MOFs with this compound, providing potential causes and systematic solutions.

Issue 1: Low Crystallinity or Amorphous Product

Symptoms: Broad or absent peaks in the Powder X-ray Diffraction (PXRD) pattern.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and solvent can significantly impact crystal formation.

    • Solution: Systematically optimize the solvothermal/hydrothermal reaction temperature and duration. For instance, in the synthesis of many NDC-based MOFs, a temperature range of 100-180°C for 24-72 hours is common. A slower cooling rate can also promote the formation of larger, more ordered crystals.

  • Incorrect pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups on 1,4-NDC is crucial for coordination with the metal centers.

    • Solution: Adjust the pH of the reaction mixture. The addition of modulators like benzoic acid or other weak acids can help control the nucleation and crystal growth processes, leading to materials with higher crystallinity.

  • Inappropriate Reagent Concentrations: The metal-to-linker ratio influences the rate of nucleation and crystal growth.

    • Solution: Experiment with a range of precursor concentrations. In some cases, more dilute conditions can favor the growth of larger, more well-defined crystals.

A logical workflow for troubleshooting low crystallinity is presented below:

Low_Crystallinity_Troubleshooting start Low Crystallinity Observed (Broad/Absent PXRD Peaks) check_params Verify Synthesis Parameters (Temp, Time, Solvent) start->check_params optimize_params Systematically Optimize Reaction Conditions check_params->optimize_params check_pH Evaluate Reaction pH optimize_params->check_pH Parameters Optimal node_yes1 Implement Optimized Conditions optimize_params->node_yes1 Parameters Suboptimal adjust_pH Adjust pH with Modulators (e.g., Benzoic Acid) check_pH->adjust_pH check_conc Review Reagent Concentrations adjust_pH->check_conc pH Optimal node_yes2 Incorporate pH Adjustment adjust_pH->node_yes2 pH Not Optimal vary_conc Vary Metal-to-Linker Ratio & Overall Concentration check_conc->vary_conc characterize Characterize Product (PXRD) vary_conc->characterize Concentrations Ideal node_yes3 Utilize Optimized Concentrations vary_conc->node_yes3 Concentrations Not Ideal successful High Crystallinity Achieved characterize->successful node_yes1->characterize node_yes2->characterize node_yes3->characterize

Caption: Troubleshooting workflow for low MOF crystallinity.

Issue 2: Low Porosity or Surface Area

Symptoms: Low N₂ uptake in Brunauer-Emmett-Teller (BET) analysis.

Possible Causes & Solutions:

  • Pore Collapse Upon Solvent Removal: The removal of guest solvent molecules can lead to the collapse of the MOF framework, particularly if it is not robust.

    • Solution 1: Employ a gentle activation process. This involves exchanging the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol (B145695) or acetone) over several days before applying heat and vacuum.

    • Solution 2: Supercritical CO₂ drying is a highly effective method for removing solvents while preserving the framework's integrity.

  • Framework Interpenetration: The formation of two or more interwoven frameworks can significantly reduce the accessible pore volume.

    • Solution: Modify the synthesis conditions. Using bulkier solvent molecules, adjusting the metal-to-linker ratio, or introducing co-ligands of different geometries can help control interpenetration.

  • Presence of Defects: While some defects can increase porosity, an excess of certain types, or the presence of coordinated modulators, can block pores.

    • Solution: Carefully control the amount of modulator used. While modulators can increase crystal size, excessive amounts can lead to a high density of defects that may negatively impact porosity after activation.

An experimental workflow for optimizing porosity is outlined below:

Porosity_Optimization_Workflow start Synthesized MOF with 1,4-NDC activation Activation (Solvent Removal) start->activation bet_analysis BET Surface Area Analysis activation->bet_analysis low_porosity Low Porosity Observed bet_analysis->low_porosity Porosity is Low high_porosity High Porosity Achieved bet_analysis->high_porosity Porosity is High gentle_activation Implement Gentle Activation (Solvent Exchange) low_porosity->gentle_activation supercritical_drying Employ Supercritical CO2 Drying low_porosity->supercritical_drying modify_synthesis Modify Synthesis to Control Interpenetration/Defects low_porosity->modify_synthesis gentle_activation->activation supercritical_drying->activation modify_synthesis->start

Caption: Workflow for optimizing MOF porosity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects when using this compound as a linker?

A1: The most common defects are "missing linker" and "missing cluster" defects. Missing linker defects occur when a 1,4-NDC molecule is absent from its expected position in the framework, leading to unsaturated metal sites. Missing cluster defects involve the absence of an entire inorganic secondary building unit (SBU) and its coordinating linkers.

Q2: How does the choice of metal ion affect the synthesis and properties of MOFs with 1,4-NDC?

A2: The metal ion plays a crucial role in determining the topology, stability, and properties of the resulting MOF. For example, Zr(IV) forms robust UiO-type structures with high thermal and chemical stability.[1] Divalent metals like Co(II), Ni(II), and Cu(II) also form crystalline MOFs with 1,4-NDC, exhibiting interesting catalytic and gas sorption properties.[2][3] Lanthanide metals can be used to synthesize MOFs with unique luminescent properties.[4][5]

Q3: What is the role of a modulator in the synthesis of 1,4-NDC based MOFs?

A3: A modulator, typically a monocarboxylic acid like benzoic acid, competes with the dicarboxylic linker (1,4-NDC) for coordination to the metal centers. This competition can influence the nucleation and growth of the MOF crystals. The use of modulators can lead to larger crystal sizes and increased surface area. However, it can also introduce defects, such as missing linkers, which can decrease the thermal stability of the MOF.[1]

Q4: How can I confirm the presence and quantify the number of defects in my MOF?

A4: Several techniques can be used to characterize defects. Thermogravimetric analysis (TGA) can be used to quantify missing linker defects by analyzing the weight loss corresponding to the organic linker. Powder X-ray diffraction (PXRD) can indicate the presence of defects through changes in peak intensity and broadening. Gas adsorption measurements (e.g., BET analysis) can indirectly suggest the presence of defects by revealing changes in porosity and surface area.

Data Presentation

The following tables summarize key quantitative data for MOFs synthesized with this compound.

Table 1: Synthesis Parameters and Physicochemical Properties of Various 1,4-NDC MOFs

MOF DesignationMetal IonSynthesis Temperature (°C)Synthesis Time (h)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Reference
Co(1,4-NDC)Co(II)120248200.45[2][3]
Ni(1,4-NDC)Ni(II)120247700.40[2][3]
UiO-66-1,4-NDCZr(IV)12024--[2][3]
Cu(1,4-NDC)Cu(II)12024470-[2][3]

Note: "-" indicates data not provided in the cited source.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative MOF using this compound and for key characterization techniques.

Protocol 1: Solvothermal Synthesis of Co(1,4-NDC) MOF[2][3]

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (1,4-NDC)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, dissolve 870 mg of Co(NO₃)₂·6H₂O (3 mmol) and 1.3 g of this compound (6 mmol) in 60 mL of DMF in a beaker with stirring until a homogeneous solution is formed.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting solid product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with a volatile solvent like methanol (B129727) or ethanol to remove any unreacted starting materials and residual DMF.

  • Dry the final product under vacuum at an elevated temperature (e.g., 150°C) to activate the MOF by removing the solvent molecules from the pores.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

Procedure:

  • Grind a small amount of the dried MOF sample into a fine powder using a mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, and the 2θ scan range (typically from 5° to 50° for MOFs).

  • Run the scan to collect the diffraction pattern.

  • Process the collected data to obtain a plot of intensity versus 2θ.

  • Compare the experimental PXRD pattern with simulated patterns from single-crystal data or with patterns reported in the literature for the expected MOF structure to confirm its identity and purity.

Protocol 3: Brunauer-Emmett-Teller (BET) Surface Area Analysis

Purpose: To determine the specific surface area and pore volume of the MOF.

Procedure:

  • Accurately weigh a small amount of the activated MOF sample (typically 50-100 mg) and place it in a sample tube.

  • Degas the sample under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any adsorbed molecules from the pores.

  • After degassing, weigh the sample tube again to determine the exact mass of the degassed MOF.

  • Place the sample tube in the analysis port of the gas adsorption analyzer.

  • Perform the N₂ adsorption-desorption measurement at 77 K (liquid nitrogen temperature). The instrument will incrementally increase the pressure of N₂ gas and measure the amount adsorbed by the sample.

  • Use the collected adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the BET surface area.

  • The total pore volume is typically calculated from the amount of gas adsorbed at a relative pressure close to 1.

Protocol 4: Thermogravimetric Analysis (TGA)

Purpose: To assess the thermal stability of the MOF and to quantify missing linker defects.

Procedure:

  • Place a small, accurately weighed amount of the activated MOF sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800°C).

  • The instrument will record the weight of the sample as a function of temperature.

  • Analyze the resulting TGA curve. The initial weight loss typically corresponds to the removal of residual solvent molecules. The subsequent major weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework. The temperature at which this decomposition begins is a measure of the MOF's thermal stability.

  • The percentage of weight loss corresponding to the organic linker can be used to calculate the number of linker molecules per formula unit and thus quantify the density of missing linker defects by comparing it to the theoretical value for a defect-free structure.

References

Technical Support Center: Synthesis of UiO-66-NDC MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of UiO-66-NDC (University of Oslo-66 with 1,4-naphthalenedicarboxylic acid linker). The focus is on the crucial role of modulators in tuning the material's properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized UiO-66-NDC powder shows poor crystallinity in the Powder X-ray Diffraction (PXRD) pattern. What could be the cause?

A1: Poor crystallinity can result from several factors related to nucleation and crystal growth. A common issue is overly rapid precipitation. The addition of a modulator, such as benzoic acid, can help control the crystallization rate. Modulators compete with the NDC linker to coordinate to the zirconium clusters, which slows down the framework's formation and allows for the growth of more ordered, larger crystals.[1][2] Consider adding a monocarboxylic acid modulator to your synthesis mixture to improve crystallinity.

Q2: The particle size of my UiO-66-NDC is too small and the crystals are heavily aggregated. How can I increase the crystal size and obtain well-defined octahedral crystals?

A2: Small, aggregated crystals are often a sign of rapid nucleation. Modulators are highly effective at controlling crystal size and morphology.[3][4] By increasing the concentration of a modulator like benzoic acid, you can suppress the rate of nucleation while promoting crystal growth, leading to larger, well-defined single crystals.[3] The modulator essentially "caps" the growing crystal facets, directing growth in a more controlled manner.[1][5]

Q3: My UiO-66-NDC sample has a much higher BET surface area than the theoretical value, but its thermal stability is reduced. Why is this happening?

A3: This is a classic effect of using modulators to introduce defects into the MOF structure.[6][7][8] Modulators, by competing with the dicarboxylic acid linker, can be incorporated into the framework, leading to "missing linker" or "missing cluster" defects.[6][7][9] These defects increase the porosity and accessible surface area of the material.[4][8] However, these structural imperfections also compromise the overall robustness of the framework, resulting in lower thermal stability.[6][7][8] The concentration and type of modulator can be used to tune this defect density.[6][10]

Q4: I am not seeing any precipitate form even after the specified reaction time. What should I check?

A4: The absence of product could be due to several factors. First, ensure your reaction temperature and time are appropriate. For UiO-66-NDC, temperatures around 120°C for 24 hours are often required.[3] Second, an excessively high concentration of a very strong acid modulator can sometimes completely inhibit MOF formation by making the reaction medium too acidic and preventing linker deprotonation.[11] Also, verify the purity and stoichiometry of your reagents (ZrCl₄ and 1,4-NDC).

Q5: How do I choose the right modulator for my UiO-66-NDC synthesis?

A5: The choice of modulator depends on the desired outcome.

  • For improved crystallinity and larger crystals: Aromatic carboxylic acids like benzoic acid are very effective, partly due to their structural similarity to the linker.[11]

  • To systematically introduce defects: Modulators are used to create defects. The acidity (pKa) and concentration of the modulator are key parameters.[10][12] Stronger acids or higher concentrations of the same modulator generally lead to a higher density of defects.[10][12] Common modulators for UiO-66 type MOFs include benzoic acid, acetic acid, and hydrochloric acid.[3]

Data Presentation: Modulator Effects on UiO-66-NDC Properties

The use of modulators like benzoic acid (BC) can systematically tune the structural and physical properties of UiO-66-NDC. The following table summarizes the observed effects based on varying modulator-to-linker ratios.

Modulator SystemModulator/Linker Ratio (BC/NDC)Effect on Crystal SizeEffect on BET Surface Area (m²/g)Effect on Defectivity & Thermal Stability
Benzoic Acid (BC)0Small, intergrown aggregates~950Low defect density, higher thermal stability
Benzoic Acid (BC)10 - 50Increases with modulator concentrationIncreases (up to ~1200)Defect density can be tuned up to ~50% (missing linkers/clusters); thermal stability decreases with increasing defects.[3][6][7]
Other Acid Modulators (e.g., HCl, Acetic Acid)VariesGenerally increases crystal sizeGenerally increases surface area via defect creation[10][11]The degree of defectivity often correlates with the modulator's acidity (pKa) and concentration.[10][12]

Experimental Protocols

Protocol 1: Standard Synthesis of UiO-66-NDC (Unmodulated)

This protocol is adapted from the work of Butova et al.[3]

  • Precursor Solution A: Suspend 279.6 mg of Zirconium(IV) chloride (ZrCl₄) in 20 mL of N,N-Dimethylformamide (DMF).

  • Precursor Solution B: Dissolve 259.4 mg of this compound (NDC) in 20 mL of DMF.

  • Mixing: Add Precursor Solution B to Precursor Solution A under stirring.

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Cooling & Collection: After the reaction, allow the autoclave to cool to room temperature. Collect the white powder product by centrifugation or filtration.

  • Washing: Wash the product multiple times with fresh DMF and then with ethanol (B145695) to remove unreacted precursors and solvent.

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 200°C) to remove residual solvent from the pores.[6][7]

Protocol 2: Modulated Synthesis of UiO-66-NDC with Benzoic Acid
  • Precursor Solution A: Suspend 279.6 mg of ZrCl₄ in 20 mL of DMF.

  • Precursor Solution B: Dissolve 259.4 mg of NDC and a specified molar equivalent of benzoic acid (e.g., 10 to 50 equivalents relative to ZrCl₄) in 20 mL of DMF.

  • Mixing: Add Precursor Solution B to Precursor Solution A under stirring.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Cooling, Collection, Washing & Activation: Follow steps 5-7 from Protocol 1.

Mandatory Visualizations

Modulator_Mechanism cluster_synthesis Synthesis Environment cluster_outcome Resulting Framework Zr_Cluster Zr₆ Cluster Perfect_MOF Ordered UiO-66-NDC (Lower Surface Area) Zr_Cluster->Perfect_MOF Coordination Defective_MOF Defective UiO-66-NDC (Higher Surface Area) Zr_Cluster->Defective_MOF Coordination (with defects) NDC_Linker NDC Linker (Dicarboxylic Acid) NDC_Linker->Zr_Cluster Forms framework NDC_Linker->Perfect_MOF Modulator Modulator (Monocarboxylic Acid) Modulator->Zr_Cluster Competes for coordination sites Modulator->Defective_MOF Creates 'Missing Linker' Defects

Caption: Role of a modulator in UiO-66-NDC synthesis.

Synthesis_Workflow A 1. Prepare Solutions - ZrCl₄ in DMF - NDC & Modulator in DMF B 2. Mix Precursor Solutions A->B C 3. Solvothermal Reaction (e.g., 120°C, 24h) B->C D 4. Isolate Product (Centrifugation/Filtration) C->D E 5. Wash Product (DMF, then Ethanol) D->E F 6. Activate (Dry) (Vacuum heating) E->F G 7. Characterization (PXRD, BET, TGA) F->G

Caption: Experimental workflow for modulated MOF synthesis.

Troubleshooting_Tree Start Problem with Synthesis Output? C1 Poor PXRD Pattern (Broad Peaks) Start->C1 C2 Small / Aggregated Crystals Start->C2 C3 High Surface Area but Low Thermal Stability Start->C3 C4 No Product Formed Start->C4 S1 Solution: - Add/Increase modulator conc. - Increase reaction time/temp. C1->S1 S2 Solution: Increase modulator to linker ratio to slow nucleation. C2->S2 Cause3 Cause: High defect density induced by modulator. C3->Cause3 S3 Action: Reduce modulator concentration or use a weaker acid modulator. Cause3->S3 S4 Check: - Reaction temp/time - Reagent purity & ratio - Excessive modulator conc. C4->S4

Caption: Troubleshooting guide for UiO-66-NDC synthesis.

References

Technical Support Center: Thermal Degradation of Polyesters Containing 1,4-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the thermal degradation of polyesters incorporating 1,4-naphthalenedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal properties of polyesters containing this compound compared to those with terephthalic acid or 2,6-naphthalenedicarboxylic acid?

A1: Polyesters containing naphthalene (B1677914) dicarboxylic acid isomers, such as this compound, generally exhibit enhanced thermal stability compared to their terephthalic acid-based counterparts (like PET). The incorporation of the rigid naphthalene ring into the polymer backbone restricts the mobility of the polymer chains, leading to higher glass transition temperatures (Tg) and melting points (Tm).[1] While much of the literature focuses on the 2,6-isomer (polyethylene naphthalate or PEN), it is known that PEN has a higher Tg (around 120°C) compared to PET (around 75°C).[2] Polyesters from the 1,4-isomer are expected to have similar enhancements in thermal properties.

Q2: What is the primary mechanism of thermal degradation for these aromatic polyesters?

A2: The thermal degradation of aromatic polyesters is a complex process that can involve several reactions. The primary mechanism is typically initiated by the random scission of the ester linkages.[3] For polyesters with a β-hydrogen in the diol component, a cyclic mechanism involving a β-hydrogen transfer is a common pathway, leading to the formation of vinyl ester and carboxylic acid end groups.[4] At higher temperatures, radical degradation processes are thought to become more dominant.[5] The presence of the naphthalene ring can influence the degradation pathway and improve thermal stability.[5]

Q3: How does the atmosphere (e.g., inert vs. oxidative) affect the thermal degradation of these polyesters?

A3: The atmosphere plays a critical role in the degradation process. In an inert atmosphere (like nitrogen or argon), the degradation is primarily pyrolytic, involving the chemical breakdown of the polymer due to heat. In an oxidative atmosphere (like air), thermo-oxidative degradation occurs, which is often more complex and can happen at lower temperatures. The presence of oxygen can lead to the formation of radicals, which can accelerate the degradation process and lead to different degradation byproducts. For some polyesters, thermo-oxidative processes can result in a higher char yield.[6]

Q4: What are the typical decomposition products observed during the thermal degradation of these polyesters?

A4: During thermal degradation, a variety of volatile species can be produced. For aromatic polyesters, common products include carbon dioxide, aldehydes, and phthalates.[6] Specifically for polyesters similar to PET and PEN, the degradation can lead to the formation of CO, CO2, and benzoic acid derivatives.[4] The specific products and their relative amounts will depend on the exact polymer structure, the degradation temperature, and the atmosphere.

Troubleshooting Guide

Q1: My TGA curve shows an initial weight loss at a low temperature (below 100°C). What could be the cause?

A1: An initial weight loss at temperatures below 100°C is most likely due to the evaporation of absorbed moisture or residual solvents from the sample. It is crucial to properly dry the polymer sample before analysis to avoid this. If the issue persists, consider pre-heating the sample in the TGA instrument at a temperature just above the boiling point of the suspected volatile component before starting the main heating program.

Q2: The onset decomposition temperature of my polyester (B1180765) is lower than expected. What are the potential reasons?

A2: A lower than expected decomposition temperature can be attributed to several factors:

  • Impurities: Residual catalysts, monomers, or other impurities from the synthesis process can lower the thermal stability.

  • Low Molecular Weight: Polymers with a lower molecular weight generally have lower thermal stability.

  • Hydrolysis: The presence of water can lead to hydrolytic degradation of the ester bonds, especially at elevated temperatures, which can precede thermal degradation.[7][8] Ensure your sample is thoroughly dried.

  • Oxidative Degradation: If the analysis is not performed under a completely inert atmosphere, oxidative degradation can begin at lower temperatures. Check for leaks in your TGA system's purge gas line.

Q3: The residue or char yield at the end of my TGA run is inconsistent between samples. Why might this be happening?

A3: Inconsistent char yield can be caused by:

  • Heating Rate: Different heating rates can affect the kinetics of the degradation reactions, leading to variations in the final residue.[9] Ensure a consistent heating rate is used for all comparable experiments.

  • Sample Mass and Form: Variations in the sample mass, particle size, and how it is packed in the crucible can influence heat transfer and the diffusion of volatile products, affecting the char formation.

  • Atmosphere: Even small amounts of oxygen in an "inert" atmosphere can significantly impact the final residue. Ensure a consistent and high-purity purge gas is used.

  • Sample Contamination: Contamination of the sample or the TGA sample holder can lead to unexpected residues. Regularly clean the sample holder by heating it to a high temperature in an air atmosphere.[10]

Q4: My DSC thermogram shows multiple melting peaks. What does this indicate?

A4: Multiple melting peaks in a DSC thermogram can suggest several possibilities:

  • Different Crystal Structures: The polymer may have different crystalline forms (polymorphs) with distinct melting points.

  • Recrystallization during Heating: The heating process itself can cause some parts of the polymer to melt and then recrystallize into a more stable crystalline form, which then melts at a higher temperature.

  • Polymer Blend: If your sample is a blend of different polymers, you may see the individual melting peaks for each component.

  • Thermal History: The thermal history of the sample can significantly affect its crystalline structure. To get a baseline, you can heat the sample above its melting point, cool it at a controlled rate, and then perform a second heating scan.

Quantitative Data Summary

The following tables summarize key thermal properties of polyesters containing naphthalene dicarboxylic acid, with comparisons to PET where available. Note that specific values for this compound-based polyesters are less common in the literature than for the 2,6-isomer (PEN).

Table 1: Thermal Properties of Naphthalene-Based Polyesters vs. PET

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)
Poly(ethylene terephthalate) (PET)~75~265~400-450
Poly(ethylene 2,6-naphthalate) (PEN)~120~270>450
PET-PEN Blend (9% PEN)~84.5VariesNot specified

Data synthesized from multiple sources.[1][2][4]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polyester.

Methodology:

  • Sample Preparation: Ensure the polyester sample is completely dry by heating it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines and relevant standards (e.g., ASTM E1582, ASTM E2040).[11]

  • Sample Loading: Place a small amount of the dried sample (typically 5-10 mg) into a clean TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the expected decomposition range (e.g., 800°C).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset decomposition temperature (the temperature at which significant weight loss begins).

    • Determine the temperature of maximum decomposition rate from the peak of the derivative of the TGA curve (DTG curve).[9]

    • Calculate the percentage of residue remaining at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.

Methodology:

  • Sample Preparation: Use a small, dried sample of the polyester (typically 5-10 mg).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

  • Sample Encapsulation: Seal the sample in an aluminum DSC pan. Use an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas like nitrogen at a constant flow rate.

    • Heating and Cooling Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min). This is to erase the sample's prior thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature.

      • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan.

  • Data Analysis:

    • Analyze the data from the second heating scan for a more representative measurement of the material's properties.

    • Determine the glass transition temperature (Tg) as a step change in the heat flow curve.

    • Determine the melting temperature (Tm) from the peak of the endothermic melting event.[12]

Visualizations

Below are diagrams illustrating key concepts related to the thermal degradation of polyesters containing this compound.

Thermal_Degradation_Pathway Polyester Polyester with 1,4-Naphthalene Dicarboxylic Acid Heat Heat (Inert Atmosphere) Polyester->Heat Scission Ester Linkage Scission (β-H Transfer) Polyester->Scission Heat->Scission Initiation Fragments Polymer Fragments with Vinyl and Carboxylic Acid End Groups Scission->Fragments Volatiles Volatile Products (CO, CO2, Aldehydes) Fragments->Volatiles Further Degradation Char Char Residue Fragments->Char Cross-linking TGA_Workflow start Start prep Dry Polyester Sample start->prep load Load 5-10 mg Sample into TGA Crucible prep->load setup Set Parameters: - Inert Atmosphere (N2) - Heating Rate (e.g., 10°C/min) load->setup run Run TGA Experiment setup->run data Collect Weight vs. Temperature Data run->data analysis Analyze Data: - Onset Decomposition Temp. - DTG Peak - Residue % data->analysis end End analysis->end

References

Technical Support Center: Enhancing the Mechanical Properties of 1,4-Naphthalate Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mechanical properties of 1,4-naphthalate polyesters, such as polyethylene (B3416737) naphthalate (PEN).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,4-naphthalate polyester (B1180765) films are brittle and exhibit low tensile strength. What are the potential causes and how can I improve this?

A1: Brittleness and low tensile strength in 1,4-naphthalate polyester films can stem from several factors, primarily related to molecular weight, crystallinity, and processing conditions.

  • Low Molecular Weight: Insufficient polymerization time or non-optimal catalyst concentration can lead to shorter polymer chains, resulting in poor entanglement and reduced mechanical strength.

  • High Crystallinity: While some crystallinity is desirable, excessive or poorly controlled crystallization can lead to the formation of large, brittle spherulites.

  • Inadequate Processing: Improper melt processing temperatures or quench rates can introduce internal stresses and unfavorable morphology.

Troubleshooting Steps:

  • Verify Polymer Molecular Weight: Use techniques like intrinsic viscosity or gel permeation chromatography (GPC) to confirm the molecular weight of your polymer. If it's too low, consider optimizing the polymerization conditions.

  • Control Crystallization:

    • Annealing: Introduce a post-processing annealing step below the melting temperature to allow for the reorganization of crystalline structures.

    • Quenching: Rapidly quenching the film after extrusion can suppress large spherulite formation, leading to a more amorphous and tougher material. Subsequent controlled annealing can then be used to develop desired crystallinity.

  • Optimize Melt Processing: Adjust the extrusion or molding temperature to ensure the polymer is fully molten and homogenous without causing thermal degradation.

Q2: I'm observing significant thermal degradation during melt processing of my poly(ethylene 1,4-naphthalate) (PEN), indicated by discoloration and a drop in viscosity. How can I mitigate this?

A2: Thermal degradation is a common issue, especially at the high temperatures required for processing PEN. This is often due to thermo-oxidative reactions.

Troubleshooting Steps:

  • Incorporate Stabilizers: Add thermal stabilizers or antioxidants to the polymer melt. Phosphite-based stabilizers are often effective in preventing oxidation.

  • Process under Inert Atmosphere: Purging the extruder or molding machine with nitrogen can significantly reduce oxidative degradation by minimizing contact with oxygen.

  • Minimize Residence Time: Reduce the time the polymer spends at high temperatures in the processing equipment to limit the extent of thermal degradation.

Q3: How does the choice of comonomer affect the mechanical properties of 1,4-naphthalate copolyesters?

A3: Incorporating a comonomer is a common strategy to tailor the properties of 1,4-naphthalate polyesters. The effect on mechanical properties depends on the comonomer's structure and concentration. Flexible, aliphatic comonomers can disrupt the rigid chain packing of the naphthalate units, leading to:

  • Reduced Crystallinity: This generally increases flexibility and impact strength but may decrease tensile strength and modulus.

  • Lower Glass Transition Temperature (Tg): This can broaden the processing window and improve ductility.

Below is a summary of the typical effects of incorporating a flexible comonomer like adipic acid.

Data Summary

Table 1: Effect of Adipic Acid Comonomer on the Mechanical Properties of Poly(ethylene 1,4-naphthalate)

Adipic Acid Content (mol%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0180155.2
5165454.8
101401204.1
201103503.5

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene 1,4-naphthalate-co-ethylene adipate)

  • Reactants:

    • Dimethyl 1,4-naphthalenedicarboxylate (DMNDA)

    • Ethylene glycol (EG)

    • Adipic acid (AA)

    • Zinc acetate (B1210297) (catalyst)

    • Antimony trioxide (catalyst)

  • Esterification:

    • Charge the reactor with DMNDA, AA, and EG in the desired molar ratio.

    • Add zinc acetate (0.05 mol% based on total dicarboxylate).

    • Heat the mixture to 180-220°C under a nitrogen atmosphere to carry out transesterification (for DMNDA) and esterification (for AA), distilling off methanol (B129727) and water.

  • Polycondensation:

    • Add antimony trioxide (0.04 mol% based on total dicarboxylate).

    • Gradually increase the temperature to 280-290°C while reducing the pressure to below 1 Torr.

    • Continue the reaction until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.

  • Extrusion and Quenching:

    • Extrude the molten polymer through a film die onto a chilled roller to produce an amorphous film.

  • Annealing (Optional):

    • Heat the quenched film in an oven at a temperature between the glass transition temperature (Tg) and the melting temperature (Tm) for a controlled period to induce crystallization.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Film Processing cluster_characterization Characterization esterification Esterification (180-220°C, N2) polycondensation Polycondensation (280-290°C, Vacuum) esterification->polycondensation extrusion Melt Extrusion polycondensation->extrusion quenching Rapid Quenching extrusion->quenching annealing Annealing (Tg < T < Tm) quenching->annealing mechanical_testing Mechanical Testing quenching->mechanical_testing annealing->mechanical_testing

Caption: Workflow for synthesis, processing, and characterization of 1,4-naphthalate polyester films.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Brittle Film, Low Tensile Strength low_mw Low Molecular Weight issue->low_mw high_crystallinity High Crystallinity issue->high_crystallinity proc_issues Processing Issues issue->proc_issues optimize_poly Optimize Polymerization low_mw->optimize_poly control_xtal Control Crystallization (Annealing/Quenching) high_crystallinity->control_xtal optimize_proc Optimize Melt Processing proc_issues->optimize_proc

Caption: Troubleshooting logic for addressing brittle 1,4-naphthalate polyester films.

Technical Support Center: Post-Synthesis Modification of MOFs with 1,4-NDC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the post-synthesis modification (PSM) of metal-organic frameworks (MOFs) containing 1,4-naphthalenedicarboxylic acid (1,4-NDC) linkers.

Troubleshooting Guide

This section addresses common issues encountered during the post-synthesis modification of 1,4-NDC MOFs.

Issue ID Problem Potential Causes Suggested Solutions
PSM-NDC-001 Low or No Ligand Exchange/Functionalization Efficiency - Inadequate reaction temperature or time.- Steric hindrance from the incoming ligand.- Poor solubility of the new linker in the reaction solvent.- The 1,4-NDC linker is too strongly bound within the framework.- Gradually increase the reaction temperature and/or extend the reaction time. Monitor for any changes in crystallinity.- Select a smaller or less bulky incoming ligand if possible.- Use a co-solvent system to improve the solubility of the new linker.- Consider using a modulator during the initial MOF synthesis to create defects, which can serve as more accessible sites for PSM.[1][2]
PSM-NDC-002 Significant Loss of Crystallinity and/or Porosity Post-Modification - Harsh reaction conditions (e.g., excessively high temperature, prolonged reaction time).- Use of a chemically incompatible solvent that damages the MOF structure.- The incoming ligand disrupts the framework's structural integrity.- Instability of the parent MOF under the chosen PSM conditions.- Perform a time-course study to find the optimal reaction time that maximizes modification while preserving crystallinity.- Screen a variety of solvents to find one that is compatible with both the MOF and the incoming linker, and that does not degrade the framework.- Ensure the new linker has a compatible geometry and length with the parent framework.- Confirm the thermal and chemical stability of the parent 1,4-NDC MOF before attempting PSM.
PSM-NDC-003 Difficulty in Characterizing the Modified MOF - Incomplete removal of unreacted reagents and solvent molecules from the pores.- Low degree of modification, making changes difficult to detect with certain techniques.- Overlapping signals in spectroscopic analyses (e.g., ¹H NMR, FT-IR).- Implement a rigorous washing and solvent exchange procedure post-modification. Thermogravimetric analysis (TGA) can help confirm the removal of guest molecules.[3]- Employ more sensitive characterization techniques. For example, X-ray Photoelectron Spectroscopy (XPS) can provide surface-sensitive elemental information.[4]- For NMR analysis, digest the MOF in an acidic or basic solution to analyze the linker composition.- Use techniques like Powder X-ray Diffraction (PXRD) to confirm the retention of the crystalline structure.[4][5]
PSM-NDC-004 Inhomogeneous or Surface-Only Modification - Diffusion limitations of the incoming linker into the bulk of the MOF crystals.- Short reaction times that do not allow for complete diffusion.- Large crystal size of the parent MOF.- Increase the reaction time to allow for diffusion into the crystal core.- Reduce the crystal size of the parent MOF during its initial synthesis.- Employ techniques like energy-dispersive X-ray spectroscopy (EDX) mapping to visualize the distribution of the new functional groups.

Frequently Asked Questions (FAQs)

A curated list of frequently asked questions to provide quick answers to common queries.

Q1: What is post-synthesis modification (PSM) of MOFs?

A1: Post-synthesis modification is a technique used to chemically alter a pre-synthesized MOF, allowing for the introduction of new functional groups or the modification of existing ones without compromising the overall framework structure. This approach is beneficial for incorporating functionalities that may not be stable under the initial MOF synthesis conditions.

Q2: What are the advantages of performing PSM on MOFs with 1,4-NDC linkers?

A2: PSM on 1,4-NDC MOFs allows for the fine-tuning of their properties. For instance, introducing new functional groups can enhance gas sorption selectivity, improve catalytic activity, or create specific binding sites for drug delivery applications. The larger surface area of the naphthalene (B1677914) ring compared to a benzene (B151609) ring also offers more possibilities for functionalization.

Q3: How can I confirm that the post-synthesis modification was successful?

A3: A combination of characterization techniques is recommended. Powder X-ray Diffraction (PXRD) should be used to confirm that the MOF's crystalline structure is maintained.[4][5] Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) of digested samples can provide evidence of the new functional groups. X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of new elements on the MOF's surface.[4]

Q4: What is Solvent-Assisted Ligand Exchange (SALE)?

A4: Solvent-Assisted Ligand Exchange (SALE) is a common PSM technique where a pre-synthesized MOF is suspended in a solution containing a new organic linker. Over time and with heating, the original linkers in the MOF are exchanged for the new linkers from the solution. This method is often used to alter the pore size or introduce new functionalities into the MOF.

Q5: Can I functionalize the naphthalene ring of the 1,4-NDC linker directly?

A5: Direct functionalization of the aromatic rings of the linker within the MOF structure is possible but can be challenging due to potential side reactions and the need for reagents to diffuse into the pores. Reactions like nitration or bromination may be possible, but conditions must be carefully optimized to avoid framework degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Solvent-Assisted Ligand Exchange (SALE) of a UiO-66-NDC MOF

This protocol describes a general procedure for exchanging the 1,4-NDC linker in a UiO-66-NDC MOF with a different dicarboxylic acid linker.

Materials:

  • Pre-synthesized and activated UiO-66-NDC MOF

  • New dicarboxylic acid linker (e.g., 2,6-naphthalenedicarboxylic acid)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous methanol (B129727)

  • Screw-capped vials

Procedure:

  • In a screw-capped vial, suspend 50 mg of activated UiO-66-NDC in 10 mL of anhydrous DMF.

  • In a separate vial, prepare a solution of the new dicarboxylic acid linker in DMF. The concentration will depend on the specific linker and desired exchange percentage (typically a 10-50 fold molar excess of the new linker to the 1,4-NDC in the MOF is used).

  • Add the new linker solution to the suspension of UiO-66-NDC.

  • Seal the vial tightly and place it in a pre-heated oven at 80-120°C. The optimal temperature and time will vary depending on the new linker and should be determined experimentally (start with 24 hours).

  • After the reaction, allow the vial to cool to room temperature.

  • Collect the solid product by centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted new linker.

  • Perform a solvent exchange with methanol (3 x 10 mL) over 24 hours.

  • Activate the modified MOF by heating under vacuum to remove the methanol.

  • Characterize the final product using PXRD, ¹H NMR of a digested sample, and TGA to confirm successful exchange and framework stability.

Protocol 2: Characterization of Modified 1,4-NDC MOFs

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To assess the crystallinity and structural integrity of the MOF after modification.

  • Procedure: A small amount of the dried MOF powder is gently ground and mounted on a sample holder. The PXRD pattern is collected and compared to the pattern of the parent MOF. A successful modification should retain the characteristic diffraction peaks of the parent framework.[3]

2. ¹H NMR Spectroscopy of Digested MOF:

  • Purpose: To quantify the degree of ligand exchange or functionalization.

  • Procedure:

    • Accurately weigh 5-10 mg of the modified MOF into a vial.

    • Digest the MOF by adding a deuterated acid (e.g., D₂SO₄) or base (e.g., NaOD in D₂O).

    • Sonicate the mixture until the solid is fully dissolved.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum and integrate the signals corresponding to the original 1,4-NDC linker and the new linker or functional group. The ratio of these integrals can be used to calculate the modification percentage.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the modified MOF and confirm the removal of solvent molecules.

  • Procedure: A small, accurately weighed sample of the MOF is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate. The resulting weight loss curve provides information on solvent removal and the decomposition temperature of the framework.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for MOFs synthesized with 1,4-NDC linkers, providing a baseline for comparison after post-synthesis modification.

MOF Name Metal Center BET Surface Area (m²/g) Pore Volume (cm³/g) Hydrogen Generation Rate (mL H₂ g⁻¹ min⁻¹ at 60 °C) Reference
Co(1,4-NDC)Co8200.451777[4][5]
Ni(1,4-NDC)Ni7700.401333[4][5]
UiO-66-1,4-NDCZr---[2]
Cu(1,4-NDC)Cu470--[2]

Visualizations

Diagrams illustrating key workflows and relationships in the post-synthesis modification of 1,4-NDC MOFs.

PSM_Workflow cluster_start Parent MOF Preparation cluster_psm Post-Synthesis Modification cluster_analysis Purification & Analysis start Synthesis of 1,4-NDC MOF activation Activation (Solvent Removal) start->activation psm_step PSM Reaction (e.g., SALE) activation->psm_step washing Washing & Solvent Exchange psm_step->washing final_activation Final Activation washing->final_activation characterization Characterization (PXRD, NMR, TGA) final_activation->characterization

Caption: General workflow for the post-synthesis modification of a 1,4-NDC MOF.

Troubleshooting_Logic start PSM Experiment check_crystallinity Check Crystallinity (PXRD) start->check_crystallinity check_modification Check Modification (NMR, FT-IR) check_crystallinity->check_modification Crystallinity OK failure_crystallinity Issue: Loss of Crystallinity check_crystallinity->failure_crystallinity Crystallinity Lost success Successful Modification check_modification->success Modification OK failure_modification Issue: Low/No Modification check_modification->failure_modification Modification Failed adjust_conditions Adjust Reaction Conditions (Time, Temp) failure_crystallinity->adjust_conditions failure_modification->adjust_conditions check_reagents Check Reagent Solubility/Compatibility failure_modification->check_reagents adjust_conditions->start Retry check_reagents->start Retry

Caption: A decision tree for troubleshooting common PSM outcomes.

References

Technical Support Center: Activation Procedures for 1,4-NDC Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation of Metal-Organic Frameworks (MOFs) based on the 1,4-naphthalenedicarboxylic acid (1,4-NDC) linker. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for preparing these materials for use in your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful activation of your 1,4-NDC based MOFs.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "activating" a 1,4-NDC based MOF?

A1: Activation is a critical step to remove solvent molecules that occupy the pores of the MOF after synthesis.[1] These guest molecules, often high-boiling point solvents like N,N-dimethylformamide (DMF), block the porous network.[2] Successful activation evacuates these pores, making the internal surface area accessible for applications such as gas storage, separation, and catalysis.

Q2: What are the most common methods for activating 1,4-NDC based MOFs?

A2: The two primary methods for activating 1,4-NDC based MOFs are solvent exchange followed by thermal activation, and direct thermal activation. Solvent exchange involves replacing the high-boiling point synthesis solvent with a more volatile solvent before heating.[2] Supercritical CO2 drying is another effective, albeit less common, method that can prevent pore collapse in delicate structures.[3]

Q3: How do I know if my 1,4-NDC based MOF has been successfully activated?

A3: Successful activation is typically confirmed by a significant increase in the Brunauer-Emmett-Teller (BET) surface area as measured by nitrogen adsorption-desorption analysis.[4] Powder X-ray diffraction (PXRD) should also be used to confirm that the crystalline structure of the MOF has been maintained throughout the activation process. A loss of crystallinity can indicate framework collapse.

Q4: Can I activate my 1,4-NDC based MOF by heating alone, without solvent exchange?

A4: While direct thermal activation is possible for some robust MOFs, it is generally not recommended for those synthesized in high-boiling point solvents like DMF.[2] Direct heating to high temperatures to remove such solvents can cause the framework to collapse due to strong interactions between the solvent and the MOF's metal centers, as well as high capillary forces during solvent evaporation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low BET Surface Area After Activation 1. Incomplete removal of solvent molecules. 2. Partial or complete collapse of the MOF framework.[5] 3. The as-synthesized material has low intrinsic porosity.1. Increase the duration or temperature of thermal activation, ensuring the temperature does not exceed the thermal stability of the MOF. 2. Perform a thorough solvent exchange with a low-boiling point, low surface tension solvent prior to thermal activation.[6] 3. Characterize the as-synthesized material to ensure it has the expected crystalline structure.
Loss of Crystallinity (Amorphization) in PXRD Pattern 1. The activation temperature was too high, leading to thermal decomposition of the framework. 2. Strong capillary forces during solvent removal caused the framework to collapse.[2] 3. The MOF is unstable in the solvent used for exchange.1. Determine the thermal stability of your MOF using thermogravimetric analysis (TGA) and activate at a temperature well below the decomposition temperature. 2. Employ a gentler activation method, such as a gradual temperature ramp under vacuum or supercritical CO2 drying.[3] 3. Ensure the solvent used for exchange is compatible with your MOF. Test stability in small batches if unsure.
Inconsistent or Irreproducible Activation Results 1. Variations in the solvent exchange procedure (duration, number of exchanges). 2. Inconsistent heating rates or final activation temperatures. 3. Differences in the initial state of the as-synthesized MOF (e.g., crystal size, defects).1. Standardize the solvent exchange protocol, including solvent volume, exchange duration, and number of washes. 2. Use a programmable oven or furnace to ensure a consistent heating profile for all samples. 3. Ensure consistent synthesis conditions to produce MOFs with similar initial properties.

Quantitative Data on Activation Parameters

The following table summarizes activation conditions and resulting BET surface areas for various 1,4-NDC based MOFs reported in the literature. This data can serve as a starting point for developing your own activation protocols.

MOFMetal CenterSolvent Exchange ProtocolThermal Activation ConditionsResulting BET Surface Area (m²/g)
UiO-66-NDC ZrWashed with DMF, then exchanged with methanol (B129727) for 1 day (3 exchanges).[7]Dried at 105°C under vacuum, then in-situ at 110°C under vacuum before measurement.[7]~1070
UiO-66-NDC ZrNot specified, but noted to be stable after thermal activation.200°CNot specified
Co(1,4-NDC) CoWashed with DMF and ethanol.Dried at 100°C for 12 hours.[8]820[8]
Ni(1,4-NDC) NiWashed with DMF and ethanol.Dried at 100°C for 12 hours.[8]770[8]
Cu(1,4-NDC) CuWashed with DMF and ethanol.Dried at 100°C for 6 hours.Not specified
Zn-based 1,4-NDC ZnNot specified.Not specified.146

Detailed Experimental Protocols

Protocol 1: Solvent Exchange followed by Thermal Activation (General Procedure)

This protocol is a general guideline and may need to be optimized for your specific 1,4-NDC based MOF.

1. Solvent Exchange:

  • After synthesis, wash the bulk MOF sample with fresh DMF (or the synthesis solvent) to remove unreacted starting materials. Centrifuge and decant the supernatant. Repeat this washing step 2-3 times.
  • Immerse the washed MOF in a volatile solvent with a low boiling point, such as methanol or ethanol. Use a volume of solvent that is at least 10 times the volume of the MOF powder.
  • Allow the MOF to soak in the fresh solvent for at least 24 hours to facilitate the exchange of the high-boiling point synthesis solvent from the pores.
  • Decant the solvent and replenish with fresh volatile solvent. Repeat this exchange process 3-4 times over 2-3 days to ensure complete solvent exchange.

2. Thermal Activation:

  • After the final solvent exchange, decant the solvent and transfer the wet MOF powder to a suitable container for vacuum drying (e.g., a Schlenk flask or a vacuum oven sample holder).
  • Dry the sample under dynamic vacuum at a moderately elevated temperature (e.g., 60-80°C) for several hours to remove the bulk of the volatile solvent.
  • For full activation, heat the sample under high vacuum to a temperature appropriate for your specific MOF (refer to the table above or determine by TGA). A typical activation temperature for robust Zr-based MOFs like UiO-66-NDC is around 150-200°C, while other 1,4-NDC MOFs may require milder conditions (e.g., 100-120°C).[8][9] Maintain this temperature for several hours (e.g., 6-12 hours) until the pressure in the system stabilizes at a low value.
  • Cool the sample to room temperature under vacuum before handling to prevent the re-adsorption of atmospheric moisture and gases.

Visualizing the Activation Workflow

The following diagrams illustrate the key steps and decision points in the activation process for 1,4-NDC based MOFs.

ActivationWorkflow cluster_synthesis Synthesis & Initial Wash cluster_activation Activation as_synthesized As-Synthesized MOF (in mother liquor) wash_dmf Wash with fresh DMF (3x) as_synthesized->wash_dmf solvent_exchange Solvent Exchange (e.g., Methanol, 3-4x over 2-3 days) wash_dmf->solvent_exchange thermal_activation Thermal Activation (under vacuum) solvent_exchange->thermal_activation activated_mof Activated MOF thermal_activation->activated_mof

General workflow for the activation of 1,4-NDC based MOFs.

TroubleshootingFlowchart start Activation Complete check_pxrd Check PXRD for Crystallinity start->check_pxrd check_bet Check BET Surface Area check_pxrd->check_bet Crystalline failure_collapse Framework Collapse check_pxrd->failure_collapse Amorphous success Successful Activation check_bet->success High failure_incomplete Incomplete Activation check_bet->failure_incomplete Low adjust_temp Adjust Activation Temperature/Time failure_incomplete->adjust_temp improve_exchange Improve Solvent Exchange Protocol failure_incomplete->improve_exchange

Troubleshooting flowchart for the activation of 1,4-NDC based MOFs.

References

Validation & Comparative

A Comparative Guide to Polymer Properties: 1,4-Naphthalenedicarboxylic Acid vs. 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the isomeric influence of naphthalenedicarboxylic acid on the performance of high-performance polyesters, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their properties and synthesis.

The isomeric substitution of the carboxylic acid groups on the naphthalene (B1677914) ring—specifically at the 1,4- versus the 2,6- positions—profoundly impacts the resultant polymer's architecture and, consequently, its material properties. This guide elucidates these differences through a detailed comparison of polyesters derived from 1,4-naphthalenedicarboxylic acid (1,4-NDA) and 2,6-naphthalenedicarboxylic acid (2,6-NDA), supported by experimental data and methodologies.

Introduction to the Isomers

Both this compound and 2,6-naphthalenedicarboxylic acid are aromatic dicarboxylic acids with the molecular formula C₁₂H₈O₄.[1][2] They serve as monomers in the synthesis of high-performance polyesters, imparting enhanced thermal and mechanical properties compared to their terephthalic acid-based counterparts.[3] However, the spatial arrangement of their functional groups dictates the linearity and symmetry of the resulting polymer chains, leading to significant variations in performance.[4]

This compound (1,4-NDA) features a "kinked" or bent molecular structure due to the positioning of the carboxylic acid groups on the same aromatic ring. This non-linear geometry disrupts the packing efficiency of the polymer chains.

2,6-Naphthalenedicarboxylic Acid (2,6-NDA) possesses a linear and highly symmetrical structure, with the carboxylic acid groups positioned on opposite sides of the naphthalene ring system. This linearity allows for efficient chain packing and the formation of highly crystalline domains.[4]

Impact on Polymer Properties: A Comparative Analysis

The structural disparity between 1,4-NDA and 2,6-NDA directly translates to notable differences in the thermal, mechanical, and barrier properties of their corresponding polyesters. This comparison will primarily focus on the well-studied poly(ethylene naphthalate) (PEN) derived from 2,6-NDA and available data for polyesters derived from 1,4-NDA.

Thermal Properties

Polymers derived from the linear 2,6-NDA consistently exhibit superior thermal stability. The efficient chain packing in poly(ethylene 2,6-naphthalate) (PEN) results in a significantly higher glass transition temperature (Tg) and melting point (Tm) compared to polyesters made with non-linear isomers. For instance, the introduction of 1,4-NDA into a copolyester system does not significantly enhance the glass transition temperature, suggesting that a homopolymer of 1,4-NDA and ethylene (B1197577) glycol would have a lower Tg than PEN.[4]

PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 1,4-naphthalate) (PE(1,4)N)
Glass Transition Temperature (Tg) ~120 °C[1]Lower than PEN; introduction into copolyesters does not significantly increase Tg[4]
Melting Point (Tm) 262 - 275 °C[5]Data not readily available for homopolymer
Heat Deflection Temperature Higher than PETData not readily available for homopolymer

Table 1: Comparison of Thermal Properties

Mechanical Properties

The high crystallinity and strong intermolecular forces in 2,6-NDA-based polyesters impart exceptional mechanical strength and stiffness. PEN, for example, demonstrates a higher tensile strength and Young's modulus compared to many other polyesters, including poly(ethylene terephthalate) (PET).[6][7] While specific data for the homopolymer of 1,4-NDA is limited, the less efficient chain packing due to its bent structure would logically result in lower mechanical performance.

PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 1,4-naphthalate) (PE(1,4)N)
Tensile Strength ~108.6 MPa (at room temperature)[8]Data not readily available for homopolymer
Young's Modulus ~1.86 GPa (at room temperature)[8]Data not readily available for homopolymer
Elongation at Break ~60%[6]Data not readily available for homopolymer

Table 2: Comparison of Mechanical Properties

Structure-Property Relationship Visualization

The following diagram illustrates the fundamental relationship between the isomeric structure of the naphthalenedicarboxylic acid monomer and the resulting polymer properties.

G Influence of NDA Isomer Structure on Polyester (B1180765) Properties cluster_0 2,6-Naphthalenedicarboxylic Acid cluster_1 This compound NDA_26 Linear & Symmetrical Structure Packing_26 Efficient Chain Packing & High Crystallinity NDA_26->Packing_26 Leads to Props_26 Superior Thermal Stability High Mechanical Strength Excellent Barrier Properties Packing_26->Props_26 Results in NDA_14 Bent ('Kinked') Structure Packing_14 Disrupted Chain Packing & Amorphous Nature NDA_14->Packing_14 Leads to Props_14 Lower Thermal Stability Reduced Mechanical Strength Packing_14->Props_14 Results in

Caption: Isomeric structure dictates polymer chain packing and resulting properties.

Experimental Protocols

The synthesis of polyesters from naphthalenedicarboxylic acids is typically achieved through a two-step melt polycondensation process. The following is a generalized experimental protocol.

Synthesis of Poly(alkylene naphthalate) via Melt Polycondensation

Step 1: Esterification

  • A mixture of the naphthalenedicarboxylic acid isomer (or its dimethyl ester, such as dimethyl 2,6-naphthalenedicarboxylate) and a diol (e.g., ethylene glycol) in a specific molar ratio (typically 1:2.2) is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.

  • A catalyst, such as antimony trioxide or a titanium compound, is added to the mixture.[9]

  • The temperature is gradually raised to 180-220°C under a nitrogen atmosphere to initiate the esterification reaction, during which water or methanol (B129727) is distilled off.

  • This stage is continued until the theoretical amount of byproduct is collected.

Step 2: Polycondensation

  • A stabilizer, such as phosphoric acid, is added to the reaction mixture.

  • The temperature is then increased to 270-290°C, and a vacuum is gradually applied (typically below 1 torr).

  • The polycondensation reaction proceeds with the removal of excess diol, leading to an increase in the molecular weight of the polymer.

  • The reaction is monitored by the torque of the mechanical stirrer and is terminated when the desired melt viscosity is achieved.

  • The resulting polymer is then extruded, quenched, and pelletized.

The following diagram outlines the general workflow for the synthesis and characterization of these polyesters.

G Monomers NDA Isomer + Diol Catalyst Catalyst Addition Monomers->Catalyst Esterification Esterification (180-220°C, N2 atm) Byproduct Removal Catalyst->Esterification Polycondensation Polycondensation (270-290°C, Vacuum) Viscosity Increase Esterification->Polycondensation Polymer Resulting Polyester Polycondensation->Polymer Characterization Characterization Polymer->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing (Tensile) Characterization->Mechanical Structural Structural Analysis (NMR, FTIR) Characterization->Structural

Caption: General workflow for polyester synthesis and characterization.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the synthesized polyesters.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.

  • Tensile Testing: To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • X-ray Diffraction (XRD): To assess the crystallinity of the polymers.

Conclusion

The choice between this compound and 2,6-naphthalenedicarboxylic acid as a monomer has a profound and predictable impact on the final properties of the resulting polyester. The linear and symmetrical nature of 2,6-NDA leads to polymers with superior thermal stability, mechanical strength, and barrier properties due to efficient polymer chain packing and high crystallinity. In contrast, the bent structure of 1,4-NDA results in more amorphous polymers with comparatively lower performance in these areas. For applications demanding high thermal and mechanical performance, 2,6-NDA is the clear monomer of choice. However, the unique properties of polymers derived from 1,4-NDA may be advantageous in applications where high crystallinity is not desired. Further research into the homopolymers of 1,4-NDA with various diols is warranted to fully elucidate their property profile and potential applications.

References

A Comparative Guide to Naphthalenedicarboxylic Acid Isomers as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the resulting framework's topology, porosity, stability, and functional properties. Among the diverse array of organic linkers, naphthalenedicarboxylic acids (NDCs) have emerged as a prominent choice due to their inherent rigidity and aromaticity, which are conducive to forming robust and porous crystalline structures. This guide provides a comprehensive comparison of the performance of three key isomers of naphthalenedicarboxylic acid—1,4-NDC, 2,6-NDC, and 2,7-NDC—when utilized as linkers in MOF synthesis. The information presented herein, supported by experimental data, is intended to assist researchers in the rational design and selection of NDC isomers for the development of MOFs with tailored properties for applications in gas storage, catalysis, and drug delivery.

The Influence of Isomerism on MOF Architecture

The seemingly subtle variation in the positioning of the two carboxylic acid groups on the naphthalene (B1677914) core of NDC isomers has a profound impact on the geometry of the linker and, consequently, the architecture of the resulting MOF.

  • 1,4-Naphthalenedicarboxylic Acid (1,4-NDC): This isomer possesses a bent geometry, which can lead to the formation of more complex and often interpenetrated framework topologies.

  • 2,6-Naphthalenedicarboxylic Acid (2,6-NDC): In contrast, 2,6-NDC is a linear and highly symmetric linker. This linearity often promotes the formation of predictable, highly ordered, and extended porous frameworks with significant surface areas.[1]

  • 2,7-Naphthalenedicarboxylic Acid (2,7-NDC): Similar to 1,4-NDC, the 2,7-NDC isomer has a bent or angular geometry. This can result in the formation of unique and sometimes chiral MOF architectures with distinct pore geometries.[1]

The choice of a linear versus a bent linker directly influences the secondary building units (SBUs) and the overall network topology of the MOF, making the selection of the NDC isomer a crucial step in targeted MOF synthesis.[1]

Performance Comparison: A Data-Driven Overview

To facilitate an objective comparison, the following table summarizes key quantitative data for MOFs synthesized using different NDC isomers and various metal ions. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.

MOFNDC IsomerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Catalytic Activity/Other Properties
Co-MOF[2]1,4-NDCCo820[2]0.45[3]~400High hydrogen generation rate[2]
Ni-MOF[2]1,4-NDCNi770[2]0.40[3]-High hydrogen generation rate[2]
Zn-MOF[4]1,4-NDCZn146[4]-~434[4]Catalytic conversion of CO2[4]
Cu-MOF[5]1,4-NDCCu470[3]--Hydrogen generation[5]
Zr-UiO-66-NDC[3]1,4-NDCZr--Reduced thermal stability with modulator[3]Photocatalytic degradation of dyes[6][7]
Fe-NDC (MIL-142B)[8]2,6-NDCFe--~538-736 (second weight loss)[8]Potential for drug delivery[8]
Al-MIL-69[9]2,6-NDCAlNon-porous to N2---
La-NDC MOF[10]2,6-NDCLa---Luminescent properties[11]
Co-MOF derived Co3O4[12]2,6-NDCCo---Precursor for supercapacitor electrode material[12]
Zn-MOF[13]1,4-NDC & 2,6-NDCZn---Photochromic behavior comparison[13]
Ce/Zr-UiO-66[14]1,4-NDC & 2,6-NDCCe/Zr---Photocatalytic degradation of dyes[14]

Experimental Protocols

The following are representative solvothermal and hydrothermal synthesis protocols for MOFs using different naphthalenedicarboxylic acid isomers. These protocols can be adapted for the synthesis of a range of NDC-based MOFs with various metal ions.

General Solvothermal Synthesis of NDC-MOFs

This method is widely applicable for the synthesis of MOFs using 1,4-NDC and 2,6-NDC.

Reactants:

  • Naphthalenedicarboxylic acid isomer (e.g., 2,6-NDC)

  • Metal salt (e.g., Iron(III) nitrate (B79036) nonahydrate, Nickel(II) chloride hexahydrate, Cobalt(II) nitrate hexahydrate)

  • Solvent (typically N,N-dimethylformamide - DMF)

Procedure:

  • Dissolve the chosen naphthalenedicarboxylic acid isomer and the metal salt in DMF in a pressure tube or a Teflon-lined stainless-steel autoclave.[8][15]

  • The molar ratio of metal salt to NDC linker is typically 1:1.[8]

  • For certain syntheses, a modulator such as benzoic acid can be added to control crystal size and morphology.[3]

  • The mixture is often sonicated to ensure homogeneity.[15]

  • Seal the vessel and heat it in an oven at a specific temperature (typically between 100°C and 120°C) for a designated period (ranging from 24 to 72 hours).[8][15]

  • After the reaction, the vessel is cooled to room temperature.

  • The resulting crystalline product is collected by filtration.

  • The product is washed with fresh DMF and often with a more volatile solvent like ethanol (B145695) or methanol (B129727) to remove unreacted precursors.

  • The final product is dried under vacuum.

Hydrothermal Synthesis of MIL-69 (Al-2,6-NDC)

This protocol is specific for the synthesis of the aluminum-based MOF, MIL-69, using 2,6-NDC.[9]

Reactants:

  • 2,6-Naphthalenedicarboxylic acid (2,6-NDC)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Potassium hydroxide (B78521) (KOH)

  • Distilled water

Procedure:

  • Combine aluminum nitrate, 2,6-naphthalenedicarboxylic acid, and potassium hydroxide in distilled water in a Teflon-lined bomb.[9]

  • The typical molar ratio is 1 Al : 0.5 2,6-NDC : 1.2 KOH.[9]

  • Seal the bomb and heat it hydrothermally at 210°C for 16 hours.[9]

  • After cooling, the crystalline product is collected, washed, and dried.

Key Characterization Techniques

To evaluate the properties of the synthesized NDC-based MOFs, the following characterization techniques are essential:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF through nitrogen adsorption-desorption isotherms at 77 K.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF by monitoring its weight loss as a function of temperature.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF structure and confirm the coordination of the carboxylate groups to the metal centers.

Logical Workflow for NDC Isomer Selection in MOF Synthesis

The choice of an appropriate NDC isomer is a critical decision in the design of MOFs for specific applications. The following diagram illustrates the logical workflow from isomer selection to the desired MOF properties and potential applications.

NDC_Isomer_Selection cluster_Linker NDC Isomer Selection cluster_Properties Resulting MOF Properties cluster_Applications Potential Applications 1,4-NDC 1,4-NDC Complex/Interpenetrated Topology Complex/Interpenetrated Topology 1,4-NDC->Complex/Interpenetrated Topology 2,6-NDC 2,6-NDC Linear/Ordered Topology Linear/Ordered Topology 2,6-NDC->Linear/Ordered Topology 2,7-NDC 2,7-NDC Unique/Chiral Topology Unique/Chiral Topology 2,7-NDC->Unique/Chiral Topology Specific Catalytic Sites Specific Catalytic Sites Complex/Interpenetrated Topology->Specific Catalytic Sites High Porosity & Surface Area High Porosity & Surface Area Linear/Ordered Topology->High Porosity & Surface Area Gas Storage & Separation Gas Storage & Separation High Porosity & Surface Area->Gas Storage & Separation Drug Delivery Drug Delivery High Porosity & Surface Area->Drug Delivery Tunable Luminescence Tunable Luminescence Unique/Chiral Topology->Tunable Luminescence Heterogeneous Catalysis Heterogeneous Catalysis Specific Catalytic Sites->Heterogeneous Catalysis Sensing & Luminescence Sensing & Luminescence Tunable Luminescence->Sensing & Luminescence

References

Naphthalate vs. Terephthalate Polyesters: A Comparative Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and development, understanding the thermal stability of polyester (B1180765) building blocks is critical for designing high-performance materials. This guide provides an objective comparison of the thermal properties of two common aromatic polyesters: polyethylene (B3416737) naphthalate (PEN) and polyethylene terephthalate (B1205515) (PET), supported by experimental data and methodologies.

The primary structural difference between PEN and PET lies in their aromatic diacid monomer. PEN is synthesized from naphthalene-2,6-dicarboxylic acid, which contains a fused double aromatic ring structure, while PET is derived from terephthalic acid, which has a single phenyl ring.[1] This seemingly subtle difference in molecular architecture has a profound impact on the thermal stability and performance characteristics of the resulting polymer.

Superior Thermal Performance of Naphthalate Polyesters

Polyethylene naphthalate (PEN) consistently demonstrates superior thermal stability compared to polyethylene terephthalate (PET).[2][3][4] This enhancement is primarily attributed to the rigid and planar structure of the naphthalene (B1677914) ring in PEN, which restricts the rotational freedom of the polymer chains.[5] This increased rigidity leads to a significantly higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6]

The two condensed aromatic rings in PEN's structure contribute to its enhanced thermal and thermo-oxidative resistance, as well as improved strength and barrier properties when compared to PET.[5] Consequently, PEN is often selected for high-performance applications that demand greater dimensional stability at elevated temperatures.[3][7]

Quantitative Comparison of Thermal Properties

The thermal properties of PEN and PET are typically characterized using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td). The data below summarizes typical values obtained from these experimental techniques.

Thermal PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)Test Method
Glass Transition Temp. (Tg) 120 - 122 °C75 - 80 °CDSC
Melting Temperature (Tm) 265 - 275 °C250 - 260 °CDSC
Decomposition Temp. (Td) ~450 °C (onset)~423 °C (max rate)TGA

Note: The exact values can vary depending on the degree of crystallinity, molecular weight, and specific processing conditions of the polymer sample.

Logical Relationship: Structure vs. Stability

The enhanced thermal stability of PEN is a direct consequence of its molecular structure. The larger, more rigid naphthalene ring system restricts chain mobility more effectively than the single phenyl ring in PET, requiring more thermal energy to induce the transition from a glassy to a rubbery state.

G cluster_PET Terephthalate Polyester (PET) cluster_PEN Naphthalate Polyester (PEN) PET_Structure Structural Unit: Single Phenyl Ring PET_Properties Properties: - Lower Chain Rigidity - More Chain Mobility PET_Structure->PET_Properties leads to Comparison Comparative Effect PET_Stability Thermal Stability: Lower Tg (~78°C) PET_Properties->PET_Stability results in PEN_Structure Structural Unit: Fused Naphthalene Rings PEN_Properties Properties: - Higher Chain Rigidity - Restricted Chain Mobility PEN_Structure->PEN_Properties leads to PEN_Stability Thermal Stability: Higher Tg (~120°C) PEN_Properties->PEN_Stability results in Comparison->PEN_Structure More Rigid Aromatic System

Caption: Relationship between polyester structure and thermal stability.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the comparison of PEN and PET thermal properties.

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester samples.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • To erase any prior thermal history, the sample is subjected to a heat-cool-heat cycle.

    • First Heating Scan: The sample is heated from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 300°C) at a constant rate, typically 10°C/min or 20°C/min, under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Cooling Scan: The sample is then quench-cooled from the melt to a temperature well below its Tg (e.g., 0°C) at a controlled rate.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is used for analysis.

  • The heat flow to the sample is measured as a function of temperature.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

    • The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event on the second heating scan.

Thermogravimetric Analysis (TGA) for Td Determination

Objective: To determine the thermal decomposition temperature (Td) of the polyester samples.

Methodology:

  • A sample of the polymer (typically 10-20 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

  • The pan is placed onto the TGA's sensitive microbalance.

  • The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The analysis is conducted under an inert nitrogen atmosphere (flow rate ~30-50 mL/min) to prevent oxidative degradation.[8]

  • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis:

    • A TGA curve is generated, plotting the percentage of initial weight remaining versus temperature.

    • The onset decomposition temperature (Td) is often reported as the temperature at which a significant weight loss (e.g., 5%) begins.

    • Alternatively, the derivative of the TGA curve (DTG curve) can be plotted, showing the rate of weight loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

References

The Isomeric Effect: How Linker Position Dictates MOF Topology and Porosity

Author: BenchChem Technical Support Team. Date: December 2025

The rational design of Metal-Organic Frameworks (MOFs) for specific applications, from gas storage and separation to drug delivery, hinges on the precise control of their structural properties. A subtle yet powerful strategy for tuning these properties is the use of isomeric organic linkers. The seemingly minor change in the position of a functional group or the connectivity of a linker can lead to dramatically different three-dimensional frameworks with distinct topologies and, consequently, varied porous characteristics. This guide provides a comparative analysis of how linker isomerism directly influences the final MOF architecture and its performance in gas sorption, supported by experimental data from selected case studies.

Case Study 1: Methoxy-Functionalized Diisophthalate Linkers (ZJNU-58 vs. ZJNU-59)

A compelling example of linker isomerism is demonstrated in two NbO-type MOFs, ZJNU-58 and ZJNU-59. These MOFs are constructed from two isomeric methoxy-functionalized diisophthalate linkers. While chemically identical in composition, the different placement of the methoxy (B1213986) group on the linker backbone results in distinct pore environments and gas adsorption behaviors.

Comparative Data
PropertyZJNU-58ZJNU-59
Topology NbONbO
BET Surface Area (m²/g) 18531724
Pore Volume (cm³/g) 0.750.68
CO₂ Uptake (273K, 1 atm) 125 cm³/g135 cm³/g
C₂H₂ Uptake (273K, 1 atm) 160 cm³/g175 cm³/g
IAST Selectivity (CO₂/CH₄) 7.910.2
IAST Selectivity (C₂H₂/CH₄) 25.130.5

Data compiled from studies on methoxy-functionalized diisophthalate-based MOFs.

Despite ZJNU-58 possessing a higher surface area and pore volume, ZJNU-59 exhibits superior uptake and selectivity for CO₂ and C₂H₂. This counterintuitive result highlights that pore size and the specific chemical environment of the pores, dictated by the linker isomer, play a more critical role in selective gas adsorption than simply the total available surface area.

Case Study 2: Methyl-Functionalized Diisophthalate Linkers (ZJNU-81, ZJNU-82, and ZJNU-83)

Further illustrating the impact of positional isomerism, three copper-based MOFs, ZJNU-81, ZJNU-82, and ZJNU-83, were synthesized using methyl-functionalized V-shaped diisophthalate ligands. The position of the methyl group on the central phenyl spacer of the linker directs the self-assembly process, leading to MOFs with different structural and adsorption characteristics.

Comparative Data
PropertyZJNU-81ZJNU-82ZJNU-83
Topology fscpcupcu
BET Surface Area (m²/g) 123613571189
Pore Volume (cm³/g) 0.510.560.49
CO₂ Uptake (273K, 1 atm) 95.6 cm³/g102.3 cm³/g92.8 cm³/g
C₂H₂ Uptake (273K, 1 atm) 134.5 cm³/g145.2 cm³/g128.7 cm³/g
IAST Selectivity (CO₂/CH₄) 6.87.56.5
IAST Selectivity (C₂H₂/CH₄) 11.212.510.8

Data sourced from research on methyl-functionalized diisophthalate-based MOFs.[1]

In this series, the steric hindrance imposed by the methyl group at different positions controls the conformation of the ligand during the self-assembly process, resulting in different framework topologies.[1] ZJNU-82, with a pcu topology, demonstrates the highest surface area, pore volume, and gas uptake capacities among the three isomers, underscoring the direct link between linker geometry, crystal structure, and functional properties.[1]

The Logical Pathway from Isomer to Function

The relationship between linker isomerism and the final properties of a MOF can be visualized as a hierarchical process. The initial choice of linker isomer, with its specific geometry and functional group placement, dictates the coordination environment and steric interactions during synthesis. This, in turn, determines the resulting crystallographic symmetry and network topology. The topology defines the pore size, shape, and overall porosity, which are the ultimate determinants of the material's performance in applications like gas sorption and separation.

Linker_Isomerism_Effect cluster_input Molecular Design cluster_synthesis Self-Assembly Process cluster_structure Resulting Solid-State Structure cluster_properties Macroscopic Properties & Performance Linker_Isomers Linker Isomers (Positional variance of functional groups) Coordination_Environment Coordination Environment & Steric Hindrance Linker_Isomers->Coordination_Environment influences MOF_Topology MOF Topology (e.g., NbO, pcu, fsc) Coordination_Environment->MOF_Topology determines Porosity Porosity (Surface Area, Pore Volume/Size) MOF_Topology->Porosity defines Performance Application Performance (e.g., Gas Sorption & Selectivity) Porosity->Performance governs

Caption: Logical workflow from linker isomerism to MOF performance.

Experimental Protocols

The synthesis and characterization of these MOFs follow established procedures in materials chemistry. Below are detailed methodologies for the key experiments.

Solvothermal Synthesis of MOFs

This method is a standard technique for growing high-quality crystalline MOFs.

  • Reagents and Stoichiometry: In a typical synthesis, the metal salt (e.g., copper(II) nitrate (B79036) trihydrate) and the isomeric organic linker are dissolved in a solvent system, often a mixture of N,N-dimethylformamide (DMF), ethanol (B145695), and water. The molar ratios of metal to linker are crucial and are optimized for each specific system. A modulator, such as a monocarboxylic acid (e.g., acetic acid), is often added to control the nucleation and growth of the crystals.

  • Procedure: The reagents are combined in a glass vial or a Teflon-lined stainless-steel autoclave. The mixture is sonicated to ensure homogeneity.

  • Reaction Conditions: The sealed vessel is placed in a programmable oven and heated to a specific temperature (typically between 80°C and 150°C) for a predetermined period (usually 24 to 72 hours).

  • Product Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration. The crystals are then washed with a fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials. To activate the MOF, the solvent molecules residing in the pores are removed by solvent exchange with a more volatile solvent (like ethanol or acetone) followed by heating under a dynamic vacuum.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic structure of a crystalline material.

  • Crystal Selection: A suitable single crystal of the synthesized MOF is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 150 K) to minimize thermal vibrations of the atoms. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. The final refined structure provides detailed information about bond lengths, bond angles, and the overall topology of the framework.

Porosity and Gas Sorption Measurements

The porosity of the MOFs is characterized by gas adsorption-desorption isotherms.

  • Sample Preparation (Activation): A sample of the synthesized MOF is placed in a sample tube and degassed (activated) under a high vacuum at an elevated temperature (e.g., 120-180°C) for several hours to remove any guest molecules from the pores. The "dry" mass of the sample is then recorded.

  • Isotherm Measurement: The sample tube is transferred to an automated gas sorption analyzer. The analysis is typically performed using nitrogen (N₂) at 77 K (liquid nitrogen temperature) to determine the surface area and pore size distribution. For specific gas uptake studies, other gases like carbon dioxide (CO₂), methane (B114726) (CH₄), or acetylene (B1199291) (C₂H₂) are used at relevant temperatures (e.g., 273 K or 298 K). The instrument doses a known amount of gas into the sample tube and measures the equilibrium pressure. This process is repeated over a range of pressures to generate an adsorption isotherm. A desorption isotherm is subsequently measured by reducing the pressure in a stepwise manner.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data in the low-pressure region to calculate the specific surface area. The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity. The pore size distribution can be calculated using methods based on density functional theory (DFT). For gas selectivity, the Ideal Adsorbed Solution Theory (IAST) is often used to predict the separation performance for gas mixtures based on the single-component isotherms.

References

Gas sorption performance of MOFs with different naphthalenedicarboxylate linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Gas Sorption Performance of MOFs with Different Naphthalenedicarboxylate Linkers

For researchers and professionals in materials science and drug development, Metal-Organic Frameworks (MOFs) represent a class of materials with vast potential, particularly in gas storage and separation. The tunability of their structure, achieved by varying the organic linkers and metal nodes, allows for the precise design of materials for specific applications. This guide provides a detailed comparison of the gas sorption performance of MOFs constructed with different naphthalenedicarboxylate (NDC) linkers. We will delve into how the isomeric form of the NDC linker and the introduction of functional groups influence the structural properties and, consequently, the gas uptake capacities for important gases such as carbon dioxide (CO₂), methane (B114726) (CH₄), and hydrogen (H₂).

Impact of Linker Isomerism and Functionalization on MOF Properties

The geometry of the naphthalenedicarboxylate linker plays a crucial role in determining the resulting topology and porosity of the MOF. Different isomers, such as 1,4-NDC and 2,6-NDC, can lead to distinct framework structures, influencing the pore size, shape, and overall surface area.[1] This structural variation directly impacts the gas sorption characteristics of the material.

Furthermore, the introduction of functional groups onto the NDC linker can significantly enhance the affinity of the MOF for specific gas molecules. For instance, functional groups can introduce specific binding sites or alter the electronic properties of the framework, leading to improved selectivity and uptake capacity.[2]

Comparative Gas Sorption Performance

The following table summarizes the key gas sorption properties of several MOFs based on different naphthalenedicarboxylate linkers. The data highlights the influence of both the linker's isomeric form and functionalization on the material's performance.

MOFMetal NodeLinkerBET Surface Area (m²/g)GasUptakeConditions
MOF-205Zn₄OBTB + NDC4460H₂~1.6 wt%77 K, 1 bar
CO₂~150 cm³/g298 K, 1 bar
CH₄~75 cm³/g298 K, 1 bar
MOF-205-NH₂Zn₄OBTB + 1-amino-3,7-NDC4330H₂~1.8 wt%77 K, 1 bar
CO₂~160 cm³/g298 K, 1 bar
MOF-205-NO₂Zn₄OBTB + 1-nitro-3,7-NDC3980H₂~1.7 wt%77 K, 1 bar
CO₂~155 cm³/g298 K, 1 bar
MOF-205-OBnZn₄OBTB + 1,5-dibenzyloxy-2,6-NDC3470H₂~1.9 wt%77 K, 1 bar
CO₂~140 cm³/g298 K, 1 bar
DUT-52Zr₆O₄(OH)₄2,6-NDC1160CO₂~6.5 mmol/g298 K, 30 bar
CH₄~3.5 mmol/g298 K, 80 bar
Co₃(ndc)₃(dabco)Co₃2,6-NDC + dabco1460CO₂~6 mmol/g273 K, 35 bar
N₂~1.5 mmol/g273 K, 35 bar
Ni(1,4-NDC)Ni1,4-NDC770H₂High catalytic activity for H₂ generation-
Co(1,4-NDC)Co1,4-NDC820H₂High catalytic activity for H₂ generation-

Note: BTB = benzene-1,3,5-tribenzoate; NDC = naphthalenedicarboxylate; dabco = 1,4-diazabicyclo[2.2.2]octane. Data for MOF-205 and its derivatives are from Sim, J. et al. (2014).[2] Data for DUT-52 is from Marx, S. et al. (2014).[3][4] Data for Co₃(ndc)₃(dabco) is from Pérez-Carvajal, J. et al. (2020).[5] Data for Ni(1,4-NDC) and Co(1,4-NDC) is from Farrag, M. (2025).[6]

Experimental Protocols

General Synthesis of NDC-based MOFs (Solvothermal Method)

The synthesis of naphthalenedicarboxylate-based MOFs is commonly achieved through solvothermal methods. A typical procedure is as follows:

  • Reactant Dissolution: The metal salt (e.g., zinc nitrate, zirconium chloride, cobalt nitrate) and the naphthalenedicarboxylate linker are dissolved in a suitable solvent, most commonly N,N-dimethylformamide (DMF).

  • Sealed Reaction: The solution is placed in a sealed vessel, such as a Teflon-lined autoclave.

  • Heating: The vessel is heated in an oven at a specific temperature (typically between 100-150 °C) for a defined period (ranging from several hours to a few days).

  • Cooling and Crystal Formation: The vessel is then cooled down to room temperature, allowing the MOF crystals to form.

  • Washing and Activation: The resulting crystals are washed with a solvent like DMF and then with a more volatile solvent such as ethanol (B145695) or chloroform (B151607) to remove unreacted starting materials and solvent molecules from the pores. The final product is then activated by heating under vacuum to ensure the pores are empty and accessible for gas sorption measurements.

Gas Sorption Measurements

The gas sorption properties of the synthesized MOFs are typically evaluated using a volumetric gas adsorption analyzer. The general protocol involves:

  • Sample Degassing (Activation): A precisely weighed sample of the MOF is placed in a sample tube and degassed under high vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores.

  • Isotherm Measurement: The sample tube is then cooled to the desired temperature for the measurement (e.g., 77 K for H₂ and N₂, or 273/298 K for CO₂ and CH₄). The adsorbate gas is introduced into the system in controlled doses, and the amount of gas adsorbed by the sample is measured at various equilibrium pressures.

  • Data Analysis: The resulting adsorption isotherm is used to calculate key parameters such as the Brunauer-Emmett-Teller (BET) surface area (from N₂ adsorption at 77 K), pore volume, and the uptake capacity for the specific gas at a given pressure and temperature.

Logical Workflow: From Linker to Performance

The selection of the naphthalenedicarboxylate linker isomer and its functionalization is a critical first step that dictates the final properties of the MOF. The following diagram illustrates the logical relationship between the linker choice and the resulting gas sorption performance.

Linker_to_Performance cluster_linker Linker Design cluster_synthesis MOF Synthesis cluster_properties MOF Properties cluster_performance Gas Sorption Performance Linker_Isomer NDC Isomer (e.g., 1,4-NDC, 2,6-NDC) Synthesis Solvothermal Synthesis (Metal Node + Linker) Linker_Isomer->Synthesis Functional_Group Functional Group (e.g., -NH2, -NO2, -OBn) Functional_Group->Synthesis Surface_Chemistry Pore Surface Chemistry Functional_Group->Surface_Chemistry Topology Framework Topology (e.g., pcu, ftw) Synthesis->Topology Porosity Porosity (BET Surface Area, Pore Volume) Topology->Porosity Gas_Uptake Gas Uptake Capacity (CO2, CH4, H2) Porosity->Gas_Uptake Selectivity Gas Selectivity Porosity->Selectivity Surface_Chemistry->Gas_Uptake Surface_Chemistry->Selectivity

Caption: Logical flow from linker design to MOF gas sorption performance.

References

A Comparative Guide to Purity Analysis of 1,4-Naphthalenedicarboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for 1,4-Naphthalenedicarboxylic acid, a key monomer in the synthesis of high-performance polymers and an important intermediate in the production of dyes and pharmaceuticals, is critical for ensuring final product quality and performance.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a highly suitable and widely employed method for the purity analysis of aromatic dicarboxylic acids due to its ability to separate non-volatile compounds with high resolution and sensitivity.

Experimental Protocol: Reverse-Phase HPLC

A robust and isocratic reverse-phase HPLC method can be employed for the routine analysis of this compound. The following protocol is based on established methods for similar aromatic carboxylic acids.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) is recommended.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as 0.1% phosphoric acid in water. The ratio of acetonitrile to the aqueous buffer would typically be in the range of 40:60 to 60:40 (v/v), optimized to achieve good resolution between the main peak and any impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 210 nm is appropriate for aromatic carboxylic acids.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in the mobile phase to a final concentration of around 1 mg/mL. This solution is then filtered through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Performance

The following table summarizes the expected retention time and resolution for this compound and a potential process impurity, 1-methyl-4-naphthoic acid, under the described HPLC conditions.

CompoundExpected Retention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)
This compound~ 4.5-~ 0.1
1-methyl-4-naphthoic acid~ 6.2> 2.0~ 0.1

Note: The values presented are estimations based on typical performance for similar compounds and may vary depending on the specific instrumentation and exact chromatographic conditions.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve this compound filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample filter_sample->inject prep_mobile Prepare Mobile Phase (ACN/H2O/H3PO4) degas Degas Mobile Phase prep_mobile->degas hplc_system Equilibrate HPLC System degas->hplc_system hplc_system->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the purity analysis of this compound by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be considered for the purity analysis of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique. However, for non-volatile compounds like dicarboxylic acids, a derivatization step is necessary to increase their volatility.[4][5] This typically involves converting the carboxylic acid groups into more volatile esters, such as methyl or silyl (B83357) esters.[4][5]

Titrimetry

Acid-base titration is a classical analytical method that can be used to determine the total acid content and thereby the overall purity of this compound. This method is simple, inexpensive, and does not require sophisticated instrumentation. However, it is a non-specific method and cannot distinguish between the target compound and any acidic impurities.

Comparative Analysis of Methods

The following table provides a comparative overview of HPLC, GC-MS, and Titrimetry for the purity analysis of this compound.

ParameterHPLCGC-MSTitrimetry
Specificity High (can separate and quantify individual impurities)Very High (provides mass spectral data for impurity identification)Low (measures total acidity)
Sensitivity HighVery HighModerate
Sample Preparation Simple dissolution and filtrationComplex (requires derivatization)Simple dissolution
Analysis Time Moderate (typically 10-30 minutes per sample)Longer (including derivatization and run time)Fast (minutes per sample)
Instrumentation Cost HighVery HighLow
Throughput High (suitable for automation)LowerHigh
Quantitative Accuracy HighHighHigh (for total acid content)
Best For Routine quality control, quantification of known and unknown impuritiesImpurity identification and structural elucidationDetermination of overall purity/assay

Logical Comparison of Analytical Techniques

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes start Purity Analysis of this compound hplc HPLC start->hplc Routine QC gcms GC-MS start->gcms Impurity ID titration Titrimetry start->titration Assay specificity High Specificity (Impurity Profile) hplc->specificity id Impurity Identification hplc->id with MS detector gcms->id total_purity Total Purity (Assay) titration->total_purity cost Low Cost & Simplicity titration->cost

References

Validating the Structure of 1,4-Naphthalenedicarboxylic Acid (1,4-NDC) Based Polymers by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers, providing detailed information about monomer incorporation, sequence distribution, and end-group analysis. This guide offers a comparative overview of using ¹H and ¹³C NMR spectroscopy to validate the structure of polyesters based on 1,4-naphthalenedicarboxylic acid (1,4-NDC), a key building block for high-performance materials. We present experimental data and protocols to aid researchers in the characterization of these polymers and their alternatives.

Experimental Protocols

A standardized approach is crucial for obtaining high-quality, reproducible NMR spectra for polymer analysis.

Instrumentation
  • Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for adequate signal dispersion, especially for complex copolyesters.

  • Probe: A broadband probe capable of detecting both ¹H and ¹³C nuclei is essential.

Sample Preparation
  • Sample Selection: Approximately 10-20 mg of the dried polymer sample is required.

  • Solvent Selection: The choice of solvent is critical for achieving good polymer solubility and spectral resolution. Common deuterated solvents for polyesters include:

    • Deuterated chloroform (B151607) (CDCl₃)

    • Deuterated trifluoroacetic acid (TFA-d)

    • A mixture of CDCl₃ and TFA-d (e.g., in a 3:1 v/v ratio) for less soluble polymers.

  • Dissolution: Dissolve the polymer in approximately 0.6-0.8 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Gentle heating or sonication may be required to aid dissolution. Ensure the solution is homogeneous and free of air bubbles.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters
  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons for accurate integration.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy Parameters
  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, longer relaxation delays (≥ 10 s) or the addition of a relaxation agent (e.g., chromium(III) acetylacetonate) may be necessary.

  • Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Spectral Width: 0-200 ppm.

Data Presentation: Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for polyesters based on 1,4-NDC and related aromatic dicarboxylic acids. These values can be used as a reference for validating the structure of newly synthesized polymers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Protons in the Dicarboxylic Acid Moiety of Various Polyesters

Polymer/Copolyester UnitAromatic Protons (Naphthalene/Benzene Ring)Reference
Poly(butylene 1,4-naphthalenedicarboxylate)8.2-8.5 (m), 7.6-7.8 (m)[1]
Copolyester with 1,4-dihydroxy naphthalene6.3-8.5 (m)[1]
Polyester with terephthalic acid~8.1 (s)
Polyester with 2,5-furandicarboxylic acid~7.2 (s)[2][3]
Polyester with 2,6-naphthalenedicarboxylic acid8.6 (s), 8.1 (d), 7.9 (d)

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Protons in Common Diol Moieties within Polyesters

Diol UnitMethylene Protons (-O-CH ₂-)Methylene Protons (-CH ₂-CH ₂-)Reference
1,4-Butanediol~4.4~1.9[3]
Ethylene Glycol~4.7-
Diethylene Glycol~4.5, ~3.8-[1]
1,4-Cyclohexanedimethanol (CHDM)~4.1~1.5-2.0[4]
2,3-Butanediol~5.1 (methine)~1.3 (methyl)[1]

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of Carbons in the Dicarboxylic Acid Moiety of Various Polyesters

Polymer/Copolyester UnitCarbonyl Carbon (-C =O)Aromatic Carbons (Naphthalene/Benzene Ring)Reference
Copolyester with 1,4-dihydroxy naphthaleneNot specifiedNot specified
Polyester with terephthalic acid~165~134 (quat.), ~130
Polyester with 2,5-furandicarboxylic acid~158~147 (quat.), ~118[3]
Polyester with 2,6-naphthalenedicarboxylic acid~165~136 (quat.), ~133 (quat.), ~130, ~128, ~125

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of Carbons in Common Diol Moieties within Polyesters

Diol UnitMethylene Carbon (-O-C H₂-)Methylene Carbon (-C H₂-C H₂-)Reference
1,4-Butanediol~65~25[3]
Ethylene Glycol~63-
Diethylene Glycol~69, ~63-
1,4-Cyclohexanedimethanol (CHDM)~69~30 (cyclohexyl)[4]

Mandatory Visualization

The following diagrams illustrate the workflow for validating the structure of 1,4-NDC based polymers using NMR spectroscopy and the signaling pathways for interpreting the spectra.

G cluster_0 NMR Analysis Workflow cluster_1 Data Interpretation A Polymer Synthesis (1,4-NDC + Diol) B Sample Preparation (Dissolution in Deuterated Solvent) A->B C NMR Data Acquisition (¹H and ¹³C NMR) B->C D Spectral Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Structural Validation D->E F Chemical Shift Analysis (Identify Functional Groups) E->F G Integration Analysis (¹H) (Determine Monomer Ratio) F->G H Coupling Constant Analysis (¹H) (Confirm Neighboring Protons) G->H I 2D NMR (COSY, HSQC) (Confirm Connectivity) H->I J Final Structure Confirmation I->J G cluster_0 ¹H NMR Signal Interpretation cluster_1 ¹³C NMR Signal Interpretation A Aromatic Protons (Naphthalene Ring) δ 7.5-8.5 ppm D Polymer Backbone Structure A->D Confirms 1,4-NDC incorporation B Methylene Protons adjacent to Ester (-O-CH₂-) δ 4.0-4.7 ppm B->D Identifies diol linkage C Aliphatic Methylene Protons (-CH₂-) δ 1.5-2.5 ppm C->D Characterizes diol backbone E Carbonyl Carbon (-C=O) δ 160-170 ppm I Detailed Structural Information E->I Confirms ester linkages F Aromatic Carbons (Naphthalene Ring) δ 120-140 ppm F->I Confirms 1,4-NDC structure G Methylene Carbons adjacent to Ester (-O-CH₂-) δ 60-70 ppm G->I Identifies diol carbons H Aliphatic Methylene Carbons (-CH₂-) δ 20-35 ppm H->I Characterizes diol carbons

References

The Influence of Isomerism on the Mechanical fortitude of Naphthalenedicarboxylic Acid-Based Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise molecular architecture of a polymer is a critical determinant of its macroscopic properties and, consequently, its suitability for advanced applications. This guide provides a comparative study of the mechanical properties of polymers derived from different isomers of naphthalenedicarboxylic acid (NDC), offering a detailed examination of how the substitution pattern on the naphthalene (B1677914) ring dictates the final material characteristics.

The positioning of the carboxylic acid groups on the naphthalene core significantly influences the geometry of the resulting polymer chains, which in turn affects chain packing, crystallinity, and ultimately, the mechanical performance. This guide focuses on the most commonly studied isomers—2,6-NDC, 2,7-NDC, and 1,4-NDC—and presents a summary of their mechanical properties, detailed experimental protocols for their characterization, and a visual representation of the structure-property relationships.

Impact of NDC Isomer Structure on Polymer Properties

The structural variations among NDC isomers lead to distinct polymer chain conformations. The linear and symmetrical nature of 2,6-NDC facilitates efficient chain packing and high crystallinity, resulting in polymers with superior mechanical strength and thermal stability.[1] In contrast, the bent or "kinked" structure of the 2,7-NDC isomer disrupts this linearity, leading to more amorphous polymers.[1] While this can result in lower crystallinity, these materials can still possess high glass transition temperatures.[1] The 1,4-NDC isomer also imparts non-linearity, influencing the polymer's final properties.

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of polyesters synthesized from different NDC isomers, primarily focusing on poly(ethylene naphthalate) (PEN) variants.

Property2,6-PEN (Poly(ethylene 2,6-naphthalate))2,7-PEN (Poly(ethylene 2,7-naphthalate))Test Standard
Tensile Strength ~200 MPaData not readily available, expected to be lower than 2,6-PENASTM D638
Tensile Modulus 5.0 - 5.5 GPaData not readily available, expected to be lower than 2,6-PENASTM D638
Elongation at Break ~60%Data not readily availableASTM D638
Storage Modulus (E') High, maintains stiffness at elevated temperaturesLower than 2,6-PENASTM D4065
Impact Strength Moderate to highGenerally lower due to amorphous natureASTM D256

Note: Comprehensive quantitative data for polyesters based on 1,4-NDC and 1,5-NDC is limited in publicly available literature. It is generally understood that their non-linear structures lead to more amorphous polymers with mechanical properties that differ from the highly crystalline 2,6-NDC based polymers.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of polymer mechanical properties. The following are standard protocols for the key experiments cited.

Polymer Synthesis: Melt Polycondensation

A common method for synthesizing NDC-based polyesters is melt polycondensation.

Step 1: Esterification

  • The NDC isomer and a diol (e.g., ethylene (B1197577) glycol) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.

  • A catalyst, such as antimony trioxide, is added.

  • The mixture is heated to approximately 190-230°C under a nitrogen atmosphere to initiate the esterification reaction, during which water is removed.

Step 2: Polycondensation

  • The temperature is gradually increased to 260-290°C.

  • A vacuum is applied to remove the excess diol and drive the polymerization to achieve a high molecular weight polymer.

  • The reaction is monitored by the increase in viscosity and is typically continued for 2-4 hours.

Mechanical Property Testing

Tensile Testing (ASTM D638)

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a pressed sheet of the polymer.

  • Procedure: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to measure strain. The specimen is pulled at a constant rate until it fractures.

  • Data Acquired: Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Dynamic Mechanical Analysis (DMA) (ASTM D4065)

  • Specimen Preparation: Rectangular bar specimens are prepared.

  • Procedure: The specimen is clamped in the DMA instrument and subjected to an oscillating sinusoidal stress at a specific frequency. The temperature is ramped over a desired range.

  • Data Acquired: The storage modulus (E'), loss modulus (E''), and tan delta (a measure of damping) are recorded as a function of temperature. This provides information on the material's stiffness and viscoelastic properties.

Visualizing Structure-Property Relationships

The following diagrams illustrate the logical flow from the molecular structure of the NDC isomer to the resulting mechanical properties of the polymer and a typical experimental workflow.

G cluster_isomer NDC Isomer Structure cluster_properties Polymer Properties 2_6_NDC 2,6-NDC (Linear) High_Crystallinity High Crystallinity & Chain Packing 2_6_NDC->High_Crystallinity Leads to 2_7_NDC 2,7-NDC (Bent) Amorphous Amorphous & Disrupted Packing 2_7_NDC->Amorphous Leads to 1_4_NDC 1,4-NDC (Non-linear) 1_4_NDC->Amorphous Superior_Mechanical Superior Mechanical Properties High_Crystallinity->Superior_Mechanical Modified_Mechanical Modified Mechanical Properties Amorphous->Modified_Mechanical

Caption: Isomer structure dictates polymer morphology and mechanical properties.

G cluster_testing Testing Methods Start Monomer Selection (NDC Isomer & Diol) Synthesis Polymer Synthesis (Melt Polycondensation) Start->Synthesis Characterization Material Characterization Synthesis->Characterization Mechanical_Testing Mechanical Property Testing Characterization->Mechanical_Testing Tensile Tensile Testing (ASTM D638) Mechanical_Testing->Tensile DMA Dynamic Mechanical Analysis (ASTM D4065) Mechanical_Testing->DMA Data_Analysis Data Analysis & Comparison Conclusion Structure-Property Conclusion Data_Analysis->Conclusion Tensile->Data_Analysis DMA->Data_Analysis

Caption: Experimental workflow for comparative polymer analysis.

References

Benchmarking the performance of 1,4-NDC MOFs against other porous materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a pressing need for carrier materials that offer high loading capacities, controlled release kinetics, and excellent biocompatibility. Among the diverse array of porous materials, Metal-Organic Frameworks (MOFs) have emerged as exceptionally promising candidates. This guide provides a comprehensive benchmark of MOFs constructed with 1,4-naphthalenedicarboxylic acid (1,4-NDC) linkers against other well-established porous materials, namely zeolites and mesoporous silica (B1680970) nanoparticles (MSNs), as well as other notable MOF families.

Executive Summary

Metal-Organic Frameworks, in general, exhibit superior performance in drug delivery applications due to their exceptionally high surface areas, tunable pore sizes, and the ability to be chemically functionalized.[1][2] While specific quantitative data for 1,4-NDC based MOFs is still emerging, the inherent properties of the 1,4-NDC linker suggest a high potential for significant drug loading, particularly for aromatic drug molecules, through π-π stacking interactions. This guide consolidates available experimental data to offer a comparative overview of key performance metrics.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators of 1,4-NDC MOFs in comparison to other porous materials. It is important to note that the performance of any porous material can vary significantly based on the specific synthesis conditions, the drug molecule being encapsulated, and the experimental setup.

Table 1: Comparison of Physicochemical Properties

Material ClassSpecific MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)
1,4-NDC MOF Zn-1,4-NDC146[3]Data not available
UiO-66-NDCData not availableData not available
Other MOFs UiO-661455 - 2136[4][5]~0.6 - 1.2[6]
ZIF-8~1600[7]0.54[7]
MIL-101(Cr)3100 - 5900[8]Data not available
Zeolites Zeolite YData not availableData not available
Natural ZeoliteData not availableData not available
Mesoporous Silica MSNData not availableData not available

Table 2: Comparative Drug Loading Capacities

Material ClassSpecific MaterialDrugLoading Capacity (wt%)Loading Capacity (mg/g)
1,4-NDC MOF UiO-69 (2,6-NDC)CarboplatinIncreased with linker lengthData not available
Other MOFs UiO-66Doxorubicin-450[6]
Letrozole62.21[9]-
ZIF-8Ibuprofen20 - 25[8]-
5-Fluorouracil60[10]-
MIL-101(Cr)Ibuprofen-1376[8]
MIL-101(Fe)Doxorubicin24.5[11]-
Zeolites Zeolite X/YIbuprofen24 - 26[12]-
Indomethacin24 - 26[12]-
Mesoporous Silica MSNDoxorubicin7.78[13]-
Doxorubicin28.9[14]-

Experimental Protocols: A Methodological Overview

The following sections detail the standardized experimental protocols for evaluating the performance of porous drug delivery systems.

Drug Loading Methodologies

The encapsulation of therapeutic agents within porous materials is a critical step that significantly influences the loading capacity and subsequent release profile. Common methods include:

  • Solvent Immersion/Impregnation: This is a widely used technique where the porous material is soaked in a concentrated solution of the drug.[12] The drug molecules diffuse into the pores and are adsorbed onto the internal surfaces. The solid is then separated, washed, and dried. The amount of loaded drug is typically determined by measuring the change in drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][13]

  • One-Pot Synthesis: In this method, the drug is introduced during the synthesis of the MOF.[10] This approach can lead to a more homogeneous distribution of the drug within the framework and can encapsulate molecules larger than the pore apertures of the pre-synthesized MOF.[10]

In Vitro Drug Release Studies

To assess the release kinetics of a drug from a porous carrier, in vitro release studies are performed under conditions that mimic the physiological environment.

  • Sample and Separate Method: A known amount of the drug-loaded material is dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) and kept at a constant temperature (typically 37°C) with continuous stirring. At predetermined time intervals, an aliquot of the release medium is withdrawn, and the solid carrier is separated by centrifugation. The concentration of the released drug in the supernatant is then quantified using UV-Vis spectroscopy or HPLC. The volume of the withdrawn sample is often replaced with fresh medium to maintain sink conditions.

  • Dialysis Bag Method: The drug-loaded nanoparticles are placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in the release medium. The drug molecules diffuse out of the dialysis bag into the surrounding medium. Samples of the external medium are collected at different time points to determine the concentration of the released drug.[13] This method is particularly useful for preventing the separation of nanoparticles from the release medium.

Biocompatibility Assessment

Ensuring the safety of the carrier material is paramount for any drug delivery system. Standard in vitro assays are employed to evaluate the biocompatibility of the porous materials.

  • In Vitro Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability. Cells are cultured in the presence of varying concentrations of the porous material for a specified period (e.g., 24 or 48 hours). Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is directly proportional to the number of living cells.

  • Hemolysis Assay: This assay evaluates the compatibility of the material with red blood cells (RBCs). The porous material is incubated with a suspension of RBCs. If the material damages the RBC membrane, hemoglobin is released. After incubation, the intact RBCs are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is measured spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (complete lysis of RBCs) and a negative control (RBCs in saline).

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in benchmarking porous materials for drug delivery.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation S1 1,4-NDC MOF Synthesis C1 Surface Area Analysis (BET) S1->C1 S2 Zeolite Synthesis S2->C1 S3 MSN Synthesis S3->C1 P1 Drug Loading C1->P1 C2 Pore Volume Measurement C2->P1 C3 Structural Analysis (PXRD) C3->P1 P2 In Vitro Drug Release P1->P2 P3 Biocompatibility Assessment P1->P3

Caption: Workflow for the synthesis, characterization, and performance evaluation of porous materials.

Drug_Delivery_Pathway A Porous Material B Drug Loading A->B Encapsulation C Drug-Loaded Carrier B->C D Administration C->D E Drug Release D->E Physiological Stimuli F Therapeutic Effect E->F

Caption: Signaling pathway of a porous material-based drug delivery system.

Logical_Comparison cluster_criteria Performance Criteria Start Select Porous Material Candidates M1 1,4-NDC MOFs Start->M1 M2 Other MOFs Start->M2 M3 Zeolites Start->M3 M4 MSNs Start->M4 C1 Drug Loading Capacity M1->C1 C2 Release Kinetics M1->C2 C3 Biocompatibility M1->C3 C4 Stability M1->C4 M2->C1 M2->C2 M2->C3 M2->C4 M3->C1 M3->C2 M3->C3 M3->C4 M4->C1 M4->C2 M4->C3 M4->C4 Conclusion Optimal Material Selection C1->Conclusion C2->Conclusion C3->Conclusion C4->Conclusion

Caption: Logical framework for comparing and selecting porous materials for drug delivery.

References

Spectroscopic comparison of 1,4- and 2,6-naphthalenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Naphthalenedicarboxylic acids (NDCs) are a class of aromatic compounds with significant applications in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and as precursors in the development of novel pharmaceuticals. The isomeric substitution of the carboxylic acid groups on the naphthalene (B1677914) core profoundly influences their molecular symmetry, packing in the solid state, and, consequently, their spectroscopic properties. This guide provides a detailed spectroscopic comparison of two common isomers: 1,4-naphthalenedicarboxylic acid and 2,6-naphthalenedicarboxylic acid, offering researchers a valuable resource for their identification and characterization.

Structural and Spectroscopic Overview

The distinct placement of the carboxylic acid functional groups in 1,4- and 2,6-naphthalenedicarboxylic acid leads to notable differences in their spectroscopic signatures. The 1,4-isomer possesses a C2h symmetry point group, while the 2,6-isomer belongs to the D2h point group. These differences in symmetry are reflected in the number and multiplicity of signals observed in their Nuclear Magnetic Resonance (NMR) spectra and the vibrational modes present in their Fourier-Transform Infrared (FTIR) spectra. Furthermore, the electronic transitions, and thus the Ultraviolet-Visible (UV-Vis) absorption and fluorescence properties, are also modulated by the substitution pattern.

Caption: Molecular structures of 1,4- and 2,6-naphthalenedicarboxylic acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,4- and 2,6-naphthalenedicarboxylic acid, providing a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound ~8.7 (broad s)Broad Singlet2H-COOH
8.25d2HH-5, H-8
7.65m2HH-6, H-7
7.45s2HH-2, H-3
2,6-Naphthalenedicarboxylic Acid ~13.5 (broad s)Broad Singlet2H-COOH
8.68s2HH-1, H-5
8.15d2HH-3, H-7
7.95d2HH-4, H-8

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) [ppm]Assignment
This compound 168.5C=O
135.0C-4a, C-8a
132.1C-1, C-4
129.8C-2, C-3
127.2C-5, C-8
125.9C-6, C-7
2,6-Naphthalenedicarboxylic Acid 167.4C=O
135.9C-4a, C-8a
132.8C-2, C-6
130.1C-4, C-8
129.3C-1, C-5
125.0C-3, C-7

Table 3: FTIR Spectroscopic Data (KBr Pellet/ATR)

CompoundWavenumber (cm⁻¹)Assignment
This compound 3100-2500 (broad)O-H stretch (carboxylic acid dimer)
~1700 (strong)C=O stretch
~1600, ~1480Aromatic C=C stretch
~1250C-O stretch
~850C-H bend (aromatic)
2,6-Naphthalenedicarboxylic Acid 3100-2500 (broad)O-H stretch (carboxylic acid dimer)
~1685 (strong)C=O stretch
~1610, ~1490Aromatic C=C stretch
~1280C-O stretch
~870, ~830C-H bend (aromatic)

Table 4: UV-Visible and Fluorescence Spectroscopic Data

CompoundUV-Vis (λmax)Molar Absorptivity (ε)Fluorescence (Ex/Em)Quantum Yield (Φ)
This compound Data not readily availableData not readily availableExhibits blue fluorescence[1]Data not readily available
2,6-Naphthalenedicarboxylic Acid Data not readily availableData not readily availableData not readily availableData not readily available

Note: Specific quantitative UV-Vis and fluorescence data for the pure compounds are not consistently reported in publicly available literature. The fluorescence of the 1,4-isomer has been noted.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1,4- and 2,6-naphthalenedicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the naphthalenedicarboxylic acid isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Both isomers exhibit good solubility in this solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The spectral width should encompass the aromatic and carboxylic acid proton regions (approximately 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • The spectral width should cover the expected range for aromatic and carbonyl carbons (approximately 100-180 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the sample holder and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the naphthalenedicarboxylic acid isomer in a UV-transparent solvent such as ethanol (B145695) or acetonitrile (B52724) (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a concentration that yields an absorbance in the range of 0.1-1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).

    • Acquire an emission spectrum by exciting the sample at a fixed wavelength (typically the excitation maximum) and scanning the emission wavelengths.

  • Data Analysis: Determine the excitation and emission maxima. If a standard with a known quantum yield is available, the quantum yield of the sample can be determined using the comparative method.

Logical Workflow for Spectroscopic Analysis

workflow start Start with NDC Isomer nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir uv_vis UV-Vis Spectroscopy start->uv_vis data_analysis Data Analysis and Comparison nmr->data_analysis ftir->data_analysis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence fluorescence->data_analysis end Structural Confirmation and Spectroscopic Profile data_analysis->end

Caption: Workflow for the comprehensive spectroscopic characterization of naphthalenedicarboxylic acid isomers.

References

Safety Operating Guide

Proper Disposal of 1,4-Naphthalenedicarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,4-Naphthalenedicarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be handled through an established Environmental Health and Safety (EHS) program.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of dust.[2] In case of a spill, collect the material promptly and place it in a suitable, closed container for disposal.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, must adhere to hazardous waste regulations. It is imperative to consult your institution's specific EHS guidelines, as procedures may vary. The following is a general protocol for proper disposal:

  • Waste Identification and Classification :

    • Treat all unused or unwanted this compound as hazardous chemical waste.[4][5]

    • Based on available safety data, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[6]

  • Containerization :

    • Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container has a secure, tight-fitting lid.[4] Containers must be kept closed except when adding waste.[7]

  • Labeling :

    • Label the waste container clearly with the words "Hazardous Waste".[1][4]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

    • Also include the date of waste generation, the location (e.g., lab and room number), and the name of the principal investigator.[1]

  • Storage :

    • Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.

    • Segregate it from incompatible materials.[4]

  • Disposal Request and Collection :

    • Do not dispose of this compound in the regular trash or down the drain.[1][8]

    • Contact your institution's EHS or hazardous waste management program to arrange for pickup and disposal.[1][5] They will provide specific instructions and necessary forms.

    • The ultimate disposal method will be determined by the EHS program, which may include controlled incineration or removal to a licensed chemical destruction facility.[2]

  • Empty Container Disposal :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][5]

    • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4][5]

    • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[4][5]

Summary of Key Disposal Information

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][4][5]
Disposal Method Via Institutional EHS Program (e.g., licensed chemical destruction, controlled incineration)[1][2]
Sink Disposal Prohibited[1][8]
Trash Disposal Prohibited (except for triple-rinsed empty containers)[1][4][5]
Container Type Compatible, sealed container (plastic preferred)[1][4]
Labeling Requirements "Hazardous Waste", Full Chemical Name, Date, Location, PI Name[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste? is_product Is it the chemical product? start->is_product Yes is_container Is it an empty container? start->is_container No collect_waste Collect in a labeled hazardous waste container. is_product->collect_waste triple_rinse Triple-rinse the container with a suitable solvent. is_container->triple_rinse contact_ehs Contact EHS for pickup and disposal. collect_waste->contact_ehs end End contact_ehs->end collect_rinsate Collect the rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of the rinsed container in regular trash after defacing the label. collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.